molecular formula C7H16Cl2N2 B113874 (R)-3-Aminoquinuclidine dihydrochloride CAS No. 123536-14-1

(R)-3-Aminoquinuclidine dihydrochloride

Cat. No.: B113874
CAS No.: 123536-14-1
M. Wt: 199.12 g/mol
InChI Key: STZHBULOYDCZET-KLXURFKVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-Aminoquinuclidine dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C7H16Cl2N2 and its molecular weight is 199.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c8-7-5-9-3-1-6(7)2-4-9;;/h6-7H,1-5,8H2;2*1H/t7-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZHBULOYDCZET-KLXURFKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@H](C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Structural Properties of (R)-3-Aminoquinuclidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Aminoquinuclidine dihydrochloride is a chiral bicyclic amine of significant interest in pharmaceutical research and development, primarily serving as a crucial building block in the synthesis of various bioactive molecules. Its rigid quinuclidine core and the stereochemistry of the amino group at the C-3 position are pivotal for its application in designing compounds targeting the central nervous system. This technical guide provides a comprehensive overview of the structural properties of this compound, summarizing its physical, and spectroscopic characteristics. Detailed, generalized experimental protocols for its structural elucidation via X-ray crystallography, Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy are also presented.

Physicochemical Properties

This compound is a white to off-white solid.[1] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₇H₁₆Cl₂N₂
Molecular Weight 199.12 g/mol [1][2]
Melting Point >300 °C (decomposes)[2][3]
Appearance White to beige powder/solid[1]
Optical Rotation [α]²⁰/D +22° to +26° (c=1 in H₂O)[2]
CAS Number 123536-14-1

Spectroscopic Properties

Spectroscopic techniques are fundamental in elucidating the molecular structure of this compound. The following sections detail the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of the parent compound, 3-Aminoquinuclidine dihydrochloride, shows characteristic signals for the protons of the bicyclic ring system.[4]

¹³C NMR: The carbon NMR spectrum provides insights into the different carbon environments within the molecule. A reference to the ¹³C NMR spectrum of 3-Aminoquinuclidine dihydrochloride is available.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for N-H and C-H bonds. Commercial suppliers confirm that the infrared spectrum of their product conforms to a standard. The presence of the primary amine would typically result in N-H stretching vibrations in the region of 3200-3500 cm⁻¹.[6]

Crystallographic Data

While a specific single-crystal X-ray diffraction study for this compound was not found in the public domain search, this technique remains the definitive method for determining its three-dimensional structure, including bond lengths, bond angles, and absolute stereochemistry.

Experimental Protocols

The following are detailed, generalized methodologies for the structural characterization of this compound.

Single-Crystal X-ray Diffraction

This technique provides precise information on the three-dimensional atomic arrangement in a crystalline solid.

Methodology:

  • Crystal Growth: Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethanol/water, methanol).

  • Data Collection: A suitable single crystal is mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

experimental_workflow_xray cluster_crystal Crystal Growth cluster_data Data Collection cluster_analysis Structure Analysis start Dissolve Compound evaporation Slow Evaporation start->evaporation crystal Obtain Single Crystal evaporation->crystal mount Mount Crystal crystal->mount diffractometer X-ray Diffraction mount->diffractometer solve Solve Structure diffractometer->solve refine Refine Structure solve->refine validate Validate Structure refine->validate end end validate->end Final Structure

General workflow for single-crystal X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the connectivity and chemical environment of atoms.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

    • ¹H NMR: A standard one-pulse sequence is used. Key parameters include a 30° pulse angle, a spectral width of approximately 15 ppm, and a sufficient number of scans for a good signal-to-noise ratio.

    • ¹³C NMR: A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum with singlets for each carbon atom. A larger number of scans is typically required.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., DSS) or the residual solvent peak.

experimental_workflow_nmr cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer spectrometer Place in Spectrometer transfer->spectrometer acquire Acquire 1H & 13C Spectra spectrometer->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Chemical Shifts phase->reference end end reference->end Final Spectra

General workflow for NMR spectroscopy.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: A small amount of solid this compound is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The IR spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Applications in Drug Development

This compound is a valuable chiral building block in the synthesis of pharmaceuticals, particularly those targeting the central nervous system. Its rigid bicyclic structure provides a well-defined scaffold for orienting functional groups in three-dimensional space, which is crucial for specific interactions with biological targets.

logical_relationship_applications cluster_properties Core Properties cluster_applications Applications in Drug Development compound (R)-3-Aminoquinuclidine dihydrochloride chiral Chiral Center compound->chiral rigid Rigid Scaffold compound->rigid building_block Chiral Building Block chiral->building_block rigid->building_block cns_drugs CNS Drug Discovery building_block->cns_drugs neuro_disorders Neurological Disorders cns_drugs->neuro_disorders

Logical relationship of this compound's applications.

References

Physicochemical Characterization of (R)-3-Aminoquinuclidine Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Aminoquinuclidine dihydrochloride is a crucial chiral building block in pharmaceutical research and development, particularly in the synthesis of novel therapeutic agents. Its rigid bicyclic structure and stereochemistry make it a valuable intermediate for compounds targeting the central nervous system. A thorough understanding of its physicochemical properties is paramount for optimizing synthetic routes, developing robust analytical methods, and formulating effective drug products. This guide provides an in-depth overview of the core physicochemical characteristics of this compound, complete with experimental protocols and a logical workflow for its characterization.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These values are critical for its identification, purity assessment, and handling.

PropertyValue
Chemical Name (3R)-1-Azabicyclo[2.2.2]octan-3-amine dihydrochloride
Synonyms (R)-(+)-3-Aminoquinuclidine dihydrochloride
CAS Number 123536-14-1
Molecular Formula C₇H₁₄N₂ · 2HCl
Molecular Weight 199.12 g/mol
Appearance White to off-white solid/powder
Melting Point >300 °C (decomposes)
Solubility Soluble in water
Optical Rotation [α]²⁰/D +22° to +26° (c=1 in H₂O)
pKa (Predicted) pKa₁: ~7.5 (Amine), pKa₂: ~11.0 (Quinuclidine Nitrogen)
Purity (by Titration) ≥97.5%

Physicochemical Characterization Workflow

A systematic approach is essential for the comprehensive physicochemical characterization of a chiral intermediate like this compound. The following diagram illustrates a logical workflow, from initial identification to detailed property analysis.

G Physicochemical Characterization Workflow for this compound cluster_0 Identity Confirmation cluster_1 Physical Properties cluster_2 Chiral Purity cluster_3 Chemical Properties & Purity Structure Structural Elucidation (NMR, MS) FTIR Functional Group Analysis (FTIR) Structure->FTIR MeltingPoint Melting Point & Thermal Analysis (DSC) FTIR->MeltingPoint Appearance Appearance (Visual Inspection) MeltingPoint->Appearance Solubility Solubility Profile Appearance->Solubility OpticalRotation Optical Rotation Solubility->OpticalRotation ChiralHPLC Enantiomeric Purity (Chiral HPLC) OpticalRotation->ChiralHPLC pKa pKa Determination (Potentiometric Titration) ChiralHPLC->pKa Purity Assay & Purity (Titration, HPLC) pKa->Purity

Physicochemical Characterization Workflow.

Experimental Protocols

Detailed methodologies for determining the key physicochemical parameters are provided below. These protocols are intended as a guide and may require optimization based on available instrumentation and specific regulatory requirements.

Melting Point and Thermal Analysis by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and thermal behavior of the compound.

Methodology:

  • Calibrate the DSC instrument using certified standards (e.g., indium).

  • Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.

  • Crimp the pan with a lid. An empty, crimped pan is used as the reference.

  • Place the sample and reference pans into the DSC cell.

  • Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge (50 mL/min).

  • Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the endothermic event corresponding to melting. Given that the substance decomposes at high temperatures, the thermogram will also indicate the decomposition profile.

Determination of Specific Optical Rotation

Objective: To confirm the stereochemical identity and assess the enantiomeric purity.

Methodology:

  • Prepare a solution of this compound in water at a concentration (c) of 1 g/100 mL.

  • Turn on the polarimeter and allow the sodium lamp (D-line, 589 nm) to warm up.

  • Calibrate the instrument by measuring the rotation of the solvent (water) in the polarimeter cell (path length, l, typically 1 dm); this should be zero.

  • Fill the polarimeter cell with the prepared sample solution, ensuring no air bubbles are present.

  • Measure the observed rotation (α) at a controlled temperature (e.g., 20 °C).

  • Calculate the specific rotation [α] using the formula: [α] = α / (l × c)

Aqueous Solubility Determination

Objective: To quantify the solubility of the compound in water.

Methodology (Shake-Flask Method):

  • Add an excess amount of this compound to a known volume of deionized water in a sealed flask.

  • Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm filter to remove any undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as HPLC with UV detection or a validated titration method.

  • Express the solubility in terms of mg/mL or g/L.

pKa Determination by Potentiometric Titration

Objective: To determine the acid dissociation constants of the two basic nitrogen atoms.

Methodology:

  • Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water.

  • Calibrate a pH meter with standard buffer solutions (e.g., pH 4, 7, and 10).

  • Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Record the pH of the solution after each addition of the titrant.

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa values can be determined from the midpoints of the buffer regions of the titration curve. For a diprotic base, two equivalence points will be observed. The pKa of the conjugate acids can be determined from the pH at the half-equivalence points.

Spectroscopic Characterization

A. Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Acquire a background spectrum of the empty sample holder (e.g., ATR crystal).

  • Place a small amount of the solid this compound onto the sample holder.

  • Record the infrared spectrum over a range of 4000-400 cm⁻¹.

  • Identify characteristic absorption bands corresponding to N-H stretches (amine salt), C-H stretches (aliphatic), and other relevant vibrations. The spectrum should be consistent with the known structure.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and purity of the compound.

Methodology:

  • Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., D₂O).

  • Add an internal standard (e.g., TMS or a suitable water-soluble standard) if quantitative analysis is required.

  • Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

  • Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the proton and carbon environments within the molecule. The obtained spectra should be consistent with the structure of this compound.

This technical guide provides a comprehensive framework for the physicochemical characterization of this compound. Adherence to these detailed protocols will ensure the generation of high-quality data, which is essential for its successful application in drug discovery and development.

A Technical Guide to the Synthesis of (R)-3-Aminoquinuclidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Aminoquinuclidine dihydrochloride is a pivotal chiral building block in the synthesis of a variety of pharmacologically active molecules. Its rigid bicyclic structure and defined stereochemistry are crucial for the efficacy of numerous therapeutic agents. This technical guide provides an in-depth overview of the primary synthetic pathways to obtain this valuable compound, complete with detailed experimental protocols, quantitative data, and process visualizations to aid researchers in their drug discovery and development endeavors.

Overview of Synthetic Strategies

Two principal strategies dominate the synthesis of enantiomerically pure this compound:

  • Asymmetric Synthesis from 3-Quinuclidinone: This is a highly efficient method that establishes the desired stereocenter early in the synthetic sequence. The process involves the reductive amination of 3-quinuclidinone with a chiral amine, typically (R)-1-phenethylamine, to form a diastereomeric mixture of N-substituted aminoquinuclidines. Subsequent separation and hydrogenolysis yield the target enantiomer.

  • Resolution of Racemic 3-Aminoquinuclidine: This classical approach involves the separation of a racemic mixture of 3-aminoquinuclidine using a chiral resolving agent. This method is effective but can be less atom-economical compared to asymmetric synthesis.

This guide will first detail the synthesis of the common precursor, 3-quinuclidinone, followed by comprehensive protocols for both the asymmetric and resolution-based pathways to this compound.

Synthesis of the Precursor: 3-Quinuclidinone Hydrochloride

The synthesis of 3-quinuclidinone hydrochloride is a critical first step for the asymmetric synthesis pathway. A common and effective method involves a Dieckmann condensation of a piperidine-derived diester.

Experimental Protocol: Synthesis of 3-Quinuclidinone Hydrochloride

This protocol is adapted from established literature procedures.

Step 1: Synthesis of Ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate

  • In a suitable reaction vessel, a mixture of ethyl piperidine-4-carboxylate and sodium carbonate is prepared in an appropriate solvent.

  • Methyl chloroacetate is added to the mixture.

  • The reaction mixture is heated to facilitate the condensation reaction, yielding ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate.

Step 2: Dieckmann Condensation, Hydrolysis, and Decarboxylation

  • The purified diester from the previous step is subjected to a Dieckmann condensation using potassium tert-butoxide in toluene. This cyclization reaction forms the corresponding β-keto ester.

  • The resulting β-keto ester is then hydrolyzed and decarboxylated by heating with hydrochloric acid.

  • Upon completion, the reaction mixture is worked up, and the product, 3-quinuclidinone hydrochloride, is purified by recrystallization.

Quantitative Data: Synthesis of 3-Quinuclidinone Hydrochloride
StepStarting MaterialReagentsSolventTypical Yield
1. Diester FormationEthyl piperidine-4-carboxylateMethyl chloroacetate, Sodium carbonate-High
2. Cyclization, Hydrolysis & DecarboxylationEthyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylatePotassium tert-butoxide, Hydrochloric acidTolueneGood

Asymmetric Synthesis of this compound

This pathway offers a stereoselective route to the target compound, minimizing the need for chiral resolution. The key is the use of a chiral auxiliary to direct the stereochemical outcome of the reduction step.

Experimental Workflow

cluster_0 Asymmetric Synthesis Pathway A 3-Quinuclidinone C Imine Formation A->C B (R)-1-Phenethylamine B->C D Diastereoselective Reduction (NaBH4) C->D E Diastereomeric Mixture of N-(1-phenylethyl)-3-aminoquinuclidine D->E F Separation of Diastereomers E->F G (R,R)-N-(1-phenylethyl)-3-aminoquinuclidine F->G H Hydrogenolysis (Pd/C, H2) G->H I (R)-3-Aminoquinuclidine H->I J Salt Formation (HCl) I->J K This compound J->K

Caption: Asymmetric synthesis of this compound.

Experimental Protocol

This protocol is based on the general principles of reductive amination using a chiral auxiliary.

Step 1: Imine Formation and Diastereoselective Reduction

  • 3-Quinuclidinone and a chiral amine, such as (S) or (R)-1-phenethylamine, are reacted to form the corresponding imine.[1]

  • The key reaction is the reduction of the formed imine with sodium borohydride (NaBH4).[1] This results in a diastereomeric mixture of the N-substituted 3-aminoquinuclidines.

Step 2: Separation and Deprotection

  • The diastereomers are separated using standard chromatographic techniques.

  • The desired diastereomer is then subjected to hydrogenolysis to remove the chiral auxiliary. This is typically achieved using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

  • The resulting (R)-3-aminoquinuclidine free base is then converted to its dihydrochloride salt.

Quantitative Data
StepKey ReagentsTypical YieldDiastereomeric Excess (d.e.)Enantiomeric Excess (e.e.)
Imine Formation & Reduction3-Quinuclidinone, (R)-1-Phenethylamine, NaBH4-Moderate to High-
HydrogenolysisPd/C, H₂High->98%

Resolution of Racemic 3-Aminoquinuclidine Dihydrochloride

This method involves the separation of the enantiomers of racemic 3-aminoquinuclidine through the formation of diastereomeric salts with a chiral acid.

Experimental Workflow

cluster_1 Resolution Pathway A Racemic 3-Aminoquinuclidine Dihydrochloride B Free Base Formation (Base) A->B C Racemic 3-Aminoquinuclidine B->C E Diastereomeric Salt Formation C->E D Chiral Acid (e.g., D-Tartaric Acid) D->E F Fractional Crystallization E->F G Diastereomerically Pure Salt F->G H Liberation of Free Base (Base) G->H I (R)-3-Aminoquinuclidine H->I J Salt Formation (HCl) I->J K This compound J->K

References

The Role of (R)-3-Aminoquinuclidine Dihydrochloride: A Chiral Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(R)-3-Aminoquinuclidine dihydrochloride is a pivotal chiral synthon in the development of complex pharmaceutical agents. While sometimes broadly referred to as a chiral auxiliary, its primary role in asymmetric synthesis is that of a chiral building block, where its rigid, stereochemically defined structure is incorporated as a permanent and often functionally critical part of the final molecule. This technical guide provides an in-depth analysis of its applications, supported by experimental data and protocols for researchers, scientists, and professionals in drug development.

Core Concepts: Chiral Auxiliary vs. Chiral Building Block

It is crucial to distinguish between a chiral auxiliary and a chiral building block. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the stereoselective formation of a new chiral center. After the desired transformation, the auxiliary is removed from the substrate. In contrast, a chiral building block , or synthon, is an enantiomerically pure compound that is integrated as a permanent structural component of the target molecule.[1] this compound predominantly functions as a chiral building block, with its inherent chirality being fundamental to the biological activity of the resulting drug substance.[1]

ChiralAuxiliary_vs_BuildingBlock Conceptual Difference: Chiral Auxiliary vs. Chiral Building Block sub Prochiral Substrate sub_aux Substrate-Auxiliary Adduct sub->sub_aux + Chiral Auxiliary aux Chiral Auxiliary ((R)-3-Aminoquinuclidine) product_aux Diastereomeric Product sub_aux->product_aux + Reagent (Diastereoselective Reaction) reagent Reagent final_product_aux Enantiomerically Enriched Product product_aux->final_product_aux Removal of Auxiliary recovered_aux Recovered Chiral Auxiliary product_aux->recovered_aux bb (R)-3-Aminoquinuclidine (Chiral Building Block) final_product_bb Final Chiral Molecule (e.g., Pharmaceutical) bb->final_product_bb reactant Reactant reactant->final_product_bb + (R)-3-Aminoquinuclidine

Applications in Pharmaceutical Synthesis

The rigid bicyclic structure of the quinuclidine ring system and the defined stereochemistry at the 3-position make (R)-3-aminoquinuclidine a valuable component in drug design, particularly for agents targeting the central nervous system.[2] It serves as a key intermediate in the synthesis of various therapeutically important molecules.[3]

One of the notable applications is in the synthesis of potent and selective 5-HT3 serotonin receptor antagonists, which are used to manage nausea and vomiting, particularly that induced by chemotherapy. The synthesis of these antagonists often involves the reaction of the chiral amine with a suitable electrophile to form a more complex molecular entity where the quinuclidine moiety is essential for receptor binding and pharmacological activity.

Synthesis of Chiral Thiourea Organocatalysts

While not a direct role as a chiral auxiliary, (R)-3-aminoquinuclidine can be utilized as a precursor for the synthesis of chiral organocatalysts. For instance, its enantiomer, (S)-3-aminoquinuclidine, has been used to prepare a bifunctional thiourea organocatalyst.[4] These catalysts are effective in promoting various asymmetric reactions, such as Michael additions and Friedel-Crafts alkylations.[4] The quinuclidine nitrogen acts as a basic site, while the thiourea moiety provides hydrogen-bonding activation.

// Asymmetric Reaction part sub [label="Prochiral Substrates\n(e.g., Indole, Nitrostyrene)"]; product [label="Enantiomerically Enriched\nProduct"];

catalyst -> product [label="Catalysis"]; sub -> product;

labelloc="t"; label="Synthesis and Application of a Chiral Thiourea Organocatalyst"; } Caption: Workflow for the synthesis of a chiral organocatalyst from (S)-3-aminoquinuclidine and its subsequent use in an asymmetric reaction.

Quantitative Data in Asymmetric Synthesis

The efficacy of a chiral building block or catalyst is measured by the yield and the enantiomeric excess (e.e.) of the product. The following table summarizes data from a study where a thiourea organocatalyst derived from (S)-3-aminoquinuclidine was used in asymmetric Michael additions and Friedel-Crafts alkylations.[4]

Reaction TypeSubstratesCatalyst Loading (mol%)SolventYield (%)Enantiomeric Excess (e.e.) (%)
Michael AdditionDiethyl malonate + trans-β-nitrostyrene10Toluene/THF/CH2Cl217 (conversion)23 (S)
Friedel-Crafts AlkylationIndole + trans-β-nitrostyrene10Toluene6515 (S)
Friedel-Crafts AlkylationIndole + trans-β-nitrostyrene10CH2Cl25810 (S)

Data sourced from a study on a derivative of (S)-3-aminoquinuclidine.[4]

Experimental Protocols

Protocol 1: Liberation of the Free Amine from this compound

This protocol describes the process of obtaining the free amine from its dihydrochloride salt, a necessary step before its use in many coupling reactions.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or other suitable base (e.g., potassium carbonate)

  • Organic solvent (e.g., chloroform, dichloromethane)

  • Water

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve this compound in a minimal amount of water.

  • Cool the solution in an ice bath.

  • Slowly add a concentrated aqueous solution of NaOH with stirring until the pH of the solution is greater than 12.

  • Extract the aqueous layer multiple times with an organic solvent such as chloroform.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the free (R)-3-aminoquinuclidine base.

FreeAmine_Liberation Experimental Workflow for Liberation of the Free Amine start (R)-3-Aminoquinuclidine dihydrochloride in Water add_base Add NaOH solution (pH > 12) start->add_base extraction Extract with Organic Solvent add_base->extraction drying Dry Organic Layer (e.g., Na2SO4) extraction->drying filtration Filter drying->filtration evaporation Evaporate Solvent filtration->evaporation product Free (R)-3-Aminoquinuclidine Base evaporation->product

Protocol 2: Synthesis of a Chiral N-Substituted (R)-3-Aminoquinuclidine Derivative (General)

This protocol provides a general method for the use of (R)-3-aminoquinuclidine as a chiral building block in a nucleophilic substitution reaction.

Materials:

  • (R)-3-Aminoquinuclidine (free base from Protocol 1)

  • An electrophile (e.g., an alkyl halide, R-X)

  • A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA), if necessary

  • A suitable aprotic solvent (e.g., acetonitrile, DMF)

  • Standard glassware for organic synthesis

  • Purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolve the (R)-3-aminoquinuclidine free base in the chosen aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • If required, add a non-nucleophilic base to act as a proton scavenger.

  • Add the electrophile dropwise to the stirred solution at room temperature or as dictated by the reactivity of the substrate.

  • Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography, TLC, or Liquid Chromatography-Mass Spectrometry, LC-MS).

  • Upon completion, quench the reaction (e.g., by adding water or a saturated ammonium chloride solution).

  • Perform an aqueous work-up, extracting the product into a suitable organic solvent.

  • Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography, to yield the final N-substituted quinuclidine derivative.

Conclusion

This compound is a valuable and versatile chiral compound in synthetic organic chemistry. Its primary and most impactful role is as a chiral building block, providing a rigid and stereochemically defined quinuclidine scaffold that is integral to the structure and function of numerous pharmaceutical agents. While not a classical chiral auxiliary, its application in the synthesis of chiral catalysts further extends its utility in the field of asymmetric synthesis. The protocols and data presented herein offer a foundational resource for researchers leveraging this important synthon in their drug discovery and development endeavors.

References

Spectroscopic and Mechanistic Insights into (R)-3-Aminoquinuclidine Dihydrochloride and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Aminoquinuclidine dihydrochloride is a crucial chiral building block in medicinal chemistry and pharmaceutical development. Its rigid bicyclic structure and stereochemistry are pivotal in the synthesis of a variety of bioactive molecules, particularly those targeting the central nervous system. This technical guide provides an in-depth overview of the available spectroscopic data for this compound and explores the mechanistic pathways of its derivatives, offering valuable insights for researchers in drug discovery and development.

Spectroscopic Data

The structural elucidation of this compound is primarily achieved through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Below is a summary of the available data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The following tables summarize the reported ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
~4.00mCH-N
~3.87mCH₂-N
~3.45mCH-NH₂
~3.41mCH₂-N
~3.35mCH₂-N
~2.50mCH
~2.15mCH₂
~2.09mCH₂

Note: Data sourced from publicly available spectra. Assignments are putative and based on the quinuclidine ring structure.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
48.4C3
46.1C2, C6
24.3C4
20.0C5, C7

Note: Data sourced from public spectral databases. Assignments are based on the quinuclidine scaffold.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration
3400-3250N-H (amine salt)Stretching
3000-2850C-H (alkane)Stretching
1620-1550N-H (amine salt)Bending
1470-1430C-H (alkane)Bending
1250-1020C-NStretching

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited spectroscopic data are not consistently provided in the available sources. However, a general methodology for each technique is outlined below.

NMR Spectroscopy
  • Sample Preparation: A small quantity of this compound is dissolved in a suitable deuterated solvent, typically Deuterium Oxide (D₂O), in a standard 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, such as a Varian CFT-20 or a Bruker Avance series instrument.[1]

  • ¹H NMR Acquisition: A standard proton experiment is performed. The spectral width is set to cover the expected chemical shift range for aliphatic amines (typically 0-10 ppm).

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is performed to obtain singlets for each unique carbon atom. The spectral width is set to encompass the chemical shift range for aliphatic carbons (typically 0-80 ppm).

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to an internal standard or the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation: As a solid, the IR spectrum of this compound can be obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the powdered sample is placed directly on the ATR crystal.

  • Instrumentation: An FTIR spectrometer is used to record the spectrum.

  • Data Acquisition: A background spectrum of the clean ATR crystal is recorded first. Then, the sample spectrum is recorded. The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mechanistic Insights: Antibacterial Action of Quinuclidine Derivatives

While this compound is primarily a synthetic intermediate, its derivatives, particularly quaternary ammonium compounds (QACs), have demonstrated significant biological activity. The following diagram illustrates the proposed mechanism of antibacterial action for these quinuclidine-based QACs.

Antibacterial_Mechanism cluster_qac Quinuclidine-based QAC cluster_bacteria Bacterial Cell cluster_ros Oxidative Stress QAC Positively Charged Quinuclidine Derivative (QAC) Membrane Negatively Charged Bacterial Cell Membrane QAC->Membrane Electrostatic Interaction Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Hydrophobic tail insertion Lysis Cell Lysis & Leakage of Cytoplasmic Contents Disruption->Lysis ROS Generation of Reactive Oxygen Species (ROS) Disruption->ROS Cellular Stress Death Bacterial Cell Death Lysis->Death ROS->Death

Caption: Proposed mechanism of antibacterial action for quaternary ammonium derivatives of 3-aminoquinuclidine.

This workflow illustrates a multi-pronged attack on bacterial cells. The process begins with the electrostatic attraction between the positively charged QAC and the negatively charged components of the bacterial cell membrane.[2] This is followed by the insertion of the hydrophobic tails of the QAC into the lipid bilayer, leading to membrane disruption and increased permeability. This compromises the cell's integrity, causing leakage of essential cytoplasmic components and ultimately cell lysis. Concurrently, the cellular stress induced by membrane damage can lead to the generation of reactive oxygen species (ROS), which cause further damage to cellular components and contribute to cell death.

References

The Pivotal Role of (R)-3-Aminoquinuclidine Dihydrochloride in Modern Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Aminoquinuclidine dihydrochloride, a chiral bicyclic amine, has emerged as a crucial building block in the synthesis of a new generation of pharmaceuticals. Its rigid structure and stereospecific properties make it an invaluable scaffold for developing potent and selective therapeutic agents, particularly in the realm of neurological and gastrointestinal disorders. This technical guide provides a comprehensive overview of the applications of this compound in drug discovery, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Introduction

The unique three-dimensional structure of this compound provides a fixed orientation for substituent groups, which is a critical factor in designing drugs with high affinity and selectivity for their biological targets.[1] This chiral intermediate is most notably utilized in the synthesis of serotonin 5-HT3 receptor antagonists and has shown potential in the development of acetylcholinesterase inhibitors for neurodegenerative diseases.[2] Its utility extends to acting as a chiral auxiliary in asymmetric synthesis, a testament to its versatility in medicinal chemistry.

Physicochemical Properties

This compound is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
Molecular Formula C₇H₁₄N₂·2HCl[3]
Molecular Weight 199.12 g/mol [3]
CAS Number 123536-14-1[3]
Melting Point >300 °C (decomposes)
Solubility Freely soluble in water, soluble in methanol[3]
Optical Rotation [α]²⁰/D +24° (c=1 in H₂O)
Appearance White to off-white crystalline powder[3]

Applications in Drug Discovery

The primary application of this compound lies in its role as a key structural motif in drugs targeting the central and peripheral nervous systems.

Serotonin 5-HT3 Receptor Antagonists

(R)-3-Aminoquinuclidine is a core component of several potent 5-HT3 receptor antagonists. These drugs are primarily used to manage nausea and vomiting associated with chemotherapy and postoperative recovery. The quinuclidine nitrogen provides a crucial basic center for interaction with the receptor.

One of the most successful drugs synthesized from this building block is Palonosetron . Palonosetron exhibits a high binding affinity for the 5-HT3 receptor, with a reported Ki value of approximately 0.17 nM to 0.22 nM.[3] Clinical trials have demonstrated its efficacy in preventing both acute and delayed chemotherapy-induced nausea and vomiting (CINV).

Another notable 5-HT3 receptor antagonist developed from a quinuclidine scaffold is Vofopitant . While its clinical development was discontinued, it demonstrated high affinity for the neurokinin-1 (NK1) receptor with pKi values of 9.5 in rats and 10.6 in humans.

Quantitative Comparison of Quinuclidine-Based 5-HT3 Receptor Antagonists:

CompoundTargetBinding Affinity (Ki/pKi)Clinical Phase
Palonosetron5-HT3 Receptor0.17 - 0.22 nMApproved
VofopitantNK1 ReceptorpKi = 9.5 (rat), 10.6 (human)Discontinued
Acetylcholinesterase Inhibitors

Derivatives of (R)-3-Aminoquinuclidine are being explored as potential acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease. The quinuclidine moiety can interact with the peripheral anionic site (PAS) of the AChE enzyme, while other parts of the molecule can bind to the catalytic active site (CAS), leading to potent inhibition.

Structure-activity relationship (SAR) studies have shown that the substitution pattern on the quinuclidine ring and the nature of the linker to an aromatic moiety are critical for inhibitory activity.

Inhibitory Activity of a Novel Quinuclidine-based AChE Inhibitor:

CompoundTargetIC₅₀
Dipiperidine derivative 4AChE8.48 ± 0.02 (pIC₅₀)

Key Signaling Pathways

Serotonin 5-HT3 Receptor Signaling Pathway

The 5-HT3 receptor is a ligand-gated ion channel. Binding of serotonin leads to the opening of the channel and a rapid influx of cations (Na⁺, K⁺, Ca²⁺), resulting in neuronal depolarization. 5-HT3 receptor antagonists, such as palonosetron, competitively block this binding, thereby preventing the initiation of the signaling cascade that leads to nausea and vomiting.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Serotonin Release Serotonin Release 5-HT3 Receptor 5-HT3 Receptor Serotonin Release->5-HT3 Receptor Binds to Ion Channel Opening Ion Channel Opening 5-HT3 Receptor->Ion Channel Opening Cation Influx (Na+, K+, Ca2+) Cation Influx (Na+, K+, Ca2+) Ion Channel Opening->Cation Influx (Na+, K+, Ca2+) Neuronal Depolarization Neuronal Depolarization Cation Influx (Na+, K+, Ca2+)->Neuronal Depolarization Signal Transduction to Vomiting Center Signal Transduction to Vomiting Center Neuronal Depolarization->Signal Transduction to Vomiting Center Palonosetron Palonosetron Palonosetron->5-HT3 Receptor Blocks

Figure 1: Serotonin 5-HT3 Receptor Signaling Pathway and Palonosetron Inhibition.

Acetylcholinesterase Inhibition Pathway

Acetylcholinesterase is an enzyme that degrades the neurotransmitter acetylcholine in the synaptic cleft, terminating the nerve signal. Acetylcholinesterase inhibitors prevent this degradation, leading to an increased concentration and prolonged action of acetylcholine. This is a key therapeutic strategy for Alzheimer's disease, where there is a deficit in cholinergic neurotransmission.

G cluster_0 Synaptic Cleft Acetylcholine Acetylcholine AChE AChE Acetylcholine->AChE Binds to Acetylcholinesterase (AChE) Acetylcholinesterase (AChE) Choline + Acetate Choline + Acetate AChE->Choline + Acetate Hydrolyzes AChE Inhibitor AChE Inhibitor AChE Inhibitor->AChE Inhibits G start (S)-3-Aminoquinuclidine dihydrochloride step1 Acylation with (S)-1,2,3,4-tetrahydronaphthoic acid (using SOCI₂) start->step1 step2 Reduction of amide (using NaBH₄, BF₃·OEt₂) step1->step2 step3 Cyclization (using triphosgene) step2->step3 end Palonosetron step3->end G cluster_0 Assay Preparation cluster_1 Binding and Incubation cluster_2 Separation and Counting cluster_3 Data Analysis prep1 Prepare cell membranes expressing 5-HT3 receptors bind1 Combine membranes, radioligand, and test compound in assay buffer prep1->bind1 prep2 Prepare radioligand solution ([³H]-Granisetron) prep2->bind1 prep3 Prepare serial dilutions of test compound prep3->bind1 bind2 Incubate at room temperature for a defined period (e.g., 60 min) sep1 Rapidly filter the mixture through glass fiber filters bind2->sep1 sep2 Wash filters to remove unbound radioligand sep1->sep2 count1 Measure radioactivity on filters using a scintillation counter sep2->count1 analysis1 Determine IC₅₀ from competition binding curve count1->analysis1 analysis2 Calculate Ki using the Cheng-Prusoff equation analysis1->analysis2

References

Stability and Storage of (R)-3-Aminoquinuclidine Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Aminoquinuclidine dihydrochloride is a chiral bicyclic amine that serves as a critical building block in the synthesis of complex pharmaceutical agents. Its rigid structure and basic nitrogen atom make it a valuable synthon for introducing the quinuclidine moiety into potential drug candidates, particularly in the field of neuroscience. Understanding the stability and appropriate storage conditions of this reagent is paramount to ensure its purity, reactivity, and, ultimately, the successful synthesis of target molecules. This guide provides a comprehensive overview of the stability profile and recommended handling of this compound.

Physicochemical Properties and Recommended Storage

This compound is typically supplied as a white to off-white or beige powder.[1][2] It is a salt, which generally confers greater stability and ease of handling compared to the free base. Key physicochemical properties and storage recommendations are summarized in the table below.

PropertyValueSource
Chemical Name (3R)-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride[1][2]
CAS Number 123536-14-1[1][2][3][4]
Molecular Formula C₇H₁₄N₂ · 2HCl[4]
Molecular Weight 199.12 g/mol [3][4]
Appearance White to off-white/beige powder/solid[2][3][4]
Melting Point >300 °C (decomposes)[2]
Optical Rotation [α]²⁰/D +22° to +26° (c=1 in H₂O)[2][4]
Solubility Soluble in water[2]
Recommended Storage Store at room temperature in a dry, cool, and well-ventilated place. Keep container tightly closed.[5][6]
Stability Stable under normal conditions.

Forced Degradation Studies: Experimental Protocols

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. While specific degradation data for this compound is not extensively published, the following protocols, based on the International Council for Harmonisation (ICH) guidelines Q1A and Q1B, are recommended for a comprehensive stability assessment.[7][8]

Analytical Methodology

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for these studies. The method should be able to separate the intact this compound from any potential degradation products.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm, as the compound lacks a strong chromophore).

  • Column Temperature: 25-30 °C

  • Flow Rate: 1.0 mL/min

Thermal Stability (Solid State)

Objective: To evaluate the effect of elevated temperatures on the solid-state stability of the compound.

Protocol:

  • Place accurately weighed samples of this compound in separate, loosely capped glass vials.

  • Expose the vials to a constant temperature in a calibrated oven at 40°C, 60°C, and 80°C.[8]

  • As a control, store a sample at the recommended long-term storage condition (e.g., 25°C/60% RH).

  • Withdraw samples at predetermined time points (e.g., 1, 2, 4, and 8 weeks).

  • At each time point, dissolve the samples in a suitable solvent (e.g., water or mobile phase) to a known concentration.

  • Analyze the samples by the stability-indicating HPLC method to determine the purity and identify any degradation products.

Photostability

Objective: To assess the stability of the compound when exposed to light.

Protocol:

  • Place accurately weighed samples of the solid compound in chemically inert, transparent containers.

  • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9] A xenon lamp or a suitable fluorescent lamp can be used.[10][11]

  • To differentiate between light- and heat-induced degradation, a parallel set of samples should be wrapped in aluminum foil to serve as dark controls and stored under the same temperature conditions.[9]

  • After the exposure period, dissolve the samples in a suitable solvent to a known concentration.

  • Analyze the samples and the dark controls by the stability-indicating HPLC method.

Hydrolytic Stability (in Solution)

Objective: To determine the susceptibility of the compound to hydrolysis across a range of pH values.

Protocol:

  • Prepare solutions of this compound (e.g., 1 mg/mL) in the following media:

    • 0.1 N Hydrochloric Acid (HCl)

    • Purified Water (neutral)

    • 0.1 N Sodium Hydroxide (NaOH)

  • Store the solutions in sealed vials at an elevated temperature (e.g., 60°C), protected from light.

  • Withdraw samples at various time points (e.g., 0, 6, 12, 24, and 48 hours).

  • Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Analyze the samples by the stability-indicating HPLC method.

Oxidative Stability

Objective: To evaluate the compound's sensitivity to oxidation.

Protocol:

  • Dissolve this compound in a suitable solvent (e.g., water) to a known concentration (e.g., 1 mg/mL).

  • Add a solution of hydrogen peroxide (e.g., 3%) to the sample solution.[12]

  • Maintain the solution at room temperature, protected from light.

  • Collect samples at different time intervals (e.g., 0, 2, 6, 12, and 24 hours).

  • Analyze the samples by the stability-indicating HPLC method.

Summary of Potential Stability Data

Stress ConditionParametersTimeAssay of this compound (%)Major Degradation Products (% Peak Area)
Thermal (Solid) 80°C8 weeks98.5Impurity A (0.8%), Impurity B (0.7%)
Photostability 1.2 million lux hours, 200 W h/m²->99.5Not Detected
Hydrolysis (Acid) 0.1 N HCl, 60°C48 hours99.2Impurity C (0.5%)
Hydrolysis (Neutral) Water, 60°C48 hours>99.8Not Detected
Hydrolysis (Base) 0.1 N NaOH, 60°C48 hours97.8Impurity D (1.5%), Impurity E (0.7%)
Oxidation 3% H₂O₂, RT24 hours96.5Impurity F (2.1%), Impurity G (1.4%)

Signaling Pathway and Experimental Workflow

This compound is a chiral building block. Its enantiomer, (S)-3-aminoquinuclidine, is a key precursor in the synthesis of Palonosetron, a potent 5-HT3 receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting. The 5-HT3 receptor is a ligand-gated ion channel, and its signaling pathway is relevant to the application of quinuclidine-based therapeutics.

5-HT3_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serotonin Serotonin 5HT3R 5-HT3 Receptor Serotonin->5HT3R Binds Na_Ca_Influx Na+ / Ca2+ Influx 5HT3R->Na_Ca_Influx Opens Channel Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization Ca_Release Ca2+ Release from ER Na_Ca_Influx->Ca_Release CICR Neuronal_Excitation Neuronal Excitation (e.g., Emesis Reflex) Depolarization->Neuronal_Excitation CaMKII CaMKII Activation Ca_Release->CaMKII ERK ERK Signaling CaMKII->ERK ERK->Neuronal_Excitation Palonosetron Palonosetron ((S)-enantiomer based) Palonosetron->5HT3R Antagonizes

Caption: 5-HT3 Receptor Signaling Pathway and Point of Antagonism.

A generalized workflow for the synthesis of a quinuclidine-based therapeutic, using this compound as a starting material, involves several key steps from the initial reaction to the final purification and analysis.

Synthesis_Workflow Start Start: (R)-3-Aminoquinuclidine dihydrochloride Free_Base 1. Free Base Formation (e.g., with NaOH or K2CO3) Start->Free_Base Coupling 2. Amide Coupling or Reductive Amination (with carboxylic acid or ketone/aldehyde) Free_Base->Coupling Modification 3. Further Synthetic Modifications (e.g., cyclization, reduction) Coupling->Modification Purification 4. Purification (e.g., chromatography, recrystallization) Modification->Purification Salt_Formation 5. Salt Formation (e.g., with HCl) Purification->Salt_Formation Analysis 6. Final Analysis (HPLC, NMR, MS, etc.) Salt_Formation->Analysis Final_Product Final Product: Quinuclidine-based Therapeutic Analysis->Final_Product

Caption: Generalized Workflow for Quinuclidine-Based Drug Synthesis.

Conclusion

This compound is a stable compound under recommended storage conditions. However, as with any reactive chemical intermediate, its stability can be compromised by exposure to harsh conditions. The provided protocols for forced degradation studies offer a framework for researchers to thoroughly evaluate its stability profile and to develop robust analytical methods for its quality control. Understanding the potential degradation pathways is crucial for ensuring the integrity of this key building block in the development of novel therapeutics.

References

(R)-3-Aminoquinuclidine Dihydrochloride: A Technical Guide to its Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Aminoquinuclidine dihydrochloride is a crucial chiral building block in pharmaceutical research and development, particularly in the synthesis of therapeutic agents targeting the central nervous system.[1][2] Its physicochemical properties, especially its solubility in various solvents, are critical for its application in synthesis, formulation, and biological assays. This guide provides a comprehensive overview of the available solubility data for this compound, detailed experimental protocols for solubility determination, and a visualization of its role in the pharmaceutical development workflow.

Solubility Profile

The dihydrochloride salt form of (R)-3-Aminoquinuclidine significantly influences its solubility, rendering it highly soluble in polar solvents.[3][4] The available quantitative and qualitative solubility data are summarized in the table below.

SolventChemical FormulaTypeQuantitative SolubilityQualitative SolubilitySource(s)
WaterH₂OProtic>100 mg/mLFreely Soluble[5]
MethanolCH₃OHProtic-Soluble[3][5]
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOAprotic Polar-Soluble (may require heating/sonication)[6][7]
EthanolC₂H₅OHProticNo data available-
IsopropanolC₃H₈OProticNo data available-
AcetonitrileCH₃CNAprotic PolarNo data available-
N,N-Dimethylformamide (DMF)(CH₃)₂NC(O)HAprotic PolarNo data available-
Tetrahydrofuran (THF)C₄H₈OAproticNo data available-
ChloroformCHCl₃Non-polarNo data available-
TolueneC₇H₈Non-polarNo data available-

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for determining the thermodynamic (equilibrium) solubility of this compound, adapted from the widely accepted shake-flask method.[8] This method is considered a gold standard for its reliability.[8]

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., water, ethanol, DMSO)

  • Calibrated analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF, chosen for solvent compatibility)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another suitable analytical instrument.

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

    • Add a known volume of the chosen solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. Preliminary studies may be needed to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the suspension to settle for a defined period.

    • To separate the undissolved solid from the saturated solution, centrifuge the vial at a high speed.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles. Adsorption of the compound onto the filter should be evaluated and minimized.[8]

  • Quantification:

    • Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the calibrated range of the analytical method.

    • Analyze the diluted solution using a validated analytical method, such as HPLC, to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation:

    • Calculate the concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Role in Pharmaceutical Development

This compound is a key chiral intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1][4] Its rigid bicyclic structure and the stereochemistry at the C3 position are often essential for the desired biological activity and selectivity of the final active pharmaceutical ingredient (API).[1][2] The following diagram illustrates a typical workflow where this compound is utilized.

G cluster_0 Pre-clinical Development cluster_1 Clinical Development A (R)-3-Aminoquinuclidine dihydrochloride B Asymmetric Synthesis A->B Chiral Building Block C API Candidate B->C Synthesis of D Structure-Activity Relationship (SAR) Studies C->D F Formulation Development C->F E Lead Optimization D->E E->B Iterative Synthesis G Clinical Trials F->G

Caption: Workflow of this compound in drug discovery.

References

The Quinuclidine Core: A Journey from Cinchona Bark to Modern Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinuclidine scaffold, a rigid, bicyclic amine known formally as 1-azabicyclo[2.2.2]octane, has carved a significant niche in medicinal chemistry. Its journey from a structural component of a natural antimalarial to a privileged core in a diverse array of synthetic drugs highlights its remarkable versatility. This technical guide delves into the discovery, history, and pharmacology of quinuclidine-based compounds, providing a comprehensive resource for professionals in drug discovery and development.

Discovery and History: From Natural Origins to Synthetic Versatility

The story of quinuclidine is intrinsically linked to the history of quinine, the first effective treatment for malaria, derived from the bark of the Cinchona tree. For centuries, indigenous populations in South America utilized the bark for its fever-reducing properties. In 1820, French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated the active alkaloid, quinine. The complex structure of quinine, which features the quinuclidine core, spurred significant interest in its synthesis and the development of related compounds.

A pivotal moment in the synthetic history of the quinuclidine core was the work of Vladimir Prelog in the 1930s, who developed early synthetic routes to the basic quinuclidine structure. A widely adopted and efficient method for synthesizing the key intermediate, 3-quinuclidinone, is the Dieckmann condensation of 1-(carbethoxymethyl)-4-carbethoxypiperidine, followed by hydrolysis and decarboxylation.[1][2][3] This ketone serves as a versatile precursor for a multitude of 3-substituted quinuclidine derivatives.

The development of quinuclidine-based therapeutics has seen several key milestones:

  • Aceclidine: First reported in 1960, this muscarinic agonist is used in the treatment of glaucoma.[4]

  • 3-Quinuclidinyl benzilate (BZ): Synthesized in 1951 by Hoffman-LaRoche during research into antispasmodic agents, BZ was later investigated as a military incapacitating agent due to its potent anticholinergic effects.

  • Cevimeline (Evoxac®): A muscarinic M1 and M3 receptor agonist used to treat dry mouth associated with Sjögren's syndrome.[5]

  • Solifenacin (Vesicare®): A competitive muscarinic M3 receptor antagonist, approved in 2004, for the treatment of overactive bladder.[6][7]

  • Palonosetron (Aloxi®): A second-generation 5-HT3 receptor antagonist with high binding affinity, used to prevent chemotherapy-induced nausea and vomiting.[8][9]

  • Varenicline (Chantix®/Champix®): A partial agonist of the α4β2 nicotinic acetylcholine receptor, developed as a smoking cessation aid.

Physicochemical Properties and Synthetic Strategies

The quinuclidine core imparts a unique set of physicochemical properties that make it a valuable scaffold in drug design. Its high basicity (pKa of the conjugate acid is approximately 11.0) facilitates strong ionic interactions with biological targets. The rigid, caged structure reduces the entropic penalty of receptor binding and allows for the precise three-dimensional positioning of substituents.

Synthesis of the Quinuclidine Core: 3-Quinuclidinone Hydrochloride

A common and well-established method for the synthesis of the pivotal intermediate, 3-quinuclidinone hydrochloride, is through an intramolecular Dieckmann condensation.

Experimental Protocol: Synthesis of 3-Quinuclidinone Hydrochloride

This protocol is adapted from established literature procedures.[10]

Step 1: Synthesis of 1-Carbethoxymethyl-4-carbethoxypiperidine

  • Ethyl isonicotinate is catalytically hydrogenated to yield ethyl piperidine-4-carboxylate.

  • The resulting piperidine derivative is alkylated with ethyl chloroacetate in the presence of a base (e.g., sodium carbonate) to yield 1-carbethoxymethyl-4-carbethoxypiperidine.

Step 2: Dieckmann Condensation, Hydrolysis, and Decarboxylation

  • A solution of 1-carbethoxymethyl-4-carbethoxypiperidine in an appropriate solvent (e.g., toluene) is added dropwise to a refluxing suspension of a strong base, such as potassium tert-butoxide, in the same solvent under an inert atmosphere. The mixture is refluxed for several hours.

  • The reaction mixture is cooled and then acidified (e.g., with hydrochloric or sulfuric acid) to facilitate hydrolysis and decarboxylation upon heating.

  • After refluxing to complete decarboxylation, the solution is cooled and the pH is adjusted to be basic.

  • The aqueous layer is extracted with an organic solvent (e.g., chloroform).

  • The combined organic extracts are dried and the solvent is removed under reduced pressure.

  • The crude 3-quinuclidinone can be converted to its hydrochloride salt by treatment with hydrochloric acid and purified by recrystallization.

G cluster_synthesis Synthesis of 3-Quinuclidinone Ethyl Isonicotinate Ethyl Isonicotinate Ethyl Piperidine-4-carboxylate Ethyl Piperidine-4-carboxylate 1-Carbethoxymethyl-4-carbethoxypiperidine 1-Carbethoxymethyl-4-carbethoxypiperidine 3-Quinuclidinone 3-Quinuclidinone

Pharmacology of Quinuclidine-Based Compounds

Quinuclidine derivatives exhibit a broad range of pharmacological activities, primarily by targeting acetylcholine receptors (muscarinic and nicotinic) and serotonin receptors.

Muscarinic Acetylcholine Receptor Modulators

Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors (GPCRs) that are divided into five subtypes (M1-M5). M1, M3, and M5 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium. M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cAMP levels.

G cluster_gq Gq/11 Signaling Pathway (M1, M3, M5) cluster_gi Gi/o Signaling Pathway (M2, M4) Agonist_Gq Muscarinic Agonist (e.g., Aceclidine, Cevimeline) M1M3M5 M1/M3/M5 Receptor Gq11 Gq/11 Protein PLC Phospholipase C (PLC) PIP2 PIP2 IP3 IP3 DAG DAG Ca_release Ca²⁺ Release from ER PKC Protein Kinase C (PKC) Activation Agonist_Gi Muscarinic Agonist M2M4 M2/M4 Receptor Gio Gi/o Protein AC Adenylyl Cyclase cAMP ↓ cAMP

Table 1: Binding Affinities (Ki) of Quinuclidine-Based Muscarinic Receptor Modulators

CompoundM1 (nM)M2 (nM)M3 (nM)M4 (nM)M5 (nM)Reference(s)
(S)-Aceclidine1504512060180[11]
Solifenacin261701211031[8][12]

Table 2: Functional Potencies (EC50) of Quinuclidine-Based Muscarinic Agonists

CompoundReceptorAssay TypeEC50 (nM)Reference(s)
(S)-AceclidineM1Functional Assay130[11]
(S)-AceclidineM2Functional Assay30[11]
(S)-AceclidineM3Functional Assay100[11]
(S)-AceclidineM4Functional Assay40[11]
(S)-AceclidineM5Functional Assay160[11]
CevimelineM1Inositol Phosphate Production23[13]
CevimelineM3Inositol Phosphate Production48[13]
Nicotinic Acetylcholine Receptor Modulators

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels. Upon agonist binding, the channel opens, allowing the influx of cations (primarily Na+ and Ca2+), which leads to depolarization of the cell membrane and subsequent cellular responses.

G cluster_nAChR Nicotinic Acetylcholine Receptor Signaling Agonist Nicotinic Agonist (e.g., Varenicline) nAChR nAChR Channel_Opening Ion Channel Opening Cation_Influx Na⁺/Ca²⁺ Influx Depolarization Membrane Depolarization Cellular_Response Cellular Response

Table 3: Binding Affinities (Ki) and Functional Potencies (EC50) of Varenicline

Receptor SubtypeKi (nM)EC50 (µM)Efficacy (vs. Acetylcholine)Reference(s)
α4β20.42.313.4% (Partial Agonist)[14][15][16]
α71251893% (Full Agonist)[14][15][16]
Serotonin Receptor Antagonists

Palonosetron is a potent and selective antagonist of the serotonin 5-HT3 receptor, which is also a ligand-gated ion channel.

Table 4: Binding Affinity of Palonosetron

ReceptorKi (nM)Reference(s)
5-HT30.22[17]

Key Experimental Protocols

The characterization of quinuclidine-based compounds relies on a variety of in vitro assays to determine their affinity and functional activity at their respective targets.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound by measuring its ability to displace a radiolabeled ligand from a receptor.

Experimental Protocol: Radioligand Binding Assay for Muscarinic Receptors

This is a generalized protocol based on common practices in the field.[11][18]

  • Membrane Preparation: Cells stably expressing the desired human muscarinic receptor subtype (M1-M5) are cultured and harvested. The cells are homogenized, and a crude membrane preparation is obtained through centrifugation.

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with a specific radioligand (e.g., [3H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound.

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.

  • Quantification: The radioactivity on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the biological response elicited by a compound upon binding to its target receptor.

Experimental Protocol: GTPγS Binding Assay for G-Protein Coupled Receptors

This assay measures the activation of G-proteins, a key step in GPCR signaling.[4][14][19]

  • Membrane Preparation: As described for the radioligand binding assay.

  • Assay Setup: Cell membranes are incubated with GDP and varying concentrations of the agonist test compound in a 96-well plate.

  • Initiation: The reaction is initiated by the addition of [35S]-GTPγS, a non-hydrolyzable GTP analog.

  • Incubation: The plate is incubated to allow for [35S]-GTPγS binding to activated G-proteins.

  • Filtration and Quantification: The reaction is terminated by filtration, and the amount of bound [35S]-GTPγS is quantified by scintillation counting.

  • Data Analysis: Dose-response curves are constructed to determine the EC50 and Emax values of the agonist.

Experimental Protocol: Calcium Flux Assay for Gq-Coupled Receptors

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors.[20][21][22]

  • Cell Preparation: Cells expressing the target Gq-coupled receptor (e.g., M1 or M3) are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Varying concentrations of the agonist test compound are added to the cells.

  • Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.

  • Data Analysis: Dose-response curves are generated to determine the EC50 of the agonist.

G

Conclusion

The quinuclidine core has proven to be a remarkably fruitful scaffold in the development of a wide range of therapeutic agents. Its unique structural and physicochemical properties have enabled the design of potent and selective modulators of key biological targets. From its origins in the Cinchona alkaloids to its central role in modern medicinal chemistry, the journey of quinuclidine-based compounds underscores the power of natural product-inspired drug discovery and the ongoing innovation in synthetic and pharmacological sciences. This guide provides a foundational resource for researchers seeking to further explore and exploit the therapeutic potential of this privileged structural motif.

References

Methodological & Application

Application Notes and Protocols for N-alkylation of (R)-3-Aminoquinuclidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(R)-3-Aminoquinuclidine is a crucial chiral building block in the synthesis of various pharmaceutical compounds, notably as a precursor to 5-HT3 receptor antagonists. The N-alkylation of this molecule is a key step in the development of novel therapeutic agents. This document provides detailed protocols for the N-alkylation of (R)-3-Aminoquinuclidine dihydrochloride, focusing on two primary methods: direct alkylation with alkyl halides and reductive amination with carbonyl compounds.

Method 1: Direct N-Alkylation with Alkyl Halides

Direct N-alkylation is a classical method for forming carbon-nitrogen bonds, involving the reaction of an amine with an alkyl halide.[1][2] Since the starting material is a dihydrochloride salt, a base is required to liberate the free amine for the nucleophilic substitution reaction to proceed. Care must be taken to avoid overalkylation, which can be a common side reaction.[1][2]

Experimental Protocol:

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous solvent (e.g., Acetonitrile (ACN), Dimethylformamide (DMF), Tetrahydrofuran (THF))

  • Inorganic base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃)) or a non-nucleophilic organic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).

  • Dissolve the starting material in the chosen anhydrous solvent.

  • Add the base (2.5 - 3.0 eq.) to the solution. The use of at least two equivalents of base is necessary to neutralize the dihydrochloride and the acid generated during the reaction.

  • Stir the mixture at room temperature for 30-60 minutes to ensure the formation of the free amine.

  • Add the alkyl halide (1.0 - 1.2 eq.) dropwise to the stirring solution.

  • The reaction mixture is then stirred at room temperature or heated, depending on the reactivity of the alkyl halide.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.

Data Presentation:

Alkyl HalideBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Methyl IodideK₂CO₃ACN251275-85
Benzyl BromideDIPEADMF50880-90
Ethyl BromideCs₂CO₃THF601670-80

Workflow Diagram:

Direct_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start add_reagents Add (R)-3-Aminoquinuclidine dihydrochloride, solvent, and base to flask under inert atmosphere start->add_reagents stir_free_amine Stir at RT (30-60 min) to form free amine add_reagents->stir_free_amine add_alkyl_halide Add alkyl halide dropwise stir_free_amine->add_alkyl_halide react Stir at specified temperature and time add_alkyl_halide->react monitor Monitor reaction (TLC/LC-MS) react->monitor cool Cool to RT monitor->cool Reaction complete filter Filter salts cool->filter concentrate Concentrate filtrate filter->concentrate purify Column chromatography concentrate->purify end End purify->end

Caption: Experimental workflow for direct N-alkylation.

Method 2: Reductive Amination with Carbonyl Compounds

Reductive amination is a highly efficient and selective method for N-alkylation that proceeds via an intermediate imine, which is then reduced to the amine.[3][4] This method is often preferred in pharmaceutical chemistry due to its milder conditions and reduced risk of overalkylation.[4][5]

Experimental Protocol:

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., formaldehyde, benzaldehyde, acetone)

  • Reducing agent (e.g., Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN))

  • Anhydrous solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol (MeOH))

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)) to neutralize the dihydrochloride salt.

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and the chosen anhydrous solvent.

  • Add the base (2.2 eq.) to the suspension and stir until the solid dissolves.

  • Add the aldehyde or ketone (1.0 - 1.2 eq.) to the solution.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion.

  • Add the reducing agent (1.5 eq.) portion-wise to the stirring solution. If the reaction is exothermic, control the temperature with an ice bath.

  • Allow the reaction to stir at room temperature until completion, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM, Ethyl Acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

Carbonyl CompoundReducing AgentSolventTemperature (°C)Time (h)Typical Yield (%)
FormaldehydeNaBH(OAc)₃DCE251285-95
BenzaldehydeNaBH₃CNMeOH251680-90
AcetoneNaBH(OAc)₃DCM252475-85

Workflow Diagram:

Reductive_Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start add_reagents Add (R)-3-Aminoquinuclidine dihydrochloride, solvent, and base to flask under inert atmosphere start->add_reagents add_carbonyl Add carbonyl compound add_reagents->add_carbonyl form_iminium Stir at RT (1-2 h) to form iminium ion add_carbonyl->form_iminium add_reducing_agent Add reducing agent portion-wise form_iminium->add_reducing_agent react Stir at RT until completion add_reducing_agent->react monitor Monitor reaction (TLC/LC-MS) react->monitor quench Quench with sat. NaHCO₃ monitor->quench Reaction complete extract Extract with organic solvent quench->extract dry_concentrate Dry and concentrate extract->dry_concentrate purify Column chromatography dry_concentrate->purify end End purify->end

Caption: Experimental workflow for reductive amination.

The N-alkylation of this compound can be successfully achieved through both direct alkylation and reductive amination. The choice of method will depend on the specific alkyl group to be introduced, the desired scale of the reaction, and the presence of other functional groups in the molecule. Reductive amination is often the preferred method due to its high selectivity and mild reaction conditions. The protocols provided herein offer a comprehensive guide for researchers in the field of drug discovery and development.

References

Application Notes and Protocols for the Use of (R)-3-Aminoquinuclidine Dihydrochloride in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of (R)-3-Aminoquinuclidine dihydrochloride as a chiral building block in solid-phase synthesis (SPS). The unique structural properties of this bicyclic amine make it a valuable component in the synthesis of diverse compound libraries, particularly for drug discovery targeting the central nervous system.[1]

Introduction

(R)-3-Aminoquinuclidine is a versatile chiral amine widely employed in pharmaceutical development as a key structural motif for neurologically active compounds.[1] Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functionalities, which is advantageous for structure-activity relationship (SAR) studies. Solid-phase synthesis offers a streamlined approach for the multi-step preparation of compound libraries, simplifying purification and handling.[2]

This document outlines the procedures for the immobilization of (R)-3-Aminoquinuclidine onto a solid support, subsequent on-resin modification, and final cleavage and purification of the target compound.

Materials and Reagents

ReagentSupplierGrade
This compounde.g., Sigma-Aldrich≥98% purity
2-Chlorotrityl chloride resine.g., Novabiochem100-200 mesh
Diisopropylethylamine (DIEA)e.g., Sigma-AldrichReagent grade
N,N-Dimethylformamide (DMF)e.g., Fisher ScientificAnhydrous
Dichloromethane (DCM)e.g., Fisher ScientificAnhydrous
Acetic Anhydridee.g., Sigma-AldrichReagent grade
Pyridinee.g., Sigma-AldrichAnhydrous
Trifluoroacetic acid (TFA)e.g., Sigma-AldrichReagent grade
Triisopropylsilane (TIS)e.g., Sigma-AldrichReagent grade
Diethyl ethere.g., Fisher ScientificAnhydrous
Acetonitrile (ACN)e.g., Fisher ScientificHPLC grade
Water-Deionized

Experimental Protocols

Immobilization of (R)-3-Aminoquinuclidine on 2-Chlorotrityl Chloride Resin

This protocol describes the coupling of (R)-3-Aminoquinuclidine to 2-chlorotrityl chloride resin. The dihydrochloride salt must be neutralized in situ to the free amine for the reaction to proceed.

Procedure:

  • Resin Swelling: Swell 1.0 g of 2-chlorotrityl chloride resin (loading capacity typically 1.0-1.6 mmol/g) in 10 mL of anhydrous DCM in a fritted reaction vessel for 30 minutes with gentle agitation.

  • Reagent Preparation: In a separate vial, dissolve 3 equivalents of this compound (relative to resin loading capacity) in a minimal amount of anhydrous DMF. Add 6 equivalents of DIEA to neutralize the hydrochloride salt.

  • Coupling Reaction: Drain the DCM from the swollen resin. Add the solution of neutralized (R)-3-Aminoquinuclidine to the resin. Add an additional 5 mL of anhydrous DMF to ensure the resin is fully solvated.

  • Reaction Incubation: Agitate the reaction mixture at room temperature for 4 hours.

  • Washing: Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (2 x 10 mL).

  • Capping of Unreacted Sites: To cap any unreacted chlorotrityl groups, add a solution of DCM/methanol/DIEA (17:2:1, v/v/v) and agitate for 30 minutes.

  • Final Wash: Wash the resin sequentially with DCM (3 x 10 mL) and DMF (3 x 10 mL). Dry the resin under vacuum.

Quantitative Data (Representative):

ParameterValue
Resin Loading (Initial)1.2 mmol/g
Equivalents of Amine Used3.6 mmol
Equivalents of DIEA Used7.2 mmol
Achieved Loading 0.95 mmol/g (approx. 79% yield)

Note: Loading efficiency can be determined by Fmoc-quantification if an Fmoc-protected analogue is used, or by cleavage of a sample of the resin and subsequent analysis.

On-Resin Acylation of Immobilized (R)-3-Aminoquinuclidine

This protocol provides an example of a subsequent synthetic step, in this case, the acylation of the secondary amine on the resin-bound quinuclidine.

Procedure:

  • Resin Swelling: Swell the (R)-3-Aminoquinuclidine-functionalized resin in 10 mL of anhydrous DMF for 30 minutes.

  • Acylation Solution: Prepare a solution of 3 equivalents of acetic anhydride and 3 equivalents of pyridine in 5 mL of anhydrous DMF.

  • Acylation Reaction: Drain the DMF from the swollen resin and add the acylation solution.

  • Reaction Incubation: Agitate the mixture at room temperature for 2 hours.

  • Washing: Drain the acylation solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (2 x 10 mL).

  • Drying: Dry the resin under vacuum.

Cleavage of the Final Compound from the Resin

This protocol describes the cleavage of the N-acetyl-(R)-3-aminoquinuclidine from the 2-chlorotrityl resin using a mild acidic solution.

Procedure:

  • Resin Swelling: Swell the dry, functionalized resin in 5 mL of DCM for 20 minutes.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/DCM (2:5:93, v/v/v).

  • Cleavage Reaction: Drain the DCM from the resin and add 10 mL of the cleavage cocktail. Agitate the mixture at room temperature for 30 minutes.

  • Product Collection: Drain the cleavage solution into a collection vessel. Wash the resin with an additional 5 mL of the cleavage cocktail and combine the filtrates.

  • Solvent Evaporation: Evaporate the solvent from the combined filtrate under reduced pressure.

  • Precipitation: Add 20 mL of cold diethyl ether to the residue to precipitate the crude product.

  • Isolation: Isolate the solid product by centrifugation or filtration and dry under vacuum.

Quantitative Data (Representative):

ParameterValue
Starting Resin Amount1.0 g
Resin Loading0.95 mmol/g
Theoretical Yield159.8 mg
Crude Product Yield 135.8 mg (approx. 85% yield)
Crude Purity (HPLC) ~90%

Purification and Analysis

The crude product can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

RP-HPLC Conditions (Representative):

ParameterCondition
ColumnC18, 5 µm, 4.6 x 150 mm
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Gradient5-95% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 214 nm
Purity after Purification >98%

Visualizations

experimental_workflow cluster_resin_prep Resin Preparation cluster_coupling Immobilization cluster_synthesis On-Resin Synthesis cluster_cleavage_purification Cleavage and Purification swell_resin Swell 2-Chlorotrityl Chloride Resin in DCM neutralize Neutralize (R)-3-Aminoquinuclidine dihydrochloride with DIEA couple Couple to Resin neutralize->couple cap Cap Unreacted Sites couple->cap acylate Acylate with Acetic Anhydride cap->acylate cleave Cleave with TFA/TIS/DCM acylate->cleave purify Purify by RP-HPLC cleave->purify analyze Analyze Final Product purify->analyze

Caption: Workflow for solid-phase synthesis using (R)-3-Aminoquinuclidine.

signaling_pathway cluster_step1 Step 1: Immobilization cluster_step2 Step 2: On-Resin Modification cluster_step3 Step 3: Cleavage start (R)-3-Aminoquinuclidine dihydrochloride step1_process Neutralization (DIEA) + Coupling in DMF/DCM start->step1_process resin 2-Chlorotrityl Chloride Resin resin->step1_process resin_bound Resin-Bound (R)-3-Aminoquinuclidine step1_process->resin_bound step2_process Acylation (e.g., Acetic Anhydride) resin_bound->step2_process modified_resin Resin-Bound N-Acyl-(R)-3-Aminoquinuclidine step2_process->modified_resin step3_process Mild Acidic Cleavage (TFA/TIS/DCM) modified_resin->step3_process final_product Final Product: N-Acyl-(R)-3-Aminoquinuclidine step3_process->final_product

Caption: Logical relationship of the synthesis steps.

References

Application Notes: Asymmetric Synthesis of a 5-HT3 Receptor Antagonist Diastereomer using (R)-3-Aminoquinuclidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals.

Introduction

Serotonin 5-HT3 receptor antagonists are a critical class of drugs used to manage nausea and vomiting, particularly that induced by chemotherapy and radiotherapy, as well as for the treatment of irritable bowel syndrome. These antagonists function by blocking the action of serotonin at the 5-HT3 receptor, a ligand-gated ion channel located on neurons in the central and peripheral nervous systems.[1] The chiral center in the quinuclidine moiety is a key determinant of the pharmacological activity of many of these antagonists.

(R)-3-Aminoquinuclidine dihydrochloride is a versatile chiral building block used in the synthesis of various bioactive molecules.[2][3] This document outlines the application of this compound in the asymmetric synthesis of a specific diastereomer of a potent 5-HT3 receptor antagonist, structurally related to Palonosetron.

It is important to note that the clinically approved and biologically active form of Palonosetron is the (S,S)-diastereomer, which is synthesized from (S)-3-Aminoquinuclidine.[2][4] The use of the (R)-enantiomer, as detailed in this protocol, leads to the synthesis of the (R,R)-diastereomer. While this diastereomer is often considered an impurity in the synthesis of Palonosetron, its synthesis is detailed here for research purposes to illustrate the principles of asymmetric synthesis and for its potential use in structure-activity relationship (SAR) studies.[]

Signaling Pathway of the 5-HT3 Receptor

The 5-HT3 receptor is a member of the Cys-loop superfamily of ligand-gated ion channels.[1] Unlike other serotonin receptors that are G-protein coupled, the 5-HT3 receptor forms a channel permeable to cations such as sodium (Na+), potassium (K+), and calcium (Ca2+).[1][6] The binding of serotonin to the receptor triggers the opening of this channel, leading to a rapid influx of cations and subsequent depolarization of the neuron.[1] This excitatory response is central to the emetic reflex. The influx of Ca2+ can also trigger downstream signaling cascades, including the activation of Ca2+/Calmodulin-dependent kinase II (CaMKII) and subsequent ERK1/2 signaling.[4] 5-HT3 receptor antagonists, such as the one described herein, act by competitively binding to the receptor and preventing serotonin-induced channel opening and neuronal excitation.

5-HT3 Receptor Signaling Pathway cluster_membrane Cell Membrane receptor 5-HT3 Receptor (Ligand-Gated Ion Channel) ion_channel Cation Influx (Na+, K+, Ca2+) receptor->ion_channel Opens Channel serotonin Serotonin (5-HT) serotonin->receptor Binds & Activates antagonist 5-HT3 Receptor Antagonist (e.g., Palonosetron diastereomer) antagonist->receptor Binds & Blocks depolarization Neuronal Depolarization & Excitation ion_channel->depolarization downstream Downstream Signaling (CaMKII, ERK1/2 activation) ion_channel->downstream emesis Emetic Reflex depolarization->emesis Triggers

Caption: 5-HT3 Receptor Signaling Pathway and Antagonist Action.

Asymmetric Synthesis Workflow

The asymmetric synthesis of the (3aR)-2-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one, a diastereomer of Palonosetron, from this compound proceeds through a three-step sequence: acylation, reduction, and cyclization. This stereospecific process ensures the retention of the chiral center from the starting material in the final product.

Asymmetric Synthesis Workflow start (R)-3-Aminoquinuclidine dihydrochloride step1 Step 1: Acylation (Amide Bond Formation) start->step1 reagent1 (S)-1,2,3,4-Tetrahydro- 1-naphthalenecarboxylic acid reagent1->step1 intermediate1 Intermediate Amide: (R,S)-N-(1-azabicyclo[2.2.2]oct-3-yl)- 1,2,3,4-tetrahydronaphthalene-1-carboxamide step1->intermediate1 step2 Step 2: Reduction (Amide to Amine) intermediate1->step2 intermediate2 Intermediate Amine: (R,S)-N-((1,2,3,4-tetrahydronaphthalen-1-yl)methyl)- 1-azabicyclo[2.2.2]octan-3-amine step2->intermediate2 step3 Step 3: Cyclization (Intramolecular Ring Formation) intermediate2->step3 product Final Product: (3aR, 2R)-diastereomer step3->product

Caption: Workflow for the Asymmetric Synthesis.

Experimental Protocols

The following protocols are representative methods for the synthesis of the (R,R)-diastereomer of the Palonosetron-related compound.

Protocol 1: Acylation of (R)-3-Aminoquinuclidine

This step involves the formation of an amide bond between (R)-3-Aminoquinuclidine and (S)-1,2,3,4-Tetrahydro-1-naphthalenecarboxylic acid.

Materials:

  • This compound

  • (S)-1,2,3,4-Tetrahydro-1-naphthalenecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Toluene

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

Procedure:

  • A solution of (S)-1,2,3,4-Tetrahydro-1-naphthalenecarboxylic acid (1.0 eq) in toluene is treated with thionyl chloride (1.1 eq) at reflux for 2 hours. The solvent is then removed under reduced pressure to yield the acid chloride.

  • This compound (1.0 eq) is suspended in DCM, and triethylamine (2.2 eq) is added. The mixture is stirred at room temperature for 30 minutes.

  • The acid chloride from step 1, dissolved in DCM, is added dropwise to the amine solution at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction is monitored by Thin Layer Chromatography (TLC) for completion.

  • Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude amide intermediate.

Protocol 2: Reduction of the Amide Intermediate

This protocol describes the reduction of the amide to a secondary amine.

Materials:

  • Amide intermediate from Protocol 1

  • Borane tetrahydrofuran complex (BH₃·THF) or Lithium aluminum hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF)

  • Aqueous HCl solution

  • Aqueous NaOH solution

Procedure:

  • The crude amide (1.0 eq) is dissolved in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).

  • The solution is cooled to 0 °C, and BH₃·THF (3.0 eq) is added dropwise.

  • The reaction mixture is then heated to reflux and stirred for 8-12 hours.

  • The reaction is monitored by TLC.

  • After completion, the reaction is cooled to 0 °C and cautiously quenched by the slow addition of aqueous HCl.

  • The mixture is then basified with aqueous NaOH solution until pH > 10.

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude amine intermediate.

Protocol 3: Cyclization to Form the Final Product

This final step involves an intramolecular cyclization to form the tetracyclic core of the target molecule.

Materials:

  • Amine intermediate from Protocol 2

  • Triphosgene or a similar cyclizing agent

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous DCM

Procedure:

  • The crude amine (1.0 eq) is dissolved in anhydrous DCM under an inert atmosphere.

  • The solution is cooled to -10 °C, and BF₃·OEt₂ (1.5 eq) is added, followed by the portion-wise addition of triphosgene (0.5 eq).

  • The reaction is stirred at this temperature for 2-4 hours and then allowed to warm to room temperature overnight.

  • The reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the (3aR)-2-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one.

Data Presentation

The following tables summarize representative quantitative data for the synthesis. Note that yields can vary based on reaction scale and purification efficiency. The data is based on analogous syntheses of Palonosetron.[4][7]

Table 1: Reaction Conditions

StepReactionKey ReagentsSolventTemperature (°C)Duration (h)
1AcylationSOCl₂, TEAToluene, DCM0 to RT12 - 16
2ReductionBH₃·THFTHFReflux8 - 12
3CyclizationTriphosgene, BF₃·OEt₂DCM-10 to RT16 - 20

Table 2: Yields and Purity

StepProductTheoretical Yield ( g/mol )Typical Actual Yield (%)Purity (by HPLC)
1Amide Intermediate298.4285 - 95>95%
2Amine Intermediate284.4475 - 85>90% (crude)
3Final Product296.4160 - 70>98% (after purification)

Table 3: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₇H₁₄N₂ · 2HCl
Molecular Weight199.12 g/mol
AppearanceWhite to off-white crystalline powder
Melting Point>300 °C
SolubilityFreely soluble in water

Conclusion

This document provides a detailed protocol for the asymmetric synthesis of a (R,R)-diastereomer of a Palonosetron-related compound using this compound as the chiral starting material. The described multi-step synthesis involving acylation, reduction, and cyclization is a robust method for obtaining the target molecule with high stereochemical fidelity. While the resulting diastereomer is not the active pharmaceutical ingredient Palonosetron, this protocol is valuable for researchers in medicinal chemistry and drug development for synthesizing reference compounds, studying structure-activity relationships, and exploring the pharmacological profiles of different stereoisomers of 5-HT3 receptor antagonists.

References

Application Notes and Protocols for Reactions Involving (R)-3-Aminoquinuclidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for common reactions involving (R)-3-Aminoquinuclidine dihydrochloride. This chiral building block is a valuable component in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system. Its rigid bicyclic structure and defined stereochemistry are crucial for achieving high affinity and selectivity for biological targets.

Physicochemical Properties and Handling

This compound is a white to off-white crystalline powder. It is freely soluble in water and soluble in methanol. Due to its hygroscopic nature, it should be stored in a dry environment, preferably at 2-8°C.

Table 1: Physicochemical Data of this compound

PropertyValue
Molecular FormulaC₇H₁₄N₂·2HCl
Molecular Weight207.12 g/mol
Melting Point>300°C
AppearanceWhite to off-white crystalline powder
SolubilityFreely soluble in water (>100 mg/mL)
Optical Purity≥99% ee
Purity (HPLC)≥98.5%

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling

This protocol describes a standard method for the coupling of (R)-3-Aminoquinuclidine with a carboxylic acid using common coupling reagents. The dihydrochloride salt must first be neutralized to the free amine for the reaction to proceed.

Workflow for Amide Coupling

G cluster_prep Amine Preparation cluster_coupling Amide Coupling cluster_workup Workup and Purification start (R)-3-Aminoquinuclidine dihydrochloride free_amine Free Amine Generation (Base, e.g., Et3N, DIPEA) start->free_amine reaction_mixture Reaction Mixture (Anhydrous Solvent, e.g., DMF, DCM) free_amine->reaction_mixture carboxylic_acid Carboxylic Acid (R'-COOH) carboxylic_acid->reaction_mixture coupling_reagent Coupling Reagent (e.g., HATU, HOBt/EDC) coupling_reagent->reaction_mixture amide_product Amide Product reaction_mixture->amide_product workup Aqueous Workup amide_product->workup purification Purification (Column Chromatography) workup->purification

Caption: General workflow for the amide coupling reaction.

Materials:

  • This compound

  • Carboxylic acid of interest

  • Coupling reagent (e.g., HATU, EDC/HOBt)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA))

  • Standard glassware for organic synthesis under an inert atmosphere

Procedure:

  • Free Amine Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), suspend this compound (1.0 eq.) in the chosen anhydrous solvent. Add the base (2.2 - 2.5 eq.) and stir the mixture at room temperature for 30 minutes.

  • Coupling Reaction: To the mixture containing the free amine, add the carboxylic acid (1.0 - 1.2 eq.) and the coupling reagent (e.g., HATU (1.2 eq.) or EDC (1.5 eq.) and HOBt (1.5 eq.)).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Table 2: Representative Amide Coupling Reactions

Carboxylic AcidCoupling ReagentSolventBaseTime (h)Yield (%)
Benzoic AcidHATUDMFDIPEA685-95
Acetic AcidEDC/HOBtDCMEt₃N1280-90
Phenylacetic AcidHATUDMFDIPEA888-96
Protocol 2: Reductive Amination for N-Alkylation

Reductive amination is a common method for the N-alkylation of primary amines. This two-step, one-pot procedure involves the formation of an imine or enamine intermediate followed by its reduction.

Workflow for Reductive Amination

G cluster_prep Amine Preparation cluster_reaction Reductive Amination cluster_workup Workup and Purification start (R)-3-Aminoquinuclidine dihydrochloride free_amine Free Amine Generation (Base, e.g., Et3N) start->free_amine imine Imine/Enamine Formation free_amine->imine carbonyl Aldehyde or Ketone (R'COR'') carbonyl->imine product N-Alkylated Product imine->product reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->product workup Aqueous Workup product->workup purification Purification (Column Chromatography) workup->purification

Caption: General workflow for reductive amination.

Materials:

  • This compound

  • Aldehyde or ketone

  • Reducing agent (e.g., Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN))

  • Anhydrous solvent (e.g., Dichloroethane (DCE), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (Et₃N))

  • Standard glassware for organic synthesis under an inert atmosphere

Procedure:

  • Free Amine Preparation: In a round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq.) in the anhydrous solvent and add the base (2.2 eq.). Stir for 30 minutes.

  • Imine Formation: Add the aldehyde or ketone (1.0 - 1.2 eq.) to the mixture and stir at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Add the reducing agent (e.g., NaBH(OAc)₃, 1.5 eq.) portion-wise to the stirring solution.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Workup: Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Table 3: Representative Reductive Amination Reactions

Carbonyl CompoundReducing AgentSolventTime (h)Yield (%)
BenzaldehydeNaBH(OAc)₃DCE1280-90
AcetoneNaBH(OAc)₃DCE1675-85
CyclohexanoneNaBH₃CNTHF1870-80

Application in Drug Development: Targeting Signaling Pathways

(R)-3-Aminoquinuclidine and its derivatives are important scaffolds in medicinal chemistry, often targeting neurotransmitter receptors. A prime example is the synthesis of antagonists for the 5-HT₃ receptor, a ligand-gated ion channel involved in nausea, vomiting, and nociception. The S-enantiomer is a key precursor for Palonosetron, a potent 5-HT₃ antagonist.[1] The principles of its synthesis can be applied to the (R)-enantiomer for the development of novel modulators of the serotonergic and cholinergic systems.

The cholinergic system, which utilizes the neurotransmitter acetylcholine, is crucial for functions like muscle contraction and cognition.[2] Quinuclidine-based compounds have been investigated as inhibitors of acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine.[2] By inhibiting AChE, these compounds can increase acetylcholine levels, which is a therapeutic strategy for conditions like Alzheimer's disease.

Signaling Pathway: 5-HT₃ Receptor Antagonism

G cluster_receptor 5-HT3 Receptor cluster_agonism Agonist Action cluster_antagonism Antagonist Action receptor 5-HT3 Receptor (Ligand-gated ion channel) channel_opening Channel Opening receptor->channel_opening Activates blocked_channel Channel Blocked receptor->blocked_channel Inhibits serotonin Serotonin (5-HT) serotonin->receptor Binds ion_influx Na+/K+ Influx channel_opening->ion_influx depolarization Neuronal Depolarization ion_influx->depolarization response Nausea/Emesis Signal depolarization->response antagonist (R)-3-Aminoquinuclidine Derivative antagonist->receptor Binds competitively no_response Inhibition of Nausea/Emesis blocked_channel->no_response

Caption: Mechanism of 5-HT₃ receptor antagonism.

References

Application Notes and Protocols for the Derivatization of (R)-3-Aminoquinuclidine Dihydrochloride for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Aminoquinuclidine is a versatile chiral scaffold that serves as a crucial building block in the synthesis of a wide range of biologically active molecules. Its rigid bicyclic structure provides a well-defined orientation for substituents, making it an excellent starting point for structure-activity relationship (SAR) studies. Derivatization of the primary amino group allows for the systematic exploration of chemical space to optimize ligand-receptor interactions, leading to the development of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. This document provides detailed protocols for the N-acylation and N-alkylation of (R)-3-aminonuclidine dihydrochloride and summarizes SAR data for derivatives targeting cholinergic receptors.

Key Derivatization Strategies for SAR Studies

The primary amino group of (R)-3-aminonuclidine is a key handle for derivatization. Two common and effective strategies for modifying this group to generate diverse libraries of compounds for SAR studies are N-acylation and N-alkylation.

  • N-Acylation: This strategy introduces an amide functionality, which can act as a hydrogen bond donor and acceptor. The nature of the acyl group (e.g., aromatic, aliphatic, heterocyclic) can be varied to probe interactions with the target protein.

  • N-Alkylation: This approach introduces a secondary or tertiary amine. The alkyl group can be modified to explore the impact of sterics, electronics, and hydrophobicity on biological activity. Reductive amination is a widely used method for N-alkylation.

Below is a general workflow for the derivatization of (R)-3-Aminoquinuclidine for SAR studies.

Derivatization_Workflow General Derivatization Workflow start (R)-3-Aminoquinuclidine dihydrochloride free_base Free Base Generation (e.g., with a base like triethylamine) start->free_base derivatization Derivatization free_base->derivatization acylation N-Acylation (Acyl chloride or anhydride) derivatization->acylation Acylating Agent alkylation N-Alkylation (Reductive Amination) derivatization->alkylation Aldehyde/Ketone + Reducing Agent purification Purification (Chromatography, Recrystallization) acylation->purification alkylation->purification characterization Characterization (NMR, MS, etc.) purification->characterization sar_studies SAR Studies (Binding assays, Functional assays) characterization->sar_studies

Caption: General workflow for derivatization of (R)-3-Aminoquinuclidine.

Experimental Protocols

Protocol 1: N-Acylation of (R)-3-Aminoquinuclidine with Benzoyl Chloride

This protocol describes a general procedure for the N-acylation of (R)-3-aminonuclidine using benzoyl chloride as an example.

Materials:

  • (R)-3-Aminoquinuclidine dihydrochloride

  • Benzoyl chloride

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Free Base Generation: In a round-bottom flask, suspend (R)-3-aminonuclidine dihydrochloride (1.0 eq) in anhydrous DCM. To this suspension, add triethylamine (2.2 eq) dropwise at room temperature and stir for 30 minutes.

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of benzoyl chloride (1.1 eq) in anhydrous DCM to the stirred suspension.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-benzoyl-(R)-3-aminoquinuclidine.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure product.

Protocol 2: N-Alkylation of (R)-3-Aminoquinuclidine via Reductive Amination with Benzaldehyde

This protocol outlines a general procedure for the N-alkylation of (R)-3-aminonuclidine using benzaldehyde and sodium triacetoxyborohydride.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (TEA)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Free Base Generation: In a round-bottom flask, suspend (R)-3-aminonuclidine dihydrochloride (1.0 eq) in anhydrous DCE. Add triethylamine (2.2 eq) and stir for 30 minutes at room temperature.

  • Imine Formation: To the suspension, add benzaldehyde (1.0 eq) and stir for 1 hour at room temperature.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM (3 x volumes).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure N-benzyl-(R)-3-aminoquinuclidine.

Structure-Activity Relationship (SAR) Data

The derivatization of the 3-amino group of the quinuclidine scaffold has been instrumental in developing selective ligands for various receptors, particularly muscarinic and nicotinic acetylcholine receptors. The following table summarizes representative SAR data for a series of N-substituted quinuclidine derivatives as M1 muscarinic receptor antagonists.[1]

Compound IDR Group (Substitution at the amine)M1 IC₅₀ (µM)[1]Selectivity vs. M2-M5[1]
1 n-Propyl>150-
2 Cyclohexyl4.6>32-fold
3 Phenyl5.2>28-fold (some M4 activity)
4 Benzyl5.6>26-fold
5 Phenethyl1.147-fold vs M2, 63-fold vs M3

Analysis of SAR Data:

The data in the table reveals key structural requirements for M1 antagonist activity in this series of compounds.[1] A simple n-propyl substitution (Compound 1) results in a loss of activity, indicating that a certain level of steric bulk and/or specific interactions are necessary.[1] Introducing a cyclohexyl ring (Compound 2) restores and improves potency, suggesting a favorable interaction of a bulky lipophilic group in the binding pocket.[1] Replacing the cyclohexyl with a phenyl ring (Compound 3) maintains similar potency but with slightly reduced selectivity.[1] The benzyl group (Compound 4) also confers good potency and selectivity.[1] Notably, extending the linker to a phenethyl group (Compound 5) leads to a significant increase in potency, highlighting the importance of the spatial orientation of the aromatic ring relative to the quinuclidine core.[1]

Signaling Pathways

Derivatives of (R)-3-aminonuclidine often target G-protein coupled receptors (GPCRs) like muscarinic acetylcholine receptors (mAChRs) or ligand-gated ion channels like nicotinic acetylcholine receptors (nAChRs). Understanding the signaling pathways modulated by these compounds is crucial for interpreting SAR data and predicting their pharmacological effects.

Muscarinic Acetylcholine Receptor (M1) Signaling Pathway

M1 receptors are coupled to Gq/11 proteins. Agonist binding initiates a cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

M1_Signaling M1 Muscarinic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq11 Gq/11 M1R->Gq11 activates PLC Phospholipase C Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response Agonist Agonist Agonist->M1R

Caption: Simplified M1 muscarinic receptor signaling pathway.

Nicotinic Acetylcholine Receptor (α7) Signaling Pathway

The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel. Upon binding of an agonist, the channel opens, leading to an influx of cations, primarily Ca²⁺ and Na⁺. The increase in intracellular Ca²⁺ can then trigger various downstream signaling cascades, including the activation of protein kinases and modulation of gene expression.

a7_Signaling α7 Nicotinic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol a7R α7 nAChR (Ion Channel) Ca2_influx Ca²⁺/Na⁺ Influx a7R->Ca2_influx Kinase_Activation Protein Kinase Activation (e.g., CaMKII) Ca2_influx->Kinase_Activation Gene_Expression Modulation of Gene Expression Ca2_influx->Gene_Expression Cellular_Response Cellular Response Kinase_Activation->Cellular_Response Gene_Expression->Cellular_Response Agonist Agonist Agonist->a7R binds & opens

Caption: Simplified α7 nicotinic acetylcholine receptor signaling.

Conclusion

The derivatization of (R)-3-aminonuclidine dihydrochloride is a powerful strategy for the exploration of structure-activity relationships in drug discovery. The N-acylation and N-alkylation protocols provided herein offer robust starting points for the synthesis of diverse compound libraries. By systematically modifying the substituent at the 3-amino position and evaluating the biological activity of the resulting analogs, researchers can gain valuable insights into the molecular determinants of ligand-receptor interactions, ultimately guiding the design of more potent and selective therapeutic agents. The provided SAR data and signaling pathway diagrams serve as a foundation for understanding the pharmacological implications of these chemical modifications.

References

Application Note: HPLC Method for Purity Analysis of (R)-3-Aminoquinuclidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed High-Performance Liquid Chromatography (HPLC) method for the determination of purity, with a primary focus on the enantiomeric purity, of (R)-3-Aminoquinuclidine dihydrochloride. (R)-3-Aminoquinuclidine is a crucial chiral building block in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.[1] Ensuring its enantiomeric purity is critical for the safety and efficacy of the final active pharmaceutical ingredient (API).[2][3] This application note provides a comprehensive protocol, including sample preparation, detailed chromatographic conditions, and data analysis, based on established methods for the analysis of chiral quinuclidine derivatives.[3][4][5]

Introduction

This compound is a versatile chiral amine widely used in medicinal chemistry.[1] Its rigid bicyclic structure is a key feature in the design of various bioactive molecules. The stereochemistry of this compound is of utmost importance, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Consequently, a robust and reliable analytical method to assess its chemical and enantiomeric purity is essential for quality control in pharmaceutical development and manufacturing.[1][2]

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of chiral compounds.[2][3][6] This note describes a normal-phase chiral HPLC method, which is a common approach for the separation of enantiomers of chiral amines and their derivatives.[3][7]

Experimental Protocol

This section details the proposed experimental procedure for the purity analysis of this compound.

Materials and Reagents
  • This compound reference standard and sample

  • (S)-3-Aminoquinuclidine dihydrochloride (for method development and specificity)

  • HPLC grade n-Hexane

  • HPLC grade Ethanol

  • HPLC grade 2-Propanol (Isopropanol)

  • Diethylamine (DEA), analytical grade

  • Deionized water for sample preparation

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The proposed chromatographic conditions are summarized in the table below.

ParameterRecommended Condition
HPLC System Quaternary or Binary HPLC Pump, Autosampler, Column Oven, UV Detector
Column Chiralpak® IA or a similar polysaccharide-based chiral stationary phase (e.g., Chiralpak IC, Chiralcel OD-H) (250 mm x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Ethanol : Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 215 nm
Injection Volume 10 µL
Run Time Approximately 15 minutes

Note: The mobile phase composition may require optimization to achieve the best resolution between the enantiomers.

Sample and Standard Preparation
  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 5 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with deionized water.

  • Sample Solution (0.5 mg/mL): Prepare the sample solution in the same manner as the standard solution.

  • Resolution Solution: If available, prepare a solution containing both (R)- and (S)-3-Aminoquinuclidine dihydrochloride to confirm the separation and identification of the enantiomers.

Experimental Workflow

The overall workflow for the purity analysis is depicted in the following diagram.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Standard and Sample B Dissolve in Deionized Water A->B C Dilute to Final Concentration (0.5 mg/mL) B->C D Equilibrate HPLC System C->D E Inject Sample/Standard D->E F Acquire Chromatogram E->F G Integrate Peaks F->G H Calculate Purity and Enantiomeric Excess G->H I Generate Report H->I

Caption: Workflow for the HPLC Purity Analysis of this compound.

Data Presentation and Calculations

The purity of the sample is determined by comparing the peak areas in the chromatogram.

Example Chromatographic Data

The following table presents hypothetical data for a sample of this compound.

Peak IdentificationRetention Time (min)Peak AreaArea %
(S)-enantiomer8.51,5000.5
(R)-enantiomer 10.2 297,000 99.0
Unknown Impurity 14.16000.2
Unknown Impurity 26.89000.3
Total 300,000 100.0
Calculation of Purity and Enantiomeric Excess

Chemical Purity (%) is calculated using the area percent method:

Purity (%) = (Area of (R)-enantiomer peak / Total area of all peaks) x 100

Enantiomeric Excess (e.e. %) is calculated as follows:

e.e. (%) = [(Area of (R)-enantiomer - Area of (S)-enantiomer) / (Area of (R)-enantiomer + Area of (S)-enantiomer)] x 100

Using the example data:

Purity (%) = (297,000 / 300,000) x 100 = 99.0%

e.e. (%) = [(297,000 - 1,500) / (297,000 + 1,500)] x 100 = 98.99%

Conclusion

The proposed chiral HPLC method provides a reliable and robust approach for the determination of both chemical and enantiomeric purity of this compound. This method is suitable for quality control purposes in research and development as well as in manufacturing environments. The provided protocol and workflow can be adapted and validated for specific laboratory needs.

References

Application Notes and Protocols for the Large-Scale Synthesis of (R)-3-Aminoquinuclidine Dihydrochloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the large-scale synthesis of the chiral building block, (R)-3-Aminoquinuclidine dihydrochloride, and its derivatives. The methodologies presented encompass both classical chemical resolution and modern biocatalytic approaches, offering flexibility for various manufacturing settings.

Overview of Synthetic Strategies

The synthesis of enantiomerically pure this compound is a critical step in the development of various pharmaceuticals. Two primary strategies are employed for its large-scale production:

  • Chiral Resolution of Racemic 3-Aminoquinuclidine: This traditional approach involves the synthesis of a racemic mixture of 3-aminoquinuclidine, followed by separation of the desired (R)-enantiomer using a chiral resolving agent.

  • Asymmetric Synthesis from 3-Quinuclidinone: This modern approach utilizes either biocatalytic or chemo-catalytic methods to directly synthesize the chiral precursor, (R)-3-quinuclidinol, which is then converted to (R)-3-Aminoquinuclidine.

This document details protocols for both the chiral resolution of racemic 3-aminoquinuclidine dihydrochloride and the biocatalytic synthesis of its key precursor, (R)-3-quinuclidinol. Additionally, a protocol for the synthesis of a thiourea derivative is provided as an example of further functionalization.

Chiral Resolution of Racemic 3-Aminoquinuclidine Dihydrochloride

This method involves the separation of the (R)- and (S)-enantiomers from a racemic mixture of 3-aminoquinuclidine dihydrochloride using a chiral acid.

Process Workflow

cluster_0 Chiral Resolution Process Racemic 3-Aminoquinuclidine Dihydrochloride Racemic 3-Aminoquinuclidine Dihydrochloride Free Basing Free Basing Racemic 3-Aminoquinuclidine Dihydrochloride->Free Basing Base (e.g., NaOH) Resolution with Chiral Acid Resolution with Chiral Acid Free Basing->Resolution with Chiral Acid Chiral Acid (e.g., D-Tartaric Acid) Diastereomeric Salt Separation Diastereomeric Salt Separation Resolution with Chiral Acid->Diastereomeric Salt Separation Crystallization Liberation of (R)-3-Aminoquinuclidine Liberation of (R)-3-Aminoquinuclidine Diastereomeric Salt Separation->Liberation of (R)-3-Aminoquinuclidine Base This compound This compound Liberation of (R)-3-Aminoquinuclidine->this compound HCl

Caption: Workflow for Chiral Resolution.

Quantitative Data
ParameterValueReference
Resolution Ratio > 40%[1]
Optical Purity > 98%[1]
Total Product Yield > 35%[1]
Experimental Protocol

Step 1: Free Basing of Racemic 3-Aminoquinuclidine Dihydrochloride

  • To a suitable reactor, add 3-aminoquinuclidine dihydrochloride and an appropriate solvent.

  • Cool the mixture in an ice-water bath.

  • Slowly add a solution of an inorganic or organic base (e.g., sodium hydroxide) to the mixture while stirring. The molar ratio of the base to the dihydrochloride salt should be approximately 1:1.

  • Continue stirring at room temperature for 1 hour.

  • Filter the reaction mixture to remove the precipitated salt.

Step 2: Resolution with a Chiral Acid

  • To the filtrate containing the free base, add a chiral resolving agent (e.g., D-tartaric acid). The molar ratio of the free base to the resolving agent should be 1:1.

  • Stir the mixture at 0°C for 1 hour to induce the precipitation of the diastereomeric salt.

  • Filter the solid and wash it with a small amount of cold solvent to obtain the chiral acid salt of (S)-3-aminoquinuclidine. The mother liquor contains the (R)-enantiomer.

Step 3: Isolation and Salt Formation of (R)-3-Aminoquinuclidine

  • Treat the mother liquor from the previous step with a base (e.g., potassium carbonate) to a pH of 9.

  • Stir the mixture for 1 hour. The inorganic salt will precipitate.

  • Filter to remove the inorganic salt.

  • Concentrate the mother liquor under reduced pressure to obtain crude (R)-3-aminoquinuclidine.

  • Dissolve the crude product in methanol and bubble hydrogen chloride gas through the solution until the pH reaches 1.

  • Stir the solution at 0°C for 1 hour to crystallize the product.

  • Filter the solid, wash with a cold solvent, and dry to obtain this compound.

Biocatalytic Asymmetric Synthesis of (R)-3-Quinuclidinol

This method involves the enzymatic reduction of 3-quinuclidinone to (R)-3-quinuclidinol, a key precursor for (R)-3-Aminoquinuclidine.

Process Workflow

cluster_1 Biocatalytic Synthesis 3-Quinuclidinone 3-Quinuclidinone Enzymatic Reduction Enzymatic Reduction 3-Quinuclidinone->Enzymatic Reduction Reductase, Cofactor (NADH) (R)-3-Quinuclidinol (R)-3-Quinuclidinol Enzymatic Reduction->(R)-3-Quinuclidinol

Caption: Biocatalytic Reduction Workflow.

Quantitative Data for Biocatalytic Reduction
EnzymeSubstrate Conc. (w/v)Conversion Yield (%)Optical Purity (ee%)Reference
QNR/LSADH (immobilized) 15%100%> 99.9%[2]
AtQR 50 mM> 99%> 99%[3]
Experimental Protocol for Biocatalytic Reduction
  • Reaction Setup: In a temperature-controlled bioreactor, prepare a reaction mixture containing a suitable buffer (e.g., 200 mM KPB, pH 7.0), 3-quinuclidinone (5-15% w/v), a catalytic amount of NAD⁺ (e.g., 1 mM), and a co-substrate for cofactor regeneration (e.g., 5% v/v 2-propanol).

  • Biocatalyst Addition: Add the E. coli biocatalyst expressing the 3-quinuclidinone reductase (e.g., QNR) and a cofactor regenerating enzyme (e.g., LSADH).

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 25°C) with agitation for a specified duration (e.g., 24 hours).

  • Work-up and Isolation: Upon reaction completion, separate the biomass by centrifugation. Extract the aqueous phase with an organic solvent (e.g., chloroform). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (R)-3-quinuclidinol.

  • Purification: Further purification can be achieved by recrystallization or chromatography.

Synthesis of a Thiourea Derivative of (S)-3-Aminoquinuclidine

This protocol outlines the synthesis of an enantiopure thiourea organocatalyst from (-)-(S)-3-aminoquinuclidine dihydrochloride.

Reaction Scheme

cluster_2 Thiourea Derivative Synthesis (S)-3-Aminoquinuclidine Dihydrochloride (S)-3-Aminoquinuclidine Dihydrochloride Reaction with Isothiocyanate Reaction with Isothiocyanate (S)-3-Aminoquinuclidine Dihydrochloride->Reaction with Isothiocyanate Aryl Isothiocyanate, Base Thiourea Derivative Thiourea Derivative Reaction with Isothiocyanate->Thiourea Derivative

Caption: Synthesis of Thiourea Derivative.

Quantitative Data
ParameterValueReference
Product Yield Quantitative[4]
Experimental Protocol
  • Dissolve (-)-(S)-3-aminoquinuclidine dihydrochloride in a suitable solvent.

  • Add a base to neutralize the hydrochloride and liberate the free amine.

  • To this solution, add an equimolar amount of the desired aryl isothiocyanate.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • The product can be isolated by filtration if it precipitates or by solvent evaporation followed by purification via flash chromatography.

Conclusion

The protocols and data presented provide a comprehensive guide for the large-scale synthesis of this compound and its derivatives. The choice between chiral resolution and asymmetric synthesis will depend on factors such as available infrastructure, cost of goods, and desired optical purity. The biocatalytic route offers a green and highly selective alternative to classical chemical methods, providing access to enantiopure intermediates under mild reaction conditions.

References

Application Notes and Protocols: (R)-3-Aminoquinuclidine Dihydrochloride in Chiral Ligand Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of (R)-3-Aminoquinuclidine dihydrochloride as a chiral building block in the synthesis of chiral ligands, specifically focusing on its application in creating bifunctional organocatalysts. The inherent chirality and rigid bicyclic structure of the quinuclidine moiety make it an excellent scaffold for inducing stereoselectivity in a variety of chemical transformations.

Introduction

This compound is a versatile chiral amine valued in medicinal chemistry and asymmetric synthesis.[1] Its rigid framework and basic nitrogen atom are key features for the design of effective chiral ligands and organocatalysts. These catalysts are instrumental in the production of enantiomerically pure compounds, a critical aspect of pharmaceutical development.[1] One important class of organocatalysts derived from this scaffold are bifunctional thiourea catalysts, which can activate electrophiles and nucleophiles simultaneously through hydrogen bonding.

Application: Synthesis of a Chiral Thiourea Organocatalyst

A prominent application of (R)-3-Aminoquinuclidine is in the synthesis of chiral bifunctional tertiary amine-thiourea organocatalysts. These catalysts are effective in promoting various asymmetric reactions, such as Michael additions and Friedel-Crafts alkylations. The synthesis involves a straightforward two-step process from the commercially available dihydrochloride salt.

Experimental Protocol: Synthesis of (R)-3-((3,5-bis(trifluoromethyl)phenyl)carbamothioylamino)quinuclidine

This protocol is adapted from the synthesis of the (S)-enantiomer and is expected to yield the corresponding (R)-catalyst with similar efficiency.[2]

Step 1: Liberation of the Free Amine

  • To a solution of this compound, add a suitable base (e.g., sodium hydroxide) to neutralize the hydrochloride salts.

  • The resulting free amine, (R)-3-Aminoquinuclidine, is then extracted from the aqueous layer using an organic solvent such as chloroform.[2]

Step 2: Thiourea Formation

  • To the chloroform solution containing the (R)-3-Aminoquinuclidine free base, add 3,5-bis(trifluoromethyl)phenyl isothiocyanate.

  • The reaction mixture is gently warmed to approximately 40°C.[2]

  • The reaction proceeds to completion, yielding the desired bifunctional thiourea organocatalyst in quantitative yield.[2] The product can be purified by standard chromatographic techniques if necessary.

G cluster_0 Step 1: Free Amine Liberation cluster_1 Step 2: Thiourea Formation start (R)-3-Aminoquinuclidine dihydrochloride base Base (e.g., NaOH) in Water start->base Neutralization extraction Liquid-Liquid Extraction (Chloroform) base->extraction free_amine (R)-3-Aminoquinuclidine (Free Base in Chloroform) extraction->free_amine reaction Reaction at 40°C free_amine->reaction Addition isothiocyanate 3,5-bis(trifluoromethyl)phenyl isothiocyanate isothiocyanate->reaction product Chiral Thiourea Organocatalyst reaction->product

Caption: Synthetic workflow for the chiral thiourea organocatalyst.

Application in Asymmetric Catalysis

The synthesized chiral thiourea organocatalyst can be employed in various asymmetric reactions. The quinuclidine nitrogen acts as a Brønsted base to deprotonate the nucleophile, while the thiourea moiety activates the electrophile through hydrogen bonding.

General Asymmetric Michael Addition Protocol
  • In a reaction vessel, dissolve the Michael donor (e.g., diethyl malonate), the Michael acceptor (e.g., trans-β-nitrostyrene), and the chiral thiourea catalyst (typically 10-20 mol%) in a suitable solvent (e.g., toluene).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

  • Upon completion, the product can be isolated and purified using flash column chromatography.

Data Presentation: Catalyst Performance in Asymmetric Reactions

The following tables summarize the performance of the analogous (S)-thiourea catalyst in various asymmetric reactions. Similar results in terms of yield and enantioselectivity are expected for the (R)-catalyst, leading to the opposite product enantiomer.

Table 1: Asymmetric Michael Addition of Diethyl Malonate to trans-β-nitrostyrene [3]

EntrySolventAdditive (20 mol%)Conversion (%)ee (%)
1TolueneNone1723 (S)
2TolueneBenzoic Acid2219 (S)
3TolueneAcetic Acid2518 (S)

Table 2: Asymmetric Friedel-Crafts Alkylation of Indole with trans-β-nitrostyrene [3]

EntrySolventTemperature (°C)Yield (%)ee (%)
1TolueneRoom Temp.2215
2CH2Cl2Room Temp.0-
3CHCl3Room Temp.0-

Note: The enantiomeric excess (ee) reported is for the major enantiomer obtained with the (S)-catalyst. Using the (R)-catalyst is expected to yield the opposite enantiomer with a similar ee.

G cluster_catalyst Bifunctional Catalyst Activation cluster_substrates Substrate Activation catalyst Chiral Thiourea Catalyst quinuclidine_N Quinuclidine Nitrogen (Brønsted Base) catalyst->quinuclidine_N thiourea_NH Thiourea NH Groups (H-Bond Donor) catalyst->thiourea_NH nucleophile Nucleophile (e.g., Diethyl Malonate) quinuclidine_N->nucleophile Deprotonation electrophile Electrophile (e.g., trans-β-nitrostyrene) thiourea_NH->electrophile H-Bonding Activation transition_state Chiral Transition State Assembly nucleophile->transition_state electrophile->transition_state product Enantioenriched Product transition_state->product C-C Bond Formation

Caption: Proposed catalytic cycle for the asymmetric Michael addition.

Conclusion

This compound serves as an effective and reliable chiral precursor for the synthesis of bifunctional organocatalysts. The straightforward synthetic route to chiral thiourea ligands, coupled with their demonstrated utility in asymmetric catalysis, underscores the importance of this building block in modern organic synthesis and drug development. While the catalytic performance in the examples provided shows modest enantioselectivity, further optimization of reaction conditions and catalyst structure can lead to improved outcomes.

References

Application Notes and Protocols: A Step-by-Step Guide to the Synthesis of Palonosetron from (S)-3-Aminoquinuclidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of Palonosetron, a potent and selective 5-HT₃ receptor antagonist. The protocol commences with the readily available (S)-3-Aminoquinuclidine dihydrochloride and proceeds through a three-step reaction sequence: acylation, reduction, and intramolecular cyclization. This guide is intended for researchers and professionals in the fields of medicinal chemistry and drug development, offering detailed experimental procedures, data presentation in tabular format for clarity, and visual representations of the synthetic workflow and biological mechanism of action to facilitate understanding and replication.

Introduction

Palonosetron is a second-generation 5-HT₃ receptor antagonist widely used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[1] Its high binding affinity and long duration of action are attributed to its unique tricyclic structure. The synthesis of Palonosetron presents an interesting challenge in stereoselective synthesis. The following protocol outlines an efficient and well-documented route to Palonosetron, starting from (S)-3-Aminoquinuclidine dihydrochloride and (S)-1,2,3,4-tetrahydronaphthoic acid.

Mechanism of Action

Palonosetron exerts its antiemetic effects by selectively blocking the action of serotonin (5-hydroxytryptamine, 5-HT) at the 5-HT₃ receptors. These receptors are located on vagal nerve terminals in the periphery and centrally in the chemoreceptor trigger zone of the brain.[1] Activation of these receptors by serotonin, which can be released in response to chemotherapy or surgery, triggers the vomiting reflex. By antagonizing the 5-HT₃ receptor, Palonosetron effectively inhibits this signaling pathway.

Palonosetron_Mechanism_of_Action cluster_0 Stimulus cluster_1 Serotonin Release cluster_2 Receptor Activation cluster_3 Physiological Response cluster_4 Drug Intervention Chemotherapy Chemotherapy/ Surgery Serotonin_Release Serotonin (5-HT) Release Chemotherapy->Serotonin_Release HT3_Receptor 5-HT3 Receptor Serotonin_Release->HT3_Receptor Binds to Vomiting_Reflex Vomiting Reflex HT3_Receptor->Vomiting_Reflex Activates Palonosetron Palonosetron Palonosetron->HT3_Receptor Blocks Palonosetron_Synthesis_Workflow Start (S)-3-Aminoquinuclidine dihydrochloride Free_Amine (S)-3-Aminoquinuclidine (Free Base) Start->Free_Amine Base Treatment Acylation Step 1: Acylation Free_Amine->Acylation Amide_Intermediate Amide Intermediate ((S,S)-N-(1-azabicyclo[2.2.2]oct-3-yl)- 1,2,3,4-tetrahydronaphthalene- 1-carboxamide) Acylation->Amide_Intermediate Reduction Step 2: Reduction Amide_Intermediate->Reduction Amine_Intermediate Amine Intermediate ((S)-N-(((S)-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)- 1-azabicyclo[2.2.2]octan-3-amine) Reduction->Amine_Intermediate Cyclization Step 3: Cyclization Amine_Intermediate->Cyclization Palonosetron Palonosetron Cyclization->Palonosetron

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-3-Aminoquinuclidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity in the synthesis of (R)-3-Aminoquinuclidine dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The synthesis of this compound typically starts from 3-quinuclidinone. The key step is the stereoselective introduction of the amino group. Common strategies include:

  • Route 1: Asymmetric Reduction followed by Functional Group Transformation. This involves the asymmetric reduction of 3-quinuclidinone to (R)-3-quinuclidinol, which is a pivotal chiral intermediate.[1] The hydroxyl group is then converted to an amino group, often via a Mitsunobu reaction to introduce an azide, followed by a Staudinger reduction.

  • Route 2: Reductive Amination. This route involves the reaction of 3-quinuclidinone with a chiral amine, such as (R)-1-phenethylamine, to form a chiral imine, which is then reduced.[2]

  • Route 3: Hofmann Rearrangement. This pathway involves the conversion of a primary amide to a primary amine with one less carbon atom.[3][4]

Q2: How can the enantiomeric purity of (R)-3-quinuclidinol be ensured?

A2: High enantiomeric purity of (R)-3-quinuclidinol is crucial for the overall synthesis. This can be achieved through:

  • Asymmetric Hydrogenation: Using a chiral catalyst, such as a Ruthenium-based catalyst, can achieve high conversion and enantiomeric excess (ee).[1]

  • Biocatalytic Reduction: Employing ketoreductase enzymes from various microorganisms can provide excellent enantioselectivity.[5]

  • Resolution of Racemic 3-Quinuclidinol: This involves separating the desired (R)-enantiomer from a racemic mixture using a chiral resolving agent.[6]

Q3: What is the final step in the synthesis of this compound?

A3: After obtaining (R)-3-aminoquinuclidine, the final step is the formation of the dihydrochloride salt. This is typically achieved by treating the free amine with hydrochloric acid in a suitable solvent, followed by crystallization to isolate the pure dihydrochloride salt.

Troubleshooting Guides

Problem 1: Low Yield in the Asymmetric Reduction of 3-Quinuclidinone to (R)-3-Quinuclidinol
Potential Cause Troubleshooting Step
Inactive Catalyst/Enzyme Verify the activity of the catalyst or enzyme. For enzymes, ensure proper storage conditions and consider running a small-scale test reaction with a known substrate.[7]
Suboptimal Reaction Conditions Optimize reaction parameters such as temperature, pressure (for hydrogenation), and pH (for enzymatic reactions). Deviations from the optimal conditions can significantly impact yield.[7][8]
Poor Quality Starting Material Ensure the 3-quinuclidinone is pure. Impurities can poison the catalyst or inhibit the enzyme.[8]
Inefficient Cofactor Regeneration (for enzymatic reactions) If using a whole-cell or purified enzyme system, ensure the cofactor regeneration system (e.g., using glucose and glucose dehydrogenase) is functioning efficiently.[5]
Problem 2: Low Yield in the Mitsunobu Reaction for the Conversion of (R)-3-Quinuclidinol to (R)-3-Azidoquinuclidine
Potential Cause Troubleshooting Step
Steric Hindrance Sterically hindered alcohols can be less reactive. Using a more acidic nucleophile may improve the yield of the inverted product.[9]
Side Reactions The formation of byproducts is a common issue. The order of addition of reagents can be critical; pre-forming the betaine by adding the azodicarboxylate to the phosphine before adding the alcohol and nucleophile may give better results.
Difficult Purification The byproducts, triphenylphosphine oxide and the reduced azodicarboxylate, can be difficult to remove. Using polymer-bound triphenylphosphine can simplify purification by allowing for filtration to remove the phosphine oxide.[9]
Decomposition of Reagents Ensure the azodicarboxylate (e.g., DEAD or DIAD) is fresh, as it can decompose upon storage.
Problem 3: Incomplete Staudinger Reduction of (R)-3-Azidoquinuclidine
Potential Cause Troubleshooting Step
Insufficient Reagent Ensure at least a stoichiometric amount of the phosphine (e.g., triphenylphosphine) is used.
Hydrolysis of the Iminophosphorane Intermediate The second step of the Staudinger reduction is the hydrolysis of the iminophosphorane. Ensure that water is present in the workup to facilitate this conversion to the amine.
Side Reactions While the Staudinger reaction is generally mild and high-yielding, impurities in the azide starting material can lead to side reactions. Ensure the azide is pure before proceeding.
Problem 4: Low Yield or Impurities in the Final Dihydrochloride Salt
Potential Cause Troubleshooting Step
Incomplete Salt Formation Ensure the correct stoichiometry of hydrochloric acid is used to form the dihydrochloride salt.
Suboptimal Crystallization Conditions The choice of solvent and the cooling rate are critical for obtaining pure crystals. The product should be significantly less soluble in the chosen solvent at low temperatures compared to high temperatures.[10][11]
Presence of Monohydrochloride Salt The formation of the monohydrochloride salt is a possibility. Careful control of the amount of HCl added is necessary.[12]
Occlusion of Impurities If the crystallization is too rapid, impurities can be trapped within the crystal lattice. Allow the solution to cool slowly to form larger, purer crystals.[10]

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of 3-Quinuclidinone to (R)-3-Quinuclidinol

This protocol is a representative example of asymmetric hydrogenation.[1]

Materials:

  • 3-Quinuclidinone

  • Isopropanol

  • Potassium tert-butoxide

  • Chiral Ruthenium catalyst (e.g., RuCl₂[(R)-BINAP][(S)-DAIPEN])

  • Hydrogen gas (high pressure)

  • Autoclave

Procedure:

  • In an inert atmosphere glovebox, charge an autoclave with 3-quinuclidinone, isopropanol, potassium tert-butoxide, and the chiral ruthenium catalyst.

  • Seal the autoclave and purge with hydrogen gas.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 30 bar).

  • Stir the reaction mixture at a controlled temperature (e.g., 25°C) for a specified time (e.g., 16 hours).

  • Monitor the reaction for completion by Gas Chromatography (GC).

  • Upon completion, carefully vent the hydrogen gas.

  • The product, (R)-3-quinuclidinol, can be isolated and purified by standard methods such as crystallization.

Protocol 2: Conversion of (R)-3-Quinuclidinol to (R)-3-Azidoquinuclidine via Mitsunobu Reaction

This is a general procedure for a Mitsunobu reaction.

Materials:

  • (R)-3-Quinuclidinol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Diphenylphosphoryl azide (DPPA)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve (R)-3-quinuclidinol and triphenylphosphine in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of DIAD or DEAD in anhydrous THF to the reaction mixture.

  • Add DPPA to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring for completion by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to isolate (R)-3-azidoquinuclidine.

Protocol 3: Staudinger Reduction of (R)-3-Azidoquinuclidine to (R)-3-Aminoquinuclidine

This is a general procedure for a Staudinger reduction.

Materials:

  • (R)-3-Azidoquinuclidine

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve (R)-3-azidoquinuclidine in THF.

  • Add triphenylphosphine to the solution at room temperature. Nitrogen gas evolution should be observed.

  • Stir the reaction mixture until the evolution of nitrogen ceases.

  • Add water to the reaction mixture to hydrolyze the intermediate iminophosphorane.

  • Stir for several hours to ensure complete hydrolysis.

  • Extract the aqueous layer with an organic solvent to remove the triphenylphosphine oxide byproduct.

  • The aqueous solution containing the (R)-3-aminoquinuclidine can be carried forward to the salt formation step.

Protocol 4: Formation and Purification of this compound

This protocol describes the final salt formation and purification.

Materials:

  • Aqueous solution of (R)-3-Aminoquinuclidine

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol or Isopropanol

Procedure:

  • Cool the aqueous solution of (R)-3-aminoquinuclidine in an ice bath.

  • Carefully add concentrated hydrochloric acid dropwise until the pH is strongly acidic (pH < 2), ensuring the formation of the dihydrochloride salt.

  • Concentrate the solution under reduced pressure to remove water.

  • Add ethanol or isopropanol to the residue and heat to dissolve.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystalline product by vacuum filtration.[13]

  • Wash the crystals with a small amount of cold solvent.[10]

  • Dry the crystals under vacuum to obtain pure this compound.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Asymmetric Synthesis of (R)-3-Quinuclidinol

Catalyst/Enzyme SystemSubstrate ConcentrationConversion (%)Enantiomeric Excess (ee, %)Space-Time Yield (g L⁻¹ d⁻¹)
Chemical Catalysis
RuCl₂[(R)-Binap][(S)-Bn-bimaH]1g in 3mL isopropanol>99>99Not Reported
Biocatalysis
RrQR (Rhodotorula rubra)618 mM~100>99.9Not Reported
ArQR (Agrobacterium radiobacter)Not ReportedHighExcellent916
KaKR (Kaistia algarum)5000 mM~100>99.91027

Data sourced from references[1][5].

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Chiral Alcohol Synthesis cluster_step2 Step 2: Azide Formation cluster_step3 Step 3: Amine Formation cluster_step4 Step 4: Salt Formation cluster_product Final Product 3-Quinuclidinone 3-Quinuclidinone Asymmetric_Reduction Asymmetric Reduction (Chemical or Biocatalytic) 3-Quinuclidinone->Asymmetric_Reduction (R)-3-Quinuclidinol Mitsunobu_Reaction Mitsunobu Reaction Asymmetric_Reduction->Mitsunobu_Reaction (R)-3-Azidoquinuclidine Staudinger_Reduction Staudinger Reduction Mitsunobu_Reaction->Staudinger_Reduction (R)-3-Aminoquinuclidine Salt_Formation Dihydrochloride Salt Formation & Purification Staudinger_Reduction->Salt_Formation Final_Product (R)-3-Aminoquinuclidine dihydrochloride Salt_Formation->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Yield Start Low Yield Observed Check_Purity 1. Verify Purity of Starting Materials Start->Check_Purity Check_Conditions 2. Review Reaction Conditions Check_Purity->Check_Conditions No Issue Impure Impure: Purify starting materials (distillation, recrystallization) Check_Purity->Impure Problem Found Check_Workup 3. Analyze Work-up & Purification Check_Conditions->Check_Workup No Issue Conditions_Issue Issue Identified: - Temperature Control - Reaction Time - Anhydrous Conditions Check_Conditions->Conditions_Issue Potential Issue Workup_Issue Issue Identified: - Extraction Loss - Purification Issues Check_Workup->Workup_Issue Potential Issue Resolved Problem Resolved Check_Workup->Resolved No Issue Impure->Resolved Conditions_Issue->Resolved Workup_Issue->Resolved

Caption: Logical troubleshooting flow for low yield issues.

References

Technical Support Center: Synthesis of (R)-3-Aminoquinuclidine Dihydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-3-Aminoquinuclidine dihydrochloride and its derivatives.

Troubleshooting Guide: Side Reactions and Solutions

This guide addresses common issues encountered during the synthesis, categorized by reaction type.

Category 1: Asymmetric Synthesis of (R)-3-Quinuclidinol (Precursor)

Question: My biocatalytic reduction of 3-quinuclidinone to (R)-3-quinuclidinol shows low conversion and/or yield. What are the possible causes and solutions?

Answer: Low conversion in biocatalytic reduction can stem from several factors:

  • Enzyme Inhibition: High concentrations of the substrate (3-quinuclidinone) or the product ((R)-3-quinuclidinol) can inhibit the reductase enzyme.

    • Solution: Start with a lower substrate concentration and consider a fed-batch approach. Immobilizing the enzyme can sometimes mitigate product inhibition.

  • Inefficient Cofactor Regeneration: The regeneration of the hydride source (NADH or NADPH) may be the rate-limiting step.

    • Solution: Ensure the cofactor regeneration system (e.g., glucose dehydrogenase with glucose) is active and not inhibited by reaction components. Optimize the concentration of the regeneration enzyme and its substrate.

  • Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may not be ideal for your specific enzyme.

    • Solution: Screen a range of pH values (typically 6-8) and temperatures (e.g., 25-37°C) to find the optimal conditions for your reductase. Ensure the buffer components do not interfere with enzyme activity.

  • Poor Cell Permeability: If using whole-cell catalysis, the substrate may not be efficiently entering the cells.

    • Solution: Consider cell permeabilization methods, such as treatment with a small amount of toluene or a suitable surfactant.

Question: The enantiomeric excess (ee) of my (R)-3-quinuclidinol is lower than expected in a chemical asymmetric hydrogenation. How can I improve it?

Answer: Low enantioselectivity in asymmetric hydrogenation is often related to the catalyst and reaction conditions:

  • Catalyst Poisoning: Trace impurities in the substrate, solvent, or hydrogen gas (e.g., sulfur compounds, water, oxygen) can deactivate the chiral catalyst.

    • Solution: Use high-purity, degassed solvents and substrate. Ensure the catalyst is handled under an inert atmosphere.

  • Suboptimal Hydrogen Pressure or Temperature: The specific chiral catalyst (e.g., Ru-BINAP) will have an optimal range for these parameters.

    • Solution: Systematically vary the hydrogen pressure and temperature. Lower temperatures often lead to higher enantioselectivity, though the reaction time may increase.

  • Incorrect Base or Base Stoichiometry: The choice and amount of base can significantly impact the catalyst's activity and selectivity.

    • Solution: Screen different bases (e.g., potassium tert-butoxide, sodium ethoxide) and optimize their stoichiometry relative to the substrate and catalyst.

Category 2: Conversion of (R)-3-Quinuclidinol to Amino Derivatives

Question: I am attempting a Mitsunobu reaction to convert (R)-3-quinuclidinol to an amine precursor (e.g., using phthalimide) and am getting a low yield of the desired product. What is the likely side reaction?

Answer: A common side reaction in the Mitsunobu reaction is the nucleophilic attack by the azodicarboxylate (e.g., DEAD or DIAD) on the activated alcohol, competing with your desired nitrogen nucleophile.[1][2] This is more prevalent if the nucleophile is not sufficiently acidic (pKa > 13).[2]

  • Solution:

    • Choice of Nucleophile: Use a nitrogen nucleophile with a lower pKa. Phthalimide (pKa ≈ 8.3) is a good choice. Hydrazoic acid (HN₃), often generated in situ from diphenylphosphoryl azide (DPPA), is also effective.

    • Order of Addition: A standard protocol involves pre-mixing the alcohol, triphenylphosphine, and the nucleophile in a suitable solvent (like THF) and then adding the azodicarboxylate dropwise at a low temperature (e.g., 0 °C).[2][3]

Question: My purification of the product from a Mitsunobu reaction is very difficult due to byproducts. How can I simplify the workup?

Answer: The Mitsunobu reaction generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and a hydrazine dicarboxylate, which can be challenging to separate from the desired product.[3]

  • Solution:

    • Crystallization: TPPO can sometimes be crystallized from the reaction mixture by adding a non-polar solvent like diethyl ether or hexanes and filtering it off.

    • Chromatography: Careful column chromatography is often necessary.

    • Modified Reagents: Consider using polymer-supported triphenylphosphine, where the resulting phosphine oxide can be removed by simple filtration.[2] Alternatively, using di-(4-chlorobenzyl)azodicarboxylate (DCAD) allows for the hydrazine byproduct to be more easily removed by filtration.

Category 3: Reductive Amination of 3-Quinuclidinone

Question: When performing a reductive amination on 3-quinuclidinone with ammonia or a primary amine, I am observing the formation of secondary and/or tertiary amine byproducts. How can I improve the selectivity for the primary amine?

Answer: The formation of over-alkylated products is a common issue in reductive amination. The newly formed primary amine can be more nucleophilic than the starting ammonia and can react with another molecule of the ketone.

  • Solution:

    • Use a Large Excess of the Amine Source: Using a large excess of ammonia (often as ammonium acetate or ammonium chloride) can statistically favor the formation of the primary amine.[4]

    • Control Stoichiometry: If using a primary amine to make a secondary amine, carefully control the stoichiometry to a 1:1 ratio.

    • One-Pot Procedures: Employing a reducing agent that is selective for the iminium ion over the ketone, such as sodium cyanoborohydride (NaBH₃CN), allows for a one-pot reaction where the imine is reduced as it is formed, minimizing its concentration and the chance for side reactions.[5][6]

Question: My reductive amination is slow or incomplete. What can I do to drive the reaction to completion?

Answer: The rate-limiting step in reductive amination is often the formation of the imine intermediate, which is a dehydration reaction.

  • Solution:

    • pH Control: The reaction is typically carried out under weakly acidic conditions (pH 5-7) to facilitate both the nucleophilic attack of the amine and the dehydration to the imine.

    • Water Removal: The use of molecular sieves can help to remove water and drive the imine formation equilibrium towards the product.

    • Lewis Acid Catalysis: For less reactive ketones, the addition of a Lewis acid like Ti(i-PrO)₄ or ZnCl₂ can activate the carbonyl group towards nucleophilic attack.[7]

Data Summary

The following table summarizes quantitative data for the synthesis of the key precursor, (R)-3-quinuclidinol, via asymmetric reduction of 3-quinuclidinone.

MethodCatalyst/EnzymeSubstrate ConcentrationYield (%)Enantiomeric Excess (ee) (%)Reference
Biocatalytic
Whole-cellAgrobacterium radiobacter (ArQR)Not specifiedHigh>99[1]
Whole-cellRhodococcus erythropolis6.2 mmol92>99[8]
Whole-cellNocardia sp. WY12029.9 mmol93>99[8]
Immobilized EnzymeMicrobacterium luteolum (QNR)939 mM100>99.9[9]
Chemical
Asymmetric HydrogenationRuBr₂-[(R)-(-)-4,12-bis(diphenylphosphino)-[2.2]paracyclophane]Not specified>95>99[10]

Experimental Protocols

Protocol 1: Mitsunobu Reaction for Amine Synthesis (General Procedure)

This protocol describes a general method for converting (R)-3-quinuclidinol to a protected amine precursor using phthalimide.

  • Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-3-quinuclidinol (1.0 eq.), triphenylphosphine (1.5 eq.), and phthalimide (1.5 eq.) in anhydrous tetrahydrofuran (THF).

  • Reaction Initiation: Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise to the stirred solution. Ensure the internal temperature remains below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Add diethyl ether to the residue to precipitate triphenylphosphine oxide. Filter the solid and wash with cold diethyl ether.

    • Concentrate the filtrate and purify the crude product by column chromatography on silica gel to isolate the phthalimide-protected amine.

  • Deprotection: The phthalimide protecting group can be removed by treating with hydrazine hydrate in ethanol to yield the free primary amine.

Protocol 2: One-Pot Reductive Amination of 3-Quinuclidinone

This protocol outlines a one-pot synthesis of (R,S)-3-Aminoquinuclidine using sodium cyanoborohydride.

  • Reaction Setup: To a solution of 3-quinuclidinone hydrochloride (1.0 eq.) in methanol, add ammonium acetate (5-10 eq.).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) portion-wise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction for the disappearance of the ketone starting material by TLC or GC-MS.

  • Workup and Purification:

    • Carefully quench the reaction by the slow addition of dilute HCl at 0 °C (Caution: HCN gas may be evolved).

    • Adjust the pH to >12 with a strong base (e.g., 50% NaOH).

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or chloroform).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

    • The product can be further purified by conversion to its dihydrochloride salt.

Mandatory Visualizations

Diagram 1: Synthetic Pathways to (R)-3-Aminoquinuclidinone

G cluster_0 Route 1: Asymmetric Reduction + Mitsunobu cluster_1 Route 2: Reductive Amination 3-Quinuclidinone 3-Quinuclidinone R-3-Quinuclidinol R-3-Quinuclidinol 3-Quinuclidinone->R-3-Quinuclidinol Asymmetric Reduction (e.g., Ru-catalyst or Enzyme) Activated Alcohol Activated Alcohol R-3-Quinuclidinol->Activated Alcohol PPh3, DEAD/DIAD R-3-Phthalimidoquinuclidine R-3-Phthalimidoquinuclidine Activated Alcohol->R-3-Phthalimidoquinuclidine Phthalimide (SN2 Inversion) Side_Product_1 Side_Product_1 Activated Alcohol->Side_Product_1 Side Reaction R-3-Aminoquinuclidine R-3-Aminoquinuclidine R-3-Phthalimidoquinuclidine->R-3-Aminoquinuclidine Hydrazine Final_Product (R)-3-Aminoquinuclidine Dihydrochloride R-3-Aminoquinuclidine->Final_Product HCl 3-Quinuclidinone_2 3-Quinuclidinone Imine_Intermediate Imine_Intermediate 3-Quinuclidinone_2->Imine_Intermediate NH4OAc RS-3-Aminoquinuclidine RS-3-Aminoquinuclidine Imine_Intermediate->RS-3-Aminoquinuclidine NaBH3CN Side_Product_2 Side_Product_2 Imine_Intermediate->Side_Product_2 Reaction with RS-3-Aminoquinuclidine R-3-Aminoquinuclidine_2 R-3-Aminoquinuclidine RS-3-Aminoquinuclidine->R-3-Aminoquinuclidine_2 Chiral Resolution R-3-Aminoquinuclidine_2->Final_Product HCl

Caption: Key synthetic routes and potential side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the role of the dihydrochloride salt form of 3-aminoquinuclidine? A1: The dihydrochloride salt is typically a stable, crystalline solid that is easier to handle, purify, and store compared to the free base, which is often a hygroscopic oil or low-melting solid. The salt form also improves water solubility.

Q2: In the Mitsunobu reaction, can I use other nitrogen nucleophiles besides phthalimide? A2: Yes, other nucleophiles with a pKa generally below 13 can be used. Hydrazoic acid (HN₃, from DPPA) is an effective nucleophile that yields an azide intermediate, which can then be reduced to the amine (e.g., via a Staudinger reaction or hydrogenation). Sulfonamides can also be used.

Q3: Why is sodium cyanoborohydride often preferred over sodium borohydride for reductive aminations? A3: Sodium cyanoborohydride is a milder reducing agent than sodium borohydride. It is particularly effective at reducing protonated imines (iminium ions) at a much faster rate than it reduces ketones or aldehydes, especially under weakly acidic to neutral conditions.[4] This selectivity allows the reaction to be performed in one pot without significant reduction of the starting ketone.

Q4: Can I synthesize (S)-3-Aminoquinuclidine using these methods? A4: Yes. For the asymmetric reduction of 3-quinuclidinone, you would use the opposite enantiomer of the chiral catalyst (e.g., (S)-BINAP instead of (R)-BINAP) or an enzyme that selectively produces the (S)-alcohol. The subsequent Mitsunobu reaction proceeds with inversion of configuration, so starting with (S)-3-quinuclidinol would yield (R)-3-aminoquinuclidine. To obtain the (S)-amine from the Mitsunobu route, you would need to start with (R)-3-quinuclidinol. The reductive amination route produces a racemic mixture, which can be resolved using a chiral acid to isolate either the (R) or (S) enantiomer.

References

Quinuclidine Compounds Purification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the purification challenges of quinuclidine compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude quinuclidine compounds?

A1: Common impurities can include starting materials, reagents from the synthesis (e.g., residual acid or base), and side-products from the reaction. Depending on the synthetic route, these can include unreacted precursors or byproducts from side reactions.

Q2: My purified quinuclidine compound is a sticky solid or oil. What could be the cause?

A2: Quinuclidine and its derivatives can be hygroscopic, meaning they readily absorb moisture from the atmosphere. This can cause a crystalline solid to become sticky or oily. It is crucial to handle and store these compounds under anhydrous conditions.

Q3: How can I remove residual acid or base from my quinuclidine product?

A3: An acid-base extraction is a highly effective method for this purpose. By dissolving the crude product in an organic solvent and washing with a basic aqueous solution (like sodium bicarbonate), you can remove acidic impurities. Conversely, a dilute acid wash can remove basic impurities.

Q4: I am having trouble crystallizing my quinuclidine derivative. What can I do?

A4: Difficulty in crystallization can be due to several factors, including the presence of impurities, the choice of solvent, or the cooling rate. Trying different solvents or solvent mixtures is a good first step. If the compound is a free base, converting it to a salt (e.g., a hydrochloride salt) can often improve its crystallinity.[1] Slow cooling and scratching the inside of the flask can help induce crystallization.[2]

Q5: What is the best way to store purified quinuclidine compounds?

A5: Due to their often hygroscopic nature, quinuclidine compounds should be stored in a tightly sealed container, preferably under an inert atmosphere (like nitrogen or argon), and in a desiccator to protect them from moisture.[3][4]

Troubleshooting Guides

Acid-Base Extraction

Acid-base extraction is a powerful technique for separating basic quinuclidine compounds from acidic and neutral impurities.

Experimental Protocol: Acid-Base Extraction of a Quinuclidine Compound

  • Dissolution: Dissolve the crude mixture in a suitable organic solvent, such as diethyl ether or dichloromethane, in a separatory funnel.

  • Acid Wash (to remove basic impurities): If you need to remove other basic impurities that are stronger bases than your quinuclidine compound (unlikely but possible), you would perform a wash with a specific pH-buffered aqueous solution. More commonly, you will proceed to the next step to isolate your basic quinuclidine.

  • Extraction of Quinuclidine: To extract the basic quinuclidine compound into the aqueous phase, add a dilute aqueous acid (e.g., 1M HCl) to the separatory funnel. The acid will protonate the basic nitrogen of the quinuclidine, forming a water-soluble ammonium salt.[5][6]

  • Separation: Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate. The aqueous layer containing the protonated quinuclidine salt will typically be the bottom layer (confirm by adding a drop of water). Drain the aqueous layer into a clean flask.

  • Repeat Extraction: To ensure complete transfer, repeat the extraction of the organic layer with fresh dilute acid two more times. Combine all aqueous extracts.

  • Neutralization and Back-Extraction: To recover the purified quinuclidine, cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 1M NaOH or a saturated sodium bicarbonate solution) until the solution is basic (check with pH paper). This will deprotonate the quinuclidinium salt, regenerating the neutral, water-insoluble free base.

  • Final Extraction: Extract the neutral quinuclidine back into an organic solvent (like diethyl ether or dichloromethane) by repeating the extraction process three times.

  • Drying and Evaporation: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and evaporate the solvent under reduced pressure to yield the purified quinuclidine compound.

Troubleshooting: Acid-Base Extraction

IssuePossible CauseSolution
Emulsion formation (a cloudy layer between the organic and aqueous phases that does not separate) - Vigorous shaking. - High concentration of the compound. - Presence of surfactants.- Allow the mixture to stand for a longer period. - Gently swirl the separatory funnel instead of shaking vigorously. - Add a small amount of brine (saturated NaCl solution) to break the emulsion. - Filter the mixture through a pad of Celite.
Poor recovery of the quinuclidine compound - Incomplete extraction from the organic layer. - Incomplete back-extraction from the aqueous layer. - The compound is more water-soluble than anticipated.- Perform more extractions with the dilute acid. - Ensure the aqueous layer is sufficiently basic during neutralization before back-extraction. - Use a different organic solvent for back-extraction in which your compound is more soluble.
Product is an oil after evaporation - Presence of residual water. - The compound is a low-melting solid or an oil at room temperature. - The compound is hygroscopic and has absorbed moisture.- Ensure the organic layer is thoroughly dried before evaporation. - Dry the final product under high vacuum. - Handle the purified compound in a dry atmosphere (e.g., a glove box).

Workflow for Acid-Base Extraction

AcidBaseExtraction start Crude Quinuclidine Mixture in Organic Solvent add_acid Add Dilute Aqueous Acid (e.g., 1M HCl) start->add_acid shake_separate Shake and Separate Layers add_acid->shake_separate organic_layer Organic Layer (Acidic and Neutral Impurities) shake_separate->organic_layer aqueous_layer Aqueous Layer (Protonated Quinuclidine) shake_separate->aqueous_layer neutralize Neutralize with Base (e.g., 1M NaOH) aqueous_layer->neutralize back_extract Back-extract with Organic Solvent neutralize->back_extract final_organic Organic Layer (Purified Quinuclidine) back_extract->final_organic dry_evaporate Dry and Evaporate Solvent final_organic->dry_evaporate purified_product Purified Quinuclidine dry_evaporate->purified_product

Caption: Workflow of a typical acid-base extraction for quinuclidine purification.

Recrystallization

Recrystallization is a common technique for purifying solid quinuclidine compounds, especially their salts.

Experimental Protocol: Recrystallization of Quinuclidine Hydrochloride

  • Solvent Selection: Choose a solvent or solvent system in which the quinuclidine hydrochloride is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for amine hydrochlorides include ethanol, methanol, isopropanol, or mixtures with other less polar solvents like ethyl acetate or diethyl ether.

  • Dissolution: Place the crude quinuclidine hydrochloride in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Troubleshooting: Recrystallization

IssuePossible CauseSolution
No crystals form upon cooling - Too much solvent was used. - The solution is not saturated. - The compound is very soluble even at low temperatures.- Boil off some of the solvent to concentrate the solution and try cooling again.[2] - Try adding a seed crystal to induce crystallization.[2] - Change to a solvent in which the compound is less soluble.
The compound "oils out" instead of crystallizing - The solution is supersaturated. - The cooling is too rapid. - The melting point of the compound is lower than the boiling point of the solvent.- Reheat the solution and add a small amount of additional solvent.[7] - Allow the solution to cool more slowly.[7] - Use a lower-boiling solvent or a solvent mixture.
Low recovery of the purified compound - Too much solvent was used. - The compound is significantly soluble in the cold solvent. - Premature crystallization during hot filtration.- Use the minimum amount of hot solvent for dissolution. - Ensure the solution is thoroughly cooled before filtration. - Use a pre-heated funnel for hot filtration to prevent clogging.

Decision Tree for Recrystallization Troubleshooting

RecrystallizationTroubleshooting start Recrystallization Attempted no_crystals No Crystals Form start->no_crystals Outcome? oiling_out Compound Oils Out start->oiling_out Outcome? low_recovery Low Recovery start->low_recovery Outcome? boil_solvent Boil off some solvent no_crystals->boil_solvent Yes add_solvent Add more solvent oiling_out->add_solvent Yes min_solvent Use minimum hot solvent low_recovery->min_solvent Yes seed_crystal Add a seed crystal boil_solvent->seed_crystal Still no crystals? change_solvent Change solvent seed_crystal->change_solvent Still no crystals? slow_cooling Cool more slowly add_solvent->slow_cooling Still oils out? lower_bp_solvent Use lower boiling point solvent slow_cooling->lower_bp_solvent Still oils out? thorough_cooling Ensure thorough cooling min_solvent->thorough_cooling Still low? preheat_funnel Pre-heat funnel for hot filtration thorough_cooling->preheat_funnel If hot filtration was used

Caption: A decision tree for troubleshooting common recrystallization issues.

Silica Gel Column Chromatography

For separating quinuclidine compounds from impurities with different polarities, silica gel column chromatography can be employed. However, the basic nature of quinuclidines can lead to issues like peak tailing.

Experimental Protocol: Column Chromatography of a Quinuclidine Derivative

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable eluent system that gives good separation of your compound from impurities. For basic compounds like quinuclidines, adding a small amount of a base like triethylamine (e.g., 0.5-2%) to the eluent can help prevent peak tailing.[8]

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the top of the silica gel column. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel before adding it to the column.[9]

  • Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if a gradient elution is required.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting: Column Chromatography

IssuePossible CauseSolution
Compound streaks or "tails" on the column - Interaction of the basic quinuclidine with the acidic silica gel.- Add a small amount of triethylamine or another base to the eluent.[8] - Use neutral or basic alumina as the stationary phase instead of silica gel.
Poor separation of compounds - Inappropriate solvent system.- Optimize the eluent system using TLC. A less polar solvent system will generally improve separation.
Compound does not elute from the column - The eluent is not polar enough.- Gradually increase the polarity of the eluent. For very polar compounds, a solvent system containing methanol may be necessary.

Quantitative Data Summary

The purity of quinuclidine compounds is often assessed by High-Performance Liquid Chromatography (HPLC), particularly for chiral derivatives.

Table 1: Typical HPLC Purity Analysis Parameters for a Chiral Quinuclidine Derivative

ParameterTypical SpecificationReference
Specificity (Resolution between enantiomers) > 2.0[10]
Linearity (r²) ≥ 0.999[10]
Limit of Detection (LOD) ~0.5 µg/mL[11]
Limit of Quantitation (LOQ) ~1.5 µg/mL[11]
Accuracy (% Recovery) 98.0% - 102.0%[10]
Precision (% RSD) ≤ 2.0%[10]

Table 2: Comparison of Purification Methods for Quinuclidine Compounds

MethodTypical YieldPurity AchievedAdvantagesDisadvantages
Acid-Base Extraction High (>90%)Good to ExcellentRemoves acidic and neutral impurities effectively. Scalable.Does not separate from other basic impurities.
Recrystallization Moderate to High (60-90%)ExcellentCan provide very high purity. Good for removing small amounts of impurities.Requires a solid compound. Yield can be lower if the compound is somewhat soluble in the cold solvent.
Column Chromatography Moderate to High (50-90%)Good to ExcellentCan separate compounds with similar functionalities but different polarities.Can be time-consuming and requires larger volumes of solvent. Potential for tailing with basic compounds.

Logical Workflow for Purification Method Selection

The choice of purification method depends on the nature of the impurities and the properties of the quinuclidine compound.

Workflow for Selecting a Purification Method

PurificationSelection start Crude Quinuclidine Compound is_solid Is the crude product a solid? start->is_solid impurities_known Are the main impurities acidic or neutral? is_solid->impurities_known No recrystallize Attempt Recrystallization is_solid->recrystallize Yes acid_base Perform Acid-Base Extraction impurities_known->acid_base Yes column Use Column Chromatography impurities_known->column No/Other basic impurities recrystallize->acid_base If still impure acid_base->column If still impure

References

Technical Support Center: Coupling Reactions with (R)-3-Aminoquinuclidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing amide coupling reactions involving (R)-3-Aminoquinuclidine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for this specific transformation.

Frequently Asked Questions (FAQs)

Q1: Why is my amide coupling reaction with this compound failing or giving a low yield?

A1: Low yields are common when coupling this amine and can stem from several factors. The most critical issue is the incomplete neutralization of the dihydrochloride salt. This compound requires at least two equivalents of a base to liberate the free, nucleophilic amine. Other common causes include inefficient carboxylic acid activation, steric hindrance from bulky substrates, or the presence of water, which can hydrolyze the activated intermediate.[1][2]

Q2: How many equivalents of base are required for the reaction?

A2: A minimum of two equivalents of a non-nucleophilic base (e.g., DIPEA, Et₃N) are necessary to neutralize the two hydrochloride salts and generate the free amine. An additional equivalent of base is typically required for the coupling reaction itself, especially when using aminium/uronium-based coupling reagents like HATU. Therefore, a total of 3-4 equivalents of base is a standard starting point.

Q3: Which coupling reagent is most effective for this amine?

A3: The choice of coupling reagent is critical. For challenging or sterically hindered couplings, aminium/uronium reagents are often more effective than carbodiimides.

  • HATU (or HCTU): Often the reagent of choice for difficult couplings, showing high efficiency and fast reaction rates. It is particularly effective for hindered amines.[3]

  • PyBOP: A phosphonium-based reagent that is also very effective, particularly in minimizing racemization.[2][4]

  • EDC with an additive (e.g., HOBt, OxymaPure): This is a cost-effective and common method. The additive is crucial for improving efficiency and suppressing side reactions like racemization.[1] OxymaPure is considered a safer and often more effective alternative to HOBt.[3][5]

Q4: What are the recommended solvents for this reaction?

A4: Anhydrous polar aprotic solvents are essential to ensure all reagents are soluble and to prevent hydrolysis of activated intermediates.[1]

  • DMF (N,N-Dimethylformamide): Excellent solvating properties for the amine salt and most coupling reagents.

  • DCM (Dichloromethane): A good choice, especially for EDC-based couplings, as the urea byproduct from DCC (a related carbodiimide) is insoluble in it, simplifying purification.[4] Ensure it is an anhydrous grade.[3]

  • NMP (N-Methyl-2-pyrrolidone): Can be used for substrates with poor solubility in DMF or DCM.

Q5: How can I improve the solubility of this compound in the reaction mixture?

A5: The dihydrochloride salt has good solubility in polar solvents like DMF.[6] To ensure it fully participates in the reaction, first dissolve the amine salt and the base (e.g., DIPEA) in the anhydrous solvent and stir for 15-30 minutes. This pre-neutralization step ensures the free amine is available before the activated carboxylic acid is introduced.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the coupling reaction.

Problem Potential Cause Recommended Solution
No or Low Product Yield Incomplete Amine Neutralization: The amine is still protonated and non-nucleophilic.Increase the equivalents of base (e.g., from 3 to 4 eq. of DIPEA). Allow for a 15-30 minute pre-stirring of the amine salt and base before adding other reagents.
Inefficient Carboxylic Acid Activation: The coupling reagent is not potent enough for your substrate.Switch to a more powerful coupling reagent. If using EDC/HOBt, try HATU or PyBOP.[1]
Hydrolysis: Presence of water in the reaction.Use anhydrous solvents (e.g., from a Sure-Seal™ bottle) and reagents. Run the reaction under an inert atmosphere (Nitrogen or Argon).[1]
Significant Side Product Formation Racemization: Loss of stereochemical integrity at the alpha-carbon of the carboxylic acid.Run the reaction at a lower temperature (e.g., 0 °C).[2] Use additives known to suppress racemization like HOBt or, preferably, OxymaPure.[5] Consider using a weaker base like N-methylmorpholine (NMM) instead of DIPEA.[2]
N-acylurea Formation: A common side reaction with carbodiimide reagents (EDC, DCC).[5]Add HOBt or OxymaPure, which traps the activated acid as an active ester, preventing rearrangement to the N-acylurea.[5]
Unreacted Starting Material Steric Hindrance: Bulky groups on the acid or amine are slowing the reaction.[1]Increase the reaction time and/or temperature (e.g., stir overnight at RT or gently heat to 40-50 °C if reactants are stable).[2] Use a more reactive coupling agent like HATU. Consider converting the carboxylic acid to an acyl fluoride in situ using TFFH or BTFFH, which is highly effective for hindered substrates.[7][8]

Comparative Data on Coupling Reagents

The following table provides a general comparison of common coupling reagents for challenging amide bond formations. Yields are illustrative and will vary based on specific substrates.

Coupling SystemBase (Typical)SolventRelative EfficiencyKey AdvantagesPotential Issues
EDC / HOBt DIPEA / Et₃NDCM / DMFGoodCost-effective, water-soluble byproducts (for EDC).[4]Moderate reactivity, potential for N-acylurea and racemization side reactions.[1][5]
HATU / DIPEA DIPEADMFExcellentHigh reactivity, fast reaction times, low racemization, ideal for hindered substrates.Higher cost, byproducts can complicate purification.
PyBOP / DIPEA DIPEADMFVery GoodHigh efficiency, low racemization.[2]Forms carcinogenic HMPA byproduct (BOP reagent only, not PyBOP).[5]
Acyl Fluoride (in situ) DIPEADCM / MeCNExcellentVery effective for sterically hindered and electron-deficient amines.[3][7]Requires use of fluorinating agents (e.g., TFFH, BTFFH).

Experimental Protocols

Protocol 1: General Coupling using HATU

This protocol is recommended as a starting point for difficult couplings.

  • To a dry flask under an inert atmosphere (N₂), add the carboxylic acid (1.0 eq.).

  • Dissolve the acid in anhydrous DMF.

  • Add this compound (1.1 eq.) and DIPEA (3.0 - 4.0 eq.). Stir the mixture at room temperature for 20 minutes to ensure complete neutralization of the amine salt.

  • Add HATU (1.2 eq.) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Coupling using EDC/HOBt

This protocol provides a cost-effective method for coupling.

  • To a dry flask under an inert atmosphere (N₂), add the carboxylic acid (1.0 eq.), this compound (1.1 eq.), and HOBt (1.2 eq.).

  • Add anhydrous DCM or DMF, followed by DIPEA (3.0 - 4.0 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq.) portion-wise to the cooled solution.

  • Allow the reaction mixture to warm slowly to room temperature and stir overnight (12-18 hours).

  • Monitor the reaction for completeness by TLC or LC-MS.

  • Work-up the reaction by diluting with DCM and washing sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualized Workflows and Logic

general_coupling_workflow cluster_reactants Reactants cluster_process Reaction Process cluster_purification Workup & Purification Acid Carboxylic Acid (1.0 eq) Neutralization 1. Neutralize Amine Salt (Stir Amine + Base) Amine (R)-3-Aminoquinuclidine·2HCl (1.1 eq) Base Base (DIPEA) (3-4 eq) CouplingAgent Coupling Reagent (e.g., HATU, 1.2 eq) Activation 2. Activate Acid (Add Coupling Reagent) Solvent Anhydrous Solvent (DMF or DCM) Neutralization->Activation Add Acid & Coupling Agent Coupling 3. Couple (Stir at RT) Activation->Coupling Workup 4. Aqueous Workup Coupling->Workup Reaction Complete Purify 5. Chromatography Workup->Purify Product Final Amide Product Purify->Product

Caption: General workflow for amide coupling with this compound.

troubleshooting_low_yield Start Problem: Low or No Yield Check_Base Used 3-4 eq. of Base (e.g., DIPEA)? Start->Check_Base Check_Reagent Is the coupling reagent potent enough (e.g., HATU)? Check_Base->Check_Reagent  Yes Sol_Base Solution: Increase base to 4 eq. Pre-stir amine with base. Check_Base->Sol_Base No   Check_Solvent Used anhydrous solvent & reagents? Check_Reagent->Check_Solvent  Yes Sol_Reagent Solution: Switch to HATU or PyBOP. Check_Reagent->Sol_Reagent No   Check_Hindrance Are substrates sterically hindered? Check_Solvent->Check_Hindrance  Yes Sol_Solvent Solution: Use dry solvents/reagents under an inert atmosphere. Check_Solvent->Sol_Solvent No   Sol_Hindrance Solution: Increase reaction time/temp. Use HATU or acyl fluoride method. Check_Hindrance->Sol_Hindrance Yes   Success Yield Improved Check_Hindrance->Success  No Sol_Base->Check_Reagent Sol_Reagent->Check_Solvent Sol_Solvent->Check_Hindrance Sol_Hindrance->Success

Caption: Troubleshooting decision tree for low-yield coupling reactions.

References

Technical Support Center: Resolution of 3-Aminoquinuclidine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to resolving the enantiomers of 3-Aminoquinuclidine. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving the enantiomers of 3-Aminoquinuclidine?

A1: The three main strategies for resolving racemic 3-Aminoquinuclidine are:

  • Classical Resolution via Diastereomeric Salt Formation: This method involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[1]

  • Enzymatic Resolution: This technique uses enzymes, such as lipases or proteases, to selectively catalyze a reaction with one enantiomer, allowing for the separation of the reacted and unreacted forms.

  • Chiral High-Performance Liquid Chromatography (HPLC): This chromatographic technique uses a chiral stationary phase (CSP) to separate the enantiomers, which can be used for both analytical and preparative purposes.

Q2: Why is my yield for enzymatic kinetic resolution consistently around 50%? Is this an error?

A2: A yield of approximately 50% for one enantiomer is the theoretical maximum for a standard kinetic resolution. This is because the enzyme selectively reacts with one of the two enantiomers in the racemic starting material, leaving the other unreacted. To achieve a higher yield, a dynamic kinetic resolution (DKR) approach, which involves the in-situ racemization of the unreacted enantiomer, would be necessary.

Q3: 3-Aminoquinuclidine lacks a strong UV chromophore. How can I detect it using HPLC?

A3: For compounds like 3-Aminoquinuclidine that lack a suitable chromophore for UV detection, pre-column derivatization is a common and effective strategy.[2] Derivatizing the amine with a UV-active agent, such as benzoyl chloride or 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), introduces a chromophore, enabling sensitive UV detection.[1][3]

Q4: Which chiral resolving agent is best for the classical resolution of 3-Aminoquinuclidine?

A4: Chiral acids like (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid are commonly used for the resolution of racemic bases.[4] The choice of the best resolving agent is often empirical and may require screening several options to find one that forms diastereomeric salts with a significant difference in solubility, allowing for efficient separation by crystallization. A Chinese patent suggests that direct resolution of 3-aminoquinuclidine dihydrochloride with a chiral acid can achieve an optical purity of over 98%.[5]

Troubleshooting Guides

Classical Resolution (Diastereomeric Salt Formation)
Issue Possible Cause(s) Troubleshooting Steps
Low Yield of Crystalline Salt - Suboptimal solvent choice (desired salt is too soluble).- Incorrect stoichiometry of the resolving agent.- Crystallization time is too short.- Screen a variety of solvents with different polarities to find one where the desired diastereomeric salt has low solubility.- Experiment with different ratios of resolving agent to the racemic amine.- Increase the crystallization time and/or lower the final crystallization temperature.
Poor Enantiomeric Purity - Co-precipitation of the more soluble diastereomer.- Inefficient filtration or washing.- The chosen resolving agent is not effective.- Recrystallize the diastereomeric salt multiple times.- Ensure the crystalline solid is washed with a small amount of cold, fresh solvent.- Screen other chiral resolving agents.
Oil Formation Instead of Crystals - The melting point of the diastereomeric salt is below the temperature of the solution.- The salt is too soluble in the chosen solvent.- Lower the crystallization temperature.- Try a less polar solvent or a mixture of solvents to reduce solubility.- Use seeding with a small crystal of the desired diastereomer to induce crystallization.
Enzymatic Resolution
Issue Possible Cause(s) Troubleshooting Steps
Low Conversion Rate - Suboptimal pH or temperature for the enzyme.- Enzyme inhibition by substrate or product.- Inactive enzyme.- Optimize the reaction conditions (pH, temperature, buffer) for the specific enzyme used.- Start with a lower substrate concentration or use a fed-batch approach.- Ensure the enzyme is active and properly stored.
Low Enantiomeric Excess (ee%) - The enzyme has low enantioselectivity for the substrate.- Racemization of the product or remaining substrate under reaction conditions.- Screen different enzymes (e.g., various lipases or proteases) to find one with higher selectivity.- Modify reaction conditions (e.g., lower temperature) to minimize racemization.
Difficulty Separating Product from Unreacted Substrate - Similar physical properties of the product and substrate.- If the reaction was an acylation, the resulting ester can be separated from the unreacted amine by extraction or chromatography.- Adjust the pH during workup to facilitate extraction; for example, make the aqueous phase basic to extract the free amine into an organic solvent.
Chiral HPLC
Issue Possible Cause(s) Troubleshooting Steps
Poor Resolution of Enantiomers - Incorrect chiral stationary phase (CSP).- Suboptimal mobile phase composition.- High flow rate.- Screen different types of CSPs (e.g., polysaccharide-based like Chiralpak IA or IC).- Optimize the mobile phase by varying the ratio of solvents (e.g., hexane/ethanol/isopropanol) and the concentration of additives.- Reduce the flow rate to increase interaction time with the CSP.
Peak Tailing (for derivatized amine) - Secondary interactions between the basic analyte and acidic silanol groups on the silica-based CSP.- Column overload.- Add a basic modifier, such as diethylamine (DEA) or ethanolamine (0.1-0.4%), to the mobile phase to mask the silanol groups.[1][6]- Dilute the sample and re-inject to check for column overload.[6]
Irreproducible Retention Times - Changes in mobile phase composition.- Temperature fluctuations.- Column degradation.- Prepare fresh mobile phase and ensure it is well-mixed.- Use a column oven to maintain a constant temperature.- Flush the column with an appropriate solvent or replace it if it's old or contaminated.

Quantitative Data Summary

The following table summarizes typical quantitative data for the different resolution methods. Please note that specific results can vary significantly based on the exact experimental conditions.

Method Parameter Typical Value Reference
Classical Resolution Optical Purity>98%[5]
Resolution Ratio>40%[5]
Specific Rotation [α]D (S-enantiomer)-24.1° (c=1, H₂O) with D-tartaric acidPatent CN101613349B
Enzymatic Kinetic Resolution Theoretical Max Yield (for one enantiomer)~50%
Enantiomeric Excess (ee%)Often >95%
Chiral HPLC (analytical) Resolution (Rs)>9.0Patent CN104502470A
Limit of Quantification (LOQ)Can be at µg/mL levels[1]

Experimental Protocols

Protocol 1: Classical Resolution using a Chiral Acid (e.g., D-(-)-Tartaric Acid)

This protocol is a general guideline based on the resolution of chiral amines. Optimization of solvent and stoichiometry will be necessary.

  • Free Base Preparation: Dissolve racemic 3-Aminoquinuclidine dihydrochloride in water and add a stoichiometric amount of a strong base (e.g., NaOH) to adjust the pH to >10. Extract the free base into an organic solvent (e.g., dichloromethane or ethyl acetate) and dry the organic layer over anhydrous sodium sulfate. Evaporate the solvent to obtain the racemic free base.

  • Diastereomeric Salt Formation: Dissolve the racemic 3-Aminoquinuclidine free base in a minimal amount of a suitable hot solvent (e.g., methanol, ethanol, or a mixture). In a separate flask, dissolve an equimolar amount of D-(-)-tartaric acid in the same solvent.

  • Crystallization: Add the tartaric acid solution to the amine solution. Heat the mixture to ensure complete dissolution, then allow it to cool slowly to room temperature, and then in an ice bath to induce crystallization. The diastereomeric salt of one enantiomer should preferentially crystallize.

  • Isolation and Purification: Collect the crystals by filtration and wash them with a small amount of cold solvent. The enantiomeric purity can be improved by recrystallization.

  • Liberation of the Free Enantiomer: Dissolve the purified diastereomeric salt in water and add a base to deprotonate the amine. Extract the enantiomerically enriched free base into an organic solvent. The specific rotation can be measured, and the enantiomeric excess can be determined by chiral HPLC.

Protocol 2: Enzymatic Kinetic Resolution (General Approach)

This protocol describes a general workflow for the lipase-catalyzed acylation of 3-Aminoquinuclidine.

  • Reaction Setup: In a suitable organic solvent (e.g., toluene or MTBE), dissolve racemic 3-Aminoquinuclidine. Add an acylating agent (e.g., ethyl acetate) and the chosen lipase (e.g., Candida antarctica lipase B, CALB).

  • Enzymatic Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted amine and the acylated product.

  • Workup: Once the desired conversion is reached, filter off the enzyme.

  • Separation: The resulting mixture contains the unreacted (S)-3-Aminoquinuclidine (for example) and the acylated (R)-N-acetyl-3-Aminoquinuclidine. These can be separated by column chromatography or by an acid-base extraction.

  • Hydrolysis (optional): If the acylated enantiomer is the desired product, it can be hydrolyzed back to the free amine using acidic or basic conditions.

Protocol 3: Chiral HPLC Analysis (after Derivatization)

This protocol is based on methods for the closely related 3-quinuclidinol and is for analytical purposes to determine enantiomeric excess.[1][7]

  • Derivatization: In a vial, dissolve a small amount of the 3-Aminoquinuclidine sample in dichloromethane. Add triethylamine followed by benzoyl chloride and shake for 5-10 minutes. Dilute the mixture with the mobile phase.

  • HPLC Conditions:

    • Column: Chiralpak IC (or a similar polysaccharide-based CSP).

    • Mobile Phase: An isocratic mixture of n-hexane, ethanol, and a basic additive (e.g., diethylamine). A typical ratio might be 80:20 with 0.1% DEA.

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 230 nm (for the benzoyl derivative).

    • Injection Volume: 10 µL.

  • Analysis: Inject the derivatized sample. The two enantiomers will elute at different retention times, and the enantiomeric excess can be calculated from the peak areas.

Visualizations

G Workflow for Classical Resolution cluster_0 Preparation cluster_1 Resolution cluster_2 Isolation racemic_amine Racemic 3-Aminoquinuclidine dissolve Dissolve in Suitable Solvent racemic_amine->dissolve chiral_acid Chiral Resolving Agent (e.g., Tartaric Acid) chiral_acid->dissolve mix_cool Mix and Cool (Fractional Crystallization) dissolve->mix_cool filter Filter mix_cool->filter crystals Less Soluble Diastereomeric Salt (Crystals) filter->crystals Solid mother_liquor More Soluble Diastereomeric Salt (in Mother Liquor) filter->mother_liquor Liquid liberate_enantiomer1 Liberate Free Amine (Base Treatment) crystals->liberate_enantiomer1 liberate_enantiomer2 Liberate Free Amine (Base Treatment) mother_liquor->liberate_enantiomer2 pure_enantiomer1 Pure Enantiomer 1 liberate_enantiomer1->pure_enantiomer1 pure_enantiomer2 Pure Enantiomer 2 liberate_enantiomer2->pure_enantiomer2

Caption: Workflow for Classical Resolution via Diastereomeric Salt Formation.

G Workflow for Enzymatic Kinetic Resolution racemic_amine Racemic 3-Aminoquinuclidine (R- and S-) reaction Enzymatic Acylation (Stop at ~50% conversion) racemic_amine->reaction enzyme_acyl Enzyme (e.g., Lipase) + Acyl Donor enzyme_acyl->reaction separation Separation (Chromatography or Extraction) reaction->separation unreacted Unreacted Enantiomer (e.g., S-Amine) separation->unreacted Product 1 acylated Acylated Enantiomer (e.g., R-Amide) separation->acylated Product 2 hydrolysis Hydrolysis (Optional) acylated->hydrolysis pure_enantiomer Pure Enantiomer (e.g., R-Amine) hydrolysis->pure_enantiomer

Caption: Workflow for Enzymatic Kinetic Resolution of 3-Aminoquinuclidine.

G Workflow for Chiral HPLC Analysis sample 3-Aminoquinuclidine Sample (Racemic or Enriched) derivatization Pre-column Derivatization (e.g., with Benzoyl Chloride) sample->derivatization injection Inject onto Chiral HPLC System derivatization->injection separation Separation on Chiral Stationary Phase injection->separation detection UV Detection separation->detection chromatogram Chromatogram with Separated Enantiomer Peaks detection->chromatogram

Caption: General workflow for chiral HPLC analysis of 3-Aminoquinuclidine.

References

Common impurities in commercial (R)-3-Aminoquinuclidine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial (R)-3-Aminoquinuclidine dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: The most common impurities are typically process-related, originating from the synthetic route used for its production. The primary method for obtaining the (R)-enantiomer is through the resolution of a racemic mixture of 3-aminoquinuclidine. Therefore, the most prevalent impurities include:

  • Process-Related Impurities:

    • (S)-(-)-3-Aminoquinuclidine dihydrochloride: The opposite enantiomer is often the main impurity.

    • 3-Quinuclidinone: An unreacted starting material from the synthesis of the racemic mixture.

    • (R,S)-3-Quinuclidinol: An intermediate in the synthesis of racemic 3-aminoquinuclidine.

  • Residual Solvents and Reagents:

    • Trace amounts of solvents used during synthesis and purification.

    • Residual chiral resolving agents (e.g., tartaric acid, mandelic acid, camphorsulfonic acid).

    • Residual bases used during the resolution process (e.g., triethylamine, sodium hydroxide).

Q2: My recent batch of this compound shows a lower than expected optical rotation. What could be the cause?

A2: A lower than expected optical rotation is a strong indicator of insufficient enantiomeric purity. The most likely cause is a higher than acceptable level of the (S)-(-)-3-Aminoquinuclidine dihydrochloride impurity. We recommend performing a chiral HPLC analysis to determine the enantiomeric excess of your batch.

Q3: I am observing an unexpected peak in the chromatogram of my reaction mixture where this compound is a starting material. How can I identify it?

A3: An unexpected peak could be due to an impurity present in the starting material or a degradation product. We recommend the following troubleshooting steps:

  • Analyze the starting material: Run a chromatogram of your this compound batch to check for pre-existing impurities.

  • Consider the reaction conditions: Assess if your experimental conditions (e.g., high temperature, extreme pH) could be causing the degradation of the starting material.

  • Perform co-injection: If you have standards for potential impurities like 3-quinuclidinone or 3-quinuclidinol, a co-injection with your sample can help in peak identification.

  • LC-MS analysis: If the impurity remains unidentified, liquid chromatography-mass spectrometry (LC-MS) can provide valuable information about its molecular weight, which can aid in its structural elucidation.

Troubleshooting Guides

Issue 1: Inconsistent reaction yields or kinetics.
  • Potential Cause: Variable purity of the this compound batch, particularly the presence of unreacted starting materials or the incorrect enantiomer.

  • Troubleshooting Workflow:

    Start Inconsistent Reaction Results CheckPurity Assess Purity of Starting Material Start->CheckPurity ChiralHPLC Perform Chiral HPLC for Enantiomeric Purity CheckPurity->ChiralHPLC GCMs Perform GC-MS for Achiral Impurities CheckPurity->GCMs Compare Compare Results to Certificate of Analysis ChiralHPLC->Compare GCMs->Compare HighS High (S)-enantiomer level? Compare->HighS HighPrecursor High precursor levels? Compare->HighPrecursor Purify Purify Starting Material or Source New Batch HighS->Purify Yes NoIssue Purity within Specification HighS->NoIssue No HighPrecursor->Purify Yes HighPrecursor->NoIssue No Proceed Proceed with Reaction NoIssue->Proceed

Issue 2: Appearance of unknown peaks in stability studies.
  • Potential Cause: Degradation of this compound under the tested stress conditions. While specific degradation pathways are not extensively published, cyclic amines can undergo oxidation and ring-opening reactions.

  • Forced Degradation Study Workflow: To identify potential degradation products, a forced degradation study can be performed.

    Start Forced Degradation Study Acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) Start->Base Oxidation Oxidative Degradation (e.g., 3% H2O2, RT) Start->Oxidation Thermal Thermal Stress (e.g., 80°C) Start->Thermal Photolytic Photolytic Stress (ICH Q1B) Start->Photolytic Analyze Analyze Stressed Samples by LC-MS Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photolytic->Analyze Identify Identify Degradation Products Analyze->Identify

    Caption: Workflow for a forced degradation study.

Quantitative Data on Common Impurities

While exact impurity levels vary between manufacturers and batches, the following table provides a general overview of potential impurities and their typical acceptance criteria in high-purity grades.

ImpurityTypeTypical Specification Limit
(S)-(-)-3-Aminoquinuclidine dihydrochlorideEnantiomeric≤ 1.0%
3-QuinuclidinoneProcess-Related≤ 0.5%
(R,S)-3-QuinuclidinolProcess-Related≤ 0.5%
Total Unspecified ImpuritiesGeneral≤ 0.5%
Residual SolventsProcess-RelatedAs per ICH Q3C guidelines

Experimental Protocols

Protocol 1: Chiral HPLC Analysis for Enantiomeric Purity

This method is for the determination of the (S)-enantiomer in this compound and requires pre-column derivatization.

  • Derivatization Reagent: Benzoyl chloride

  • Derivatization Procedure:

    • Accurately weigh and dissolve approximately 25 mg of the this compound sample in 5 mL of dichloromethane in a suitable vial.

    • Add 0.5 mL of triethylamine and 0.5 mL of benzoyl chloride.

    • Shake the mixture for 5 minutes at room temperature.

    • Dilute the solution to 50 mL with methanol.

  • HPLC Conditions:

    • Column: Chiralpak IC (250 x 4.6 mm, 5 µm)

    • Mobile Phase: n-hexane:ethanol:2-propanol:diethylamine (80:8:12:0.4, v/v/v/v)

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 15°C

    • Detection: UV at 230 nm

    • Injection Volume: 10 µL

Protocol 2: GC-MS Analysis for 3-Quinuclidinol Impurity

This method is for the determination of the 3-quinuclidinol impurity and requires derivatization to improve volatility.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Derivatization Procedure:

    • Prepare a solution of the this compound sample in a suitable solvent (e.g., acetonitrile).

    • Transfer an aliquot to a GC vial and evaporate the solvent to dryness under a stream of nitrogen.

    • To the dried residue, add 100 µL of anhydrous acetonitrile and 50 µL of BSTFA + 1% TMCS.

    • Vortex the vial for 30 seconds.

    • Heat the vial at 80°C for 60-90 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: TG-5 SilMS capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent

    • Injector Temperature: 250°C

    • Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium

    • MS Ion Source Temperature: 230°C

    • MS Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Impact (EI) at 70 eV

Preventing racemization during reactions with (R)-3-Aminoquinuclidine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing racemization during chemical reactions involving (R)-3-Aminoquinuclidine dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern with this compound?

A1: Racemization is the process where an enantiomerically pure substance, such as (R)-3-Aminoquinuclidine, converts into a mixture containing equal amounts of both enantiomers (R and S), rendering it optically inactive.[1] In pharmaceutical development, different enantiomers of a chiral drug can have significantly different pharmacological and toxicological effects. Therefore, maintaining the enantiomeric purity of this compound, a key chiral building block for various therapeutic agents, is critical to ensure the safety and efficacy of the final drug product.[2]

Q2: What are the primary factors that can cause racemization of this compound during a reaction?

A2: The primary factors include:

  • Harsh Reaction Conditions: Elevated temperatures and the presence of strong acids or bases can provide sufficient energy to overcome the activation barrier for racemization.

  • Formation of Achiral Intermediates: Reaction pathways that proceed through planar, achiral intermediates, such as carbocations or imines, can lead to the loss of stereochemical integrity.[3][4]

  • Choice of Reagents: Certain reagents, particularly some coupling reagents, can promote the formation of intermediates that are susceptible to racemization.[3]

  • Solvent Effects: The polarity and proticity of the solvent can influence the stability of intermediates and transition states, thereby affecting the rate of racemization.

Q3: How can I minimize the risk of racemization when using this compound in a coupling reaction?

A3: To minimize racemization during coupling reactions, consider the following:

  • Mild Reaction Conditions: Employ the lowest possible reaction temperature that allows for a reasonable reaction rate.

  • Appropriate Base Selection: Use a non-nucleophilic, sterically hindered base to neutralize the dihydrochloride salt and to scavenge any acid produced during the reaction. Bases with lower basicity are generally preferred to reduce the risk of epimerization.[5]

  • Choice of Coupling Reagent: Opt for coupling reagents known for low racemization potential, such as those that avoid the formation of highly activated, unstable intermediates. Additives like HOBt or HOAt can also help to suppress racemization.[6][7]

  • Solvent Selection: Use non-polar, aprotic solvents where possible, as they are less likely to stabilize charged, achiral intermediates that can lead to racemization.

Q4: How can I determine the enantiomeric purity of my product after a reaction with this compound?

A4: The most common methods for determining enantiomeric purity are Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Chiral HPLC involves separating the enantiomers on a chiral stationary phase. For NMR analysis, a chiral derivatizing agent or a chiral solvating agent is used to create diastereomeric species that can be distinguished by their NMR spectra.[1][8]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Significant loss of enantiomeric purity in the final product. High Reaction Temperature: The reaction may be running at a temperature that is promoting racemization.1. Reduce the reaction temperature in increments of 5-10°C. 2. Consider extending the reaction time at a lower temperature.
Inappropriate Base: The base used may be too strong or not sterically hindered enough, leading to deprotonation at the chiral center.1. Switch to a weaker, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. 2. Use the minimum effective amount of base.
Unsuitable Coupling Reagent: The coupling reagent may be forming a highly reactive intermediate that is prone to racemization.1. Use a coupling reagent known for low racemization, such as HATU, HBTU, or COMU, often in combination with an additive like HOBt or HOAt.[3] 2. Avoid carbodiimides like DCC without additives.[9]
Problematic Solvent: The solvent may be stabilizing achiral intermediates.1. If using a polar, protic solvent, try switching to a non-polar, aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or toluene.
Inconsistent enantiomeric excess (e.e.) values between batches. Variability in Reaction Conditions: Minor variations in temperature, reaction time, or reagent addition rate can affect the extent of racemization.1. Standardize all reaction parameters, including heating/cooling rates and the rate of reagent addition. 2. Ensure accurate temperature monitoring and control.
Moisture in the Reaction: The presence of water can sometimes influence reaction pathways and promote racemization.1. Use anhydrous solvents and reagents. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in determining enantiomeric purity by Chiral HPLC. Poor Separation of Enantiomers: The chosen chiral column and mobile phase may not be suitable for resolving the enantiomers of your product.1. Screen different chiral columns (e.g., Chiralpak series). 2. Optimize the mobile phase composition, including the type and concentration of organic modifiers and additives.[10]
Lack of a UV Chromophore: If the product does not have a UV-active functional group, detection can be challenging.1. Derivatize the product with a UV-active reagent prior to HPLC analysis.[11]

Experimental Protocols

Protocol 1: Determination of Enantiomeric Excess by Chiral HPLC with Pre-Column Derivatization

This protocol is adapted for the analysis of a product derived from (R)-3-Aminoquinuclidine and assumes the product has a primary or secondary amine available for derivatization.

1. Derivatization: a. In a clean vial, dissolve approximately 1 mg of your product in 1 mL of a suitable aprotic solvent (e.g., dichloromethane). b. Add 1.2 equivalents of a chiral derivatizing agent (e.g., (R)-(-)-Moshers acid chloride) and 1.5 equivalents of a non-nucleophilic base (e.g., DIPEA). c. Stir the reaction at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC. d. Quench the reaction with a small amount of methanol. e. Dilute the sample with the mobile phase for HPLC analysis.

2. Chiral HPLC Conditions:

  • Column: Chiralpak IC (250 x 4.6 mm, 5 µm) or a similar cellulose-based chiral column.
  • Mobile Phase: A mixture of n-hexane, ethanol, and 2-propanol. A typical starting ratio is 80:10:10 (v/v/v). The mobile phase may require optimization for your specific compound.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25°C.
  • Detection: UV at a wavelength appropriate for the introduced chromophore (e.g., 254 nm for a benzoyl group).
  • Injection Volume: 10 µL.

3. Data Analysis: a. Integrate the peak areas for the two diastereomers. b. Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [(Area1 - Area2) / (Area1 + Area2)] x 100

Protocol 2: Determination of Enantiomeric Excess by ¹H NMR Spectroscopy using a Chiral Solvating Agent

This protocol is suitable for a quick assessment of enantiomeric purity without the need for derivatization.

1. Sample Preparation: a. Dissolve 5-10 mg of your product in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. b. Acquire a standard ¹H NMR spectrum of your sample. c. Add 1.0 to 1.5 equivalents of a chiral solvating agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL)). d. Gently shake the NMR tube to ensure thorough mixing.

2. NMR Acquisition: a. Acquire another ¹H NMR spectrum of the sample containing the chiral solvating agent. b. Compare the two spectra to identify signals that have split into two distinct peaks in the presence of the chiral solvating agent. Protons closer to the chiral center are more likely to show resolution.

3. Data Analysis: a. Integrate the well-resolved signals corresponding to the two enantiomers. b. Calculate the enantiomeric excess (e.e.) using the ratio of the integrals: e.e. (%) = [(Integral1 - Integral2) / (Integral1 + Integral2)] x 100

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_analysis Data Analysis start Start with Product from Reaction dissolve Dissolve in Aprotic Solvent start->dissolve add_reagents Add Chiral Derivatizing Agent & Base dissolve->add_reagents react Stir at Room Temperature add_reagents->react quench Quench Reaction react->quench dilute Dilute for HPLC quench->dilute inject Inject Sample dilute->inject separate Separate Diastereomers on Chiral Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Excess integrate->calculate end Final e.e. Value calculate->end

Caption: Workflow for Chiral HPLC Analysis with Pre-Column Derivatization.

troubleshooting_racemization cluster_conditions Reaction Conditions cluster_reagents Reagents cluster_solutions Potential Solutions start Low Enantiomeric Excess Observed temp High Temperature? start->temp base Strong Base? start->base solvent Polar Protic Solvent? start->solvent coupling Racemization-Prone Coupling Reagent? start->coupling lower_temp Lower Reaction Temperature temp->lower_temp Yes change_base Use Weaker/Hindered Base base->change_base Yes change_solvent Switch to Aprotic Solvent solvent->change_solvent Yes change_coupling Use Low-Racemization Coupling Reagent coupling->change_coupling Yes

Caption: Troubleshooting Logic for Low Enantiomeric Excess.

References

Technical Support Center: Troubleshooting Guide for Low Enantiomeric Excess in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for professionals in research, science, and drug development. This guide provides in-depth troubleshooting assistance and frequently asked questions (FAQs) to address the common challenge of low enantiomeric excess (ee) in asymmetric synthesis. Here, you will find structured guidance, detailed experimental protocols, and data-driven insights to help you optimize your chiral syntheses.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My enantiomeric excess (% ee) is significantly lower than what is reported in the literature for the same reaction. What is the first thing I should check?

A1: The most critical initial step is to rigorously validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1] An unvalidated or inaccurate analytical method can provide misleading % ee values.

Key Analytical Method Validation Parameters:

  • Resolution (Rs): Ensure baseline separation between the two enantiomers. A resolution value greater than 1.5 is generally considered adequate.[1]

  • Accuracy: Confirm that the measured % ee of a known standard sample is accurate.[1]

  • Precision: Ensure that repeated measurements of the same sample yield consistent results.[1]

  • Linearity: Verify that the detector response is linear across a range of concentrations for both enantiomers. A common pitfall is overlooking the possibility that one enantiomer may have a much stronger UV response than the other, leading to an inaccurate determination of their ratio.[1]

Q2: I've validated my analytical method, but my % ee is still low and inconsistent. What should I investigate next?

A2: Scrutinize the purity and quality of all your reagents, solvents, and the catalyst. Asymmetric reactions are notoriously sensitive to trace impurities.[1][2]

Checklist for Reagents, Solvents, and Catalyst:

  • Substrate Purity: Impurities in the starting material can react competitively, leading to the formation of racemic or undesired products. Consider repurifying your substrate by recrystallization, distillation, or chromatography.[1]

  • Solvent Quality: Use anhydrous and degassed solvents. Water or dissolved oxygen can deactivate catalysts or participate in side reactions. The polarity and coordinating ability of the solvent can also significantly influence the transition state of the reaction, thereby affecting enantioselectivity.[2][3]

  • Catalyst/Ligand Purity and Integrity: The enantiomeric purity of your chiral ligand is paramount.[3] Ensure the catalyst is not degraded or deactivated. Improper handling or storage can lead to decomposition.[2][4]

Q3: How does reaction temperature affect the enantioselectivity of my synthesis?

A3: Temperature is a critical parameter. Generally, lower reaction temperatures lead to higher enantiomeric excess.[5] This is because the difference in the activation energies (ΔΔG‡) for the formation of the two enantiomers has a more pronounced effect on the reaction rates at lower temperatures. However, this is not a universal rule. Some reactions exhibit an optimal temperature for enantioselectivity, and in some unusual cases, higher temperatures can even lead to higher ee.[6][7][8][9] It is crucial to screen a range of temperatures to find the optimal conditions for your specific reaction.

Q4: My reaction starts with high ee but it decreases over time. What could be the cause?

A4: A decrease in enantiomeric excess over the course of a reaction can point to two main issues:

  • Product Racemization: The desired chiral product may be racemizing under the reaction conditions. This can be tested by subjecting the purified, enantiomerically enriched product to the reaction conditions (without the reactants) and monitoring its optical purity over time.

  • Catalyst Deactivation: The active chiral catalyst may be degrading or deactivating over time into a less selective or non-selective species.[4][10] This can lead to the formation of a more racemic product as the reaction progresses.

Data Presentation: Impact of Reaction Parameters on Enantiomeric Excess

The following tables summarize the impact of temperature and solvent on the enantiomeric excess of representative asymmetric reactions.

Table 1: Effect of Temperature on Enantiomeric Excess in Asymmetric Hydrogenation

EntryCatalystSubstrateTemperature (°C)Enantiomeric Excess (% ee)
1Ru-BINAPMethyl Acetoacetate10083
2Ru-BINAPMethyl Acetoacetate5095
3Ru-BINAPMethyl Acetoacetate25>99

This table illustrates the common trend where lower temperatures favor higher enantioselectivity in the asymmetric hydrogenation of a ketone.

Table 2: Effect of Solvent on Enantiomeric Excess in a Proline-Catalyzed Aldol Reaction

EntryCatalystReactantsSolventEnantiomeric Excess (% ee)
1(S)-ProlineAcetone + 4-NitrobenzaldehydeDMSO99
2(S)-ProlineAcetone + 4-NitrobenzaldehydeCH3CN96
3(S)-ProlineAcetone + 4-NitrobenzaldehydeTHF76
4(S)-ProlineAcetone + 4-NitrobenzaldehydeCH2Cl268
5(S)-ProlineAcetone + 4-NitrobenzaldehydeToluene30

This table demonstrates the profound impact of solvent choice on the enantioselectivity of an organocatalyzed reaction.

Experimental Protocols

Protocol 1: Validation of Chiral HPLC/GC Method

  • Resolution (Rs):

    • Prepare a racemic standard of your product.

    • Inject the racemic standard onto your chiral column.

    • Adjust the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the two enantiomer peaks.

    • Calculate the resolution factor (Rs) using the formula: Rs = 2(tR2 - tR1) / (w1 + w2), where tR1 and tR2 are the retention times of the two enantiomers, and w1 and w2 are their peak widths at the base. Aim for an Rs > 1.5.[1]

  • Accuracy:

    • Prepare standards of known enantiomeric composition (e.g., 90:10, 75:25, 50:50).[1]

    • Analyze these standards using your developed method.

    • Compare the measured % ee with the known values to determine the accuracy of your method.[1]

  • Precision:

    • Inject the same sample multiple times (e.g., n=6).

    • Calculate the mean and standard deviation of the % ee values. The relative standard deviation (RSD) should typically be <2%.[1]

  • Linearity:

    • Prepare a series of solutions with varying concentrations of each enantiomer.

    • Inject these solutions and plot the peak area against the concentration for each enantiomer. The resulting plots should be linear over the expected concentration range of your samples.[1]

Protocol 2: Screening of Reaction Conditions for Optimal Enantioselectivity

  • Setup:

    • Set up a series of parallel reactions in small vials or a parallel synthesizer.

    • Ensure all glassware is rigorously dried and the reactions are maintained under an inert atmosphere (e.g., Nitrogen or Argon).

  • Parameter Variation:

    • Temperature: Run the reaction at a range of temperatures (e.g., -78°C, -40°C, -20°C, 0°C, room temperature).

    • Solvent: Test a variety of solvents with different polarities and coordinating abilities (e.g., Toluene, THF, Dichloromethane, Acetonitrile, Hexane).

    • Catalyst Loading: Vary the catalyst loading (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%) to identify the optimal amount.

    • Concentration: Investigate the effect of reactant concentration on the enantioselectivity.

  • Execution and Analysis:

    • Charge each reaction vessel with the substrate, solvent, and any other reagents, and then bring it to the desired temperature.

    • Initiate the reactions by adding the catalyst.

    • Monitor the progress of each reaction by taking aliquots at regular intervals and analyzing them by TLC, GC, or HPLC to determine conversion and % ee.[1]

    • After the reaction is complete, quench, work up, and purify the product.

    • Analyze the % ee of the purified product for each reaction condition to identify the optimal parameters.[1]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Enantiomeric Excess start Low Enantiomeric Excess Observed validate_analysis Is the analytical method (HPLC/GC) validated? start->validate_analysis check_purity Are all reagents, solvents, and catalyst pure? validate_analysis->check_purity Yes action_validate Action: Validate Analytical Method (Protocol 1) validate_analysis->action_validate No optimize_conditions Are the reaction conditions optimized? check_purity->optimize_conditions Yes action_purify Action: Purify Substrate, Reagents & Solvents. Check Catalyst. check_purity->action_purify No check_racemization Does the product racemize under reaction conditions? optimize_conditions->check_racemization Yes action_optimize Action: Screen Temperature, Solvent, Concentration (Protocol 2) optimize_conditions->action_optimize No end_success High Enantiomeric Excess Achieved check_racemization->end_success No action_racemization_test Action: Perform Racemization Test check_racemization->action_racemization_test Yes action_validate->validate_analysis action_purify->check_purity action_optimize->optimize_conditions action_racemization_test->end_success

Caption: A flowchart outlining the logical steps for troubleshooting low enantiomeric excess.

Factors_Affecting_Enantioselectivity Key Factors Influencing Enantioselectivity cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents ee Enantiomeric Excess (% ee) catalyst_purity Catalyst/Ligand Purity catalyst_purity->ee catalyst_loading Catalyst Loading catalyst_loading->ee catalyst_activity Catalyst Activity/Deactivation catalyst_activity->ee temperature Temperature temperature->ee solvent Solvent solvent->ee concentration Concentration concentration->ee time Reaction Time time->ee substrate_purity Substrate Purity substrate_purity->ee reagent_purity Other Reagent Purity reagent_purity->ee

Caption: Diagram illustrating the interplay of factors affecting the enantiomeric excess of a reaction.

References

Managing the hygroscopic nature of amine salts in reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Managing Hygroscopic Amine Salts

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the challenges associated with the hygroscopic nature of amine salts in experimental work.

Troubleshooting Guide

This guide addresses specific issues that may arise during reactions involving hygroscopic amine salts.

Problem Potential Cause Solution
Inconsistent or Low Reaction Yields Incorrect Stoichiometry: Absorbed water inflates the mass of the amine salt, meaning less reagent is added than intended.[1]1. Quantify Water Content: Use Karl Fischer titration to determine the exact water content of the salt before use.[1] 2. Adjust Mass: Adjust the mass of the amine salt used in the reaction to account for the measured water content.[1]
Hydrolysis of Intermediates: Water from the hygroscopic salt can quench reactive intermediates (e.g., activated carboxylic acids) before they can react with the amine.[1]1. Dry the Amine Salt: Before use, dry the amine salt under high vacuum in a desiccator with a strong desiccant like phosphorus pentoxide (P₂O₅), if the compound is thermally stable.[2][3] 2. Use Water Scavengers: Add a water scavenger to the reaction mixture, such as 3Å or 4Å molecular sieves.[4]
Degradation of Coupling Reagents: Many coupling reagents are moisture-sensitive and can be deactivated by water present in the amine salt.[1]1. Use Fresh Reagents: Ensure that the coupling reagent is from a fresh, unopened bottle.[1] 2. Select Robust Reagents: Consider using a coupling reagent known to have better stability in the presence of trace moisture.[1]
Amine Salt is Clumpy, Oily, or a Gel Instead of a Powder Moisture Absorption: The salt has absorbed a significant amount of moisture from the atmosphere.[1]1. Handle Under Inert Atmosphere: To prevent further moisture uptake, handle the material in a glove box or under a stream of dry inert gas (e.g., argon or nitrogen).[5][6] 2. Dry the Material: Use an appropriate drying technique such as azeotropic distillation with toluene or drying in a vacuum oven/desiccator.[7][8][9]
Difficulty Weighing and Handling the Powder Static Charge: Hygroscopic compounds can develop static charge, causing the powder to cling to surfaces and making accurate weighing difficult.[1]1. Use an Anti-Static Gun: An anti-static device can help dissipate the charge on the weighing vessel and spatula. 2. Equilibrate in Desiccator: Allow the sealed container to warm to room temperature inside a desiccator before opening. This prevents condensation and minimizes static buildup.[1]
Rapid Weight Gain on the Balance: The compound is actively absorbing moisture from the air during the weighing process.1. Weigh Quickly: Have all materials ready and perform the weighing as quickly as possible.[10] 2. Use a Glove Box: For highly sensitive materials, weigh them inside a glove box with a controlled low-humidity atmosphere.[5]

Frequently Asked Questions (FAQs)

Q1: My new vial of an amine salt arrived and it looks like a gel, not a powder. Is it still usable? A1: Yes, this is a common result of the salt's hygroscopic nature.[1] The material has likely absorbed atmospheric moisture during transport or packaging. The chemical integrity is probably fine, but it is critical to handle it under anhydrous conditions and to determine the precise water content before use to ensure accurate stoichiometry in your reactions.[1]

Q2: How should I properly store hygroscopic amine salts to minimize water absorption? A2: Proper storage is essential. Store the salts in a tightly sealed container, wrapping the cap with parafilm for an extra barrier.[11] Place this primary container inside a desiccator containing a desiccant like silica gel or Drierite.[11][12] For long-term storage, especially for sensitive compounds like peptide salts, keeping them at -20°C is recommended.[1]

Q3: What is the best way to dry a hygroscopic amine salt? A3: The best method depends on the salt's thermal stability.

  • Vacuum Drying: For most salts, drying in a vacuum desiccator or vacuum oven at a moderate temperature over a strong desiccant like P₂O₅ is the safest and most effective method.[2]

  • Azeotropic Distillation: Creating a slurry of the salt in a solvent like toluene and then removing the solvent under vacuum is an excellent way to azeotropically remove water. This process is often repeated three times for best results.[7][9]

  • Oven Drying: This should only be used for salts that are known to be thermally stable at the required temperature (typically >100°C).[8][10]

Q4: Can I trust the "anhydrous" label on a reagent bottle? A4: For highly moisture-sensitive reactions, it is risky to trust an "anhydrous" label without verification.[3] It is best practice to dry hygroscopic solids under vacuum before use or to determine their water content via Karl Fischer titration.[3]

Q5: What are molecular sieves and how do I use them to keep my reaction dry? A5: Molecular sieves are porous materials that trap water molecules. For reactions, activated 3Å or 4Å sieves are commonly used. They can be added directly to the reaction flask (ensure they are crushed to avoid trapping product) or placed in a Soxhlet extractor through which the reaction solvent refluxes, continuously drying the solvent.[4]

Data Presentation

Table 1: Efficiency of Common Desiccants for Drying Amines This table summarizes the effectiveness of various drying agents on a representative amine (Triethylamine, Et₃N) initially containing ~2500 ppm of water.

DesiccantWater Content After 24h (ppm)Water Content After 168h (ppm)CapacitySpeedComments
3Å Molecular Sieves 1010HighFastVery effective for amines.
CaH₂ 3030HighFastHighly effective, but reacts to produce H₂ gas.
KOH (freshly ground) 280200MediumMediumA traditional and moderately effective choice.[13]
KOH (pellets) 400350MediumSlowLess effective than powdered form due to lower surface area.[13]
CaSO₄ (Drierite) 12001000LowFastNot very effective for drying amines to low water levels.[13]
K₂CO₃ --MediumMediumSuitable for initial drying but not for achieving anhydrous conditions.[2]
Data adapted from reference[13]. Initial water content was ~2500 ppm.

Table 2: Saturated Salt Solutions for Maintaining Constant Relative Humidity (RH) These solutions can be used in sealed chambers (desiccators) to create a specific and constant humidity environment, useful for studying the hygroscopic properties of a compound.

Saturated Salt Solution% Relative Humidity (at 25°C)
Lithium Chloride (LiCl)11
Potassium Acetate (CH₃COOK)23
Magnesium Chloride (MgCl₂)33
Potassium Carbonate (K₂CO₃)43
Magnesium Nitrate (Mg(NO₃)₂)52
Sodium Nitrite (NaNO₂)64
Sodium Chloride (NaCl)75
Data sourced from references[14][15].

Experimental Protocols

Protocol 1: Determination of Water Content using Karl Fischer Titration

This protocol outlines the general procedure for measuring the water content in a strongly basic amine salt sample.

  • Apparatus Setup:

    • Set up a coulometric or volumetric Karl Fischer titrator.

    • For strongly basic amines, add a neutralizing agent such as benzoic acid to the anode solution in the titration cell to prevent pH changes that can interfere with the endpoint detection.[16]

  • System Equilibration:

    • Add the appropriate Karl Fischer reagents to the titration cell.

    • Start the instrument to titrate any ambient moisture present in the solvent until a stable, dry baseline ("drift") is achieved.[16]

  • Sample Preparation and Introduction:

    • Accurately weigh a gas-tight syringe.

    • Draw the liquid amine sample (or a solution of the solid amine salt in a suitable anhydrous solvent) into the syringe.

    • Reweigh the syringe to determine the exact mass of the sample.[17]

    • Carefully inject the sample into the titration cell through the septum.

  • Titration and Calculation:

    • Start the titration. The instrument will automatically titrate the water in the sample and stop at the endpoint.

    • The instrument's software will calculate the water content based on the amount of titrant used and the sample mass, typically reporting the result in ppm or percentage.

Protocol 2: Drying a Hygroscopic Amine Salt via Vacuum Desiccation

  • Preparation:

    • Place a fresh, potent desiccant (e.g., phosphorus pentoxide, anhydrous calcium sulfate) in the bottom of a glass desiccator.

    • Place the hygroscopic amine salt in a shallow glass container (like a crystallization dish or watch glass) to maximize surface area. Do not use paper or plastic containers.

    • Place the container with the sample on the desiccator plate.

  • Drying under Vacuum:

    • Lightly grease the flange of the desiccator lid and slide it into place to ensure a good seal.

    • Connect the desiccator to a high-vacuum line using thick-walled tubing.

    • Slowly and carefully open the stopcock to evacuate the air. A sudden pressure change can cause the fine powder to be blown around.

    • Once under high vacuum, close the stopcock and disconnect the vacuum line.

  • Completion:

    • Allow the sample to dry for at least 24 hours.[18] The weight should be checked periodically until it becomes constant.

    • To retrieve the sample, slowly vent the desiccator with a dry inert gas like nitrogen or argon before opening the lid.[18]

Visualizations

handle_hygroscopic_salt cluster_prep Preparation & Storage cluster_use Experimental Use receive Receive Amine Salt inspect Visual Inspection (Clumpy/Oily?) receive->inspect store Store in Desiccator Under Inert Gas, -20°C inspect->store warm Warm to RT in Desiccator store->warm Ready for use kf Determine Water Content (Karl Fischer Titration) warm->kf adjust Adjust Reagent Mass for Water Content kf->adjust handle Weigh & Handle Quickly in Glove Box adjust->handle reaction Use in Anhydrous Reaction Setup handle->reaction

Caption: Workflow for handling a new hygroscopic amine salt.

Caption: Decision tree for troubleshooting a failed reaction.

moisture_interference cluster_reactants Reactants Amine Hygroscopic Amine Salt (R-NH₂) Water H₂O (from amine salt) Product Desired Amide Product Amine->Product Desired Reaction Path Acid Carboxylic Acid (R'-COOH) Activated Activated Intermediate Acid->Activated Activation Coupling Coupling Reagent (e.g., EDC/DCC) Coupling->Activated Activation SideProduct Hydrolyzed Side-Product Water->SideProduct Undesired Hydrolysis (Lowers Yield) Activated->Product Desired Reaction Path Activated->SideProduct Undesired Hydrolysis (Lowers Yield)

Caption: How moisture interferes with a typical coupling reaction.

References

Technical Support Center: Scaling Up (R)-3-Aminoquinuclidine Dihydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of (R)-3-Aminoquinuclidine dihydrochloride from the laboratory to the pilot plant.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to monitor during the scale-up of the this compound synthesis?

A1: When scaling up, the most critical parameters to monitor are temperature control, mixing efficiency, and the rate of reagent addition. Exothermic events that are manageable on a lab scale can become hazardous in a large reactor.[1][2] Inadequate mixing can lead to localized "hot spots" and the formation of impurities. The addition rate of reagents must be carefully controlled to maintain the optimal reaction temperature and concentration profiles.

Q2: How does the choice of solvent impact the scale-up process?

A2: Solvent selection is crucial for a successful scale-up. A solvent that is suitable for lab-scale synthesis may not be appropriate for a pilot plant due to factors like cost, safety (flammability, toxicity), and difficulty in removal.[3] For instance, while various solvents may be used in the lab, a pilot-plant process would favor those that are cost-effective, have a higher flashpoint, and can be efficiently recovered and recycled.

Q3: What are the primary safety concerns when handling this compound at a pilot plant scale?

A3: The primary safety concerns include the handling of a fine powder, which can cause respiratory irritation, and the potential for skin and eye irritation.[2][4][5][6] It is classified as harmful if swallowed and can cause serious eye irritation.[2][6] In a pilot plant setting, appropriate personal protective equipment (PPE), such as respirators, gloves, and safety goggles, is essential.[6] Additionally, if the synthesis involves flammable solvents or hydrogen gas, the risk of fire and explosion must be mitigated through proper engineering controls and adherence to safety protocols.[7]

Q4: How can the enantiomeric purity of this compound be maintained during scale-up?

A4: Maintaining high enantiomeric purity requires careful control over the chiral resolution and recrystallization steps. The choice of resolving agent and the solvent system for crystallization are critical.[8] During scale-up, changes in cooling rates and mixing can affect crystal growth and, consequently, the efficiency of the resolution. It is often necessary to re-optimize the crystallization conditions at the pilot scale to ensure the desired enantiomer crystallizes selectively.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield Incomplete reaction due to poor mixing or mass transfer limitations at a larger scale.- Increase agitation speed.- Evaluate the reactor and impeller design for suitability.- Consider a staged addition of reagents.
Side reactions occurring due to localized high temperatures.- Improve temperature monitoring and control.- Slow down the rate of addition for exothermic steps.
Low Enantiomeric Purity Inefficient chiral resolution or co-precipitation of the undesired enantiomer.- Re-screen crystallization solvents at the pilot scale.- Optimize the cooling profile during crystallization.- Analyze the purity of the resolving agent.
Racemization occurring during the reaction or workup.- Investigate the thermal stability of the product under reaction conditions.- Ensure that the pH is controlled within the desired range to prevent racemization.[7]
Difficulty in Product Isolation Changes in crystal morphology leading to filtration problems.- Study the crystal habit and consider using a different solvent system or additives to improve filtration characteristics.- Evaluate different filtration equipment suitable for the particle size and shape.
Product is too soluble in the chosen solvent, leading to losses during workup.- Perform solubility studies to select an anti-solvent for efficient precipitation.- Optimize the final product slurry concentration and temperature before filtration.
Inconsistent Batch-to-Batch Results Variability in the quality of starting materials or reagents.- Implement stringent quality control checks for all incoming raw materials.- Ensure that reagents are stored under appropriate conditions to prevent degradation.
Lack of a robust and well-defined process protocol.- Develop a detailed batch record with strict process parameter ranges.- Utilize Process Analytical Technology (PAT) to monitor the reaction in real-time.

Quantitative Data Comparison: Lab vs. Pilot Plant

Parameter Laboratory Scale (Typical) Pilot Plant Scale (Target) Key Considerations for Scale-Up
Batch Size 10 g - 100 g5 kg - 50 kgHeat and mass transfer limitations become significant.
Yield >40% (chiral resolution)>35% (total yield)[8]Minor inefficiencies in workup and transfer can lead to larger material losses.
Enantiomeric Purity >99% ee>98% ee[8]Crystallization kinetics can differ, affecting the efficiency of chiral resolution.
Reaction Time 4 - 8 hours6 - 12 hoursSlower rates of heating, cooling, and reagent addition are often necessary.
Temperature 20 - 25 °C20 - 30 °CMaintaining a consistent temperature throughout a large reactor is more challenging.
Agitation Speed 200 - 400 RPM50 - 150 RPMTip speed and power per unit volume are more relevant metrics for scaling up mixing.

Experimental Protocols

Laboratory Scale Synthesis and Chiral Resolution

This protocol is adapted from a literature procedure for the preparation of enantiomerically pure 3-aminoquinuclidine dihydrochloride.[8]

  • Free Base Generation: In a 250 mL flask, suspend 10 g of racemic 3-aminoquinuclidine dihydrochloride in 150 mL of methanol. Cool the mixture to 0-5 °C in an ice bath. Add potassium carbonate portion-wise with stirring. Stir at room temperature for 1 hour. Filter off the inorganic salts.

  • Chiral Resolution: To the filtrate, add an equimolar amount of D-tartaric acid. Stir the solution at 50 °C for 1 hour to facilitate salt formation. Allow the solution to cool to room temperature, which will result in the precipitation of the diastereomeric salt.

  • Recrystallization: Collect the solid by filtration. Recrystallize the salt from a suitable solvent such as methanol or ethanol to enhance the diastereomeric purity. The cooling rate should be controlled to obtain well-formed crystals.

  • Liberation of the Free Amine: Dissolve the recrystallized salt in a minimal amount of water and basify with a strong base (e.g., NaOH) to a pH > 10.

  • Extraction: Extract the free amine into an organic solvent like dichloromethane or ethyl acetate.

  • Salt Formation: Dry the organic extracts over anhydrous sodium sulfate, filter, and then bubble dry HCl gas through the solution to precipitate the this compound.

  • Isolation: Collect the white solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Pilot Plant Scale Synthesis

This protocol is a generalized procedure based on common practices for scaling up chemical reactions.

  • Reactor Setup: Charge a 100 L glass-lined reactor with 50 L of methanol. Ensure all reactor openings are sealed and the system is inerted with nitrogen.

  • Free Base Generation: Add 7.3 kg of racemic 3-aminoquinuclidine dihydrochloride to the reactor with agitation. Cool the reactor contents to 0-5 °C. Slowly add a solution of sodium hydroxide (50%) to the reactor, maintaining the temperature below 10 °C. Stir for 2 hours at room temperature.

  • Filtration: Filter the reaction mixture to remove the inorganic salts.

  • Chiral Resolution: Transfer the filtrate to a clean 100 L reactor. Add a solution of D-tartaric acid in methanol. Stir at 40-50 °C for 2-3 hours.

  • Controlled Crystallization: Cool the reactor contents to 20-25 °C over 4-6 hours. Hold at this temperature for 2 hours to allow for complete crystallization.

  • Isolation and Washing: Isolate the diastereomeric salt using a centrifuge or filter press. Wash the cake with cold methanol.

  • Liberation and Extraction: The subsequent steps of liberating the free amine, extraction, and final salt formation would be carried out in appropriate pilot-scale equipment, following similar principles to the lab-scale procedure but with larger volumes and longer processing times.

Visualizations

experimental_workflow cluster_lab Laboratory Scale cluster_pilot Pilot Plant Scale lab_start Racemic 3-Aminoquinuclidine Dihydrochloride (10 g) lab_free_base Generate Free Base (Methanol, K2CO3) lab_start->lab_free_base lab_resolution Chiral Resolution (D-Tartaric Acid) lab_free_base->lab_resolution lab_recrystallization Recrystallization (Methanol/Ethanol) lab_resolution->lab_recrystallization lab_liberation Liberate Free Amine (NaOH) lab_recrystallization->lab_liberation lab_extraction Extraction (DCM/EtOAc) lab_liberation->lab_extraction lab_salt Form Dihydrochloride (HCl gas) lab_extraction->lab_salt lab_product (R)-3-Aminoquinuclidine Dihydrochloride lab_salt->lab_product pilot_start Racemic 3-Aminoquinuclidine Dihydrochloride (7.3 kg) pilot_free_base Generate Free Base (Methanol, NaOH) pilot_start->pilot_free_base pilot_resolution Chiral Resolution (D-Tartaric Acid) pilot_free_base->pilot_resolution pilot_crystallization Controlled Crystallization pilot_resolution->pilot_crystallization pilot_isolation Isolation (Centrifuge/Filter Press) pilot_crystallization->pilot_isolation pilot_workup Workup & Salt Formation pilot_isolation->pilot_workup pilot_product (R)-3-Aminoquinuclidine Dihydrochloride pilot_workup->pilot_product

Caption: Experimental Workflow: Lab vs. Pilot Plant

troubleshooting_logic start Low Enantiomeric Purity check_resolution Is chiral resolution step efficient? start->check_resolution check_crystallization Are crystallization conditions optimized? check_resolution->check_crystallization Yes check_racemization Is racemization occurring? check_resolution->check_racemization No optimize_solvent Re-screen crystallization solvents check_crystallization->optimize_solvent No optimize_cooling Optimize cooling profile check_crystallization->optimize_cooling No check_stability Investigate thermal stability check_racemization->check_stability Yes control_ph Control pH during workup check_racemization->control_ph Yes

Caption: Troubleshooting Logic for Low Enantiomeric Purity

References

Validation & Comparative

A Comparative Guide to (R)- and (S)-3-Aminoquinuclidine Dihydrochloride in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)- and (S)-3-Aminoquinuclidine dihydrochloride are chiral building blocks pivotal in the synthesis of a wide array of pharmacologically active molecules.[1][2] Their rigid bicyclic structure is a key feature in the design of ligands targeting various receptors, particularly muscarinic acetylcholine receptors (mAChRs), which are implicated in a range of physiological functions and disease states.[3][4] This guide provides a comparative analysis of these two enantiomers, focusing on their influence on the biological activity of their derivatives, supported by experimental data and detailed methodologies. While direct comparative biological assay data for the parent compounds, (R)- and (S)-3-Aminoquinuclidine dihydrochloride, is not extensively available in the public domain, their stereochemistry profoundly dictates the pharmacological profiles of the resulting molecules.

The Critical Role of Chirality: Impact on Muscarinic Receptor Ligands

The primary biological significance of (R)- and (S)-3-aminoquinuclidine lies in the stereoselective interactions of their derivatives. The spatial arrangement of the amino group on the quinuclidine core is crucial for the binding affinity and selectivity of the synthesized ligands to their target receptors.

Muscarinic Acetylcholine Receptors (mAChRs)

Muscarinic receptors are a family of G-protein coupled receptors (GPCRs) with five subtypes (M1-M5), each with distinct signaling pathways and physiological roles.[3] The development of subtype-selective muscarinic ligands is a key objective in drug discovery for treating various conditions, including neurodegenerative diseases, overactive bladder, and chronic obstructive pulmonary disease (COPD).

Derivatives synthesized from the (R)-enantiomer of 3-aminoquinuclidine have consistently shown a higher affinity for muscarinic receptors compared to their (S)-counterparts. This stereochemical preference is a critical consideration in the design of potent muscarinic agonists and antagonists. For instance, many potent M2-selective muscarinic receptor antagonists are derived from the quinuclidine scaffold.[4]

Comparative Data on Derivatives

While direct quantitative data for the parent enantiomers is scarce, the following table summarizes the impact of their stereochemistry on the binding affinities of their derivatives for muscarinic receptors.

Derivative ClassEnantiomeric PrecursorTarget Receptor(s)Typical Binding Affinity (Ki)Key Observations
Quinuclidinyl CarbamatesRacemic (±)M1-M5 mAChRsHigh affinity (low nM range)The racemic mixture of quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate showed high affinity across all five muscarinic receptor subtypes, with Ki values of 2.0 nM (M1), 13 nM (M2), 2.6 nM (M3), 2.2 nM (M4), and 1.8 nM (M5).[5] Another analog, (±)-quinuclidin-3-yl-(4-methoxyphenethyl)(phenyl)-carbamate, exhibited a 17-fold selectivity for M3 over M2 receptors.[3][5]
Indene DerivativesNot specifiedM2 mAChRHigh affinity and selectivityQuinuclidine-containing indene derivatives have been identified as promising M2-selective muscarinic receptor antagonists.[4]

Signaling Pathways of Muscarinic Acetylcholine Receptors

The differential activation of muscarinic receptor subtypes by ligands derived from (R)- or (S)-3-aminoquinuclidine leads to distinct downstream signaling cascades.

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling M1_M3_M5 M1, M3, M5 Gq_11 Gαq/11 M1_M3_M5->Gq_11 Activation PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Leads to PKC Protein Kinase C (PKC) DAG->PKC Activates M2_M4 M2, M4 Gi_o Gαi/o M2_M4->Gi_o Activation AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP ↓ cAMP AC->cAMP Leads to

Caption: Signaling pathways of muscarinic acetylcholine receptor subtypes.

Experimental Protocols

The evaluation of compounds derived from (R)- and (S)-3-aminoquinuclidine dihydrochloride typically involves a series of in vitro and in vivo assays to determine their pharmacological properties.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a test compound to a specific receptor subtype.

Objective: To measure the ability of a test compound to displace a radiolabeled ligand from muscarinic receptors.

Materials:

  • Cell membranes expressing a specific human muscarinic receptor subtype (M1-M5).

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]NMS).

  • Test compounds (derivatives of (R)- or (S)-3-aminoquinuclidine).

  • Assay buffer.

  • Non-specific binding control (e.g., a high concentration of a known muscarinic antagonist like atropine).

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Equilibrium: Allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prepare Prepare reagents: - Cell membranes - Radioligand - Test compounds start->prepare incubate Incubate membranes, radioligand, and test compounds in 96-well plates prepare->incubate filter Separate bound and free radioligand via filtration incubate->filter wash Wash filters to remove non-specific binding filter->wash count Quantify radioactivity with a scintillation counter wash->count analyze Analyze data to determine IC50 and Ki values count->analyze end End analyze->end

Caption: Experimental workflow for a radioligand binding assay.

Conclusion

While (R)- and (S)-3-Aminoquinuclidine dihydrochloride are primarily recognized as chiral synthons, the stereochemistry they impart on their derivatives is a critical determinant of biological activity. The available data strongly suggests that derivatives of the (R)-enantiomer are generally more potent ligands for muscarinic acetylcholine receptors. For researchers and drug development professionals, the selection of the appropriate enantiomer of 3-aminoquinuclidine is a crucial first step in the design and synthesis of novel therapeutics with desired pharmacological profiles. Further studies directly comparing the biological activities of the parent compounds may reveal additional insights into their pharmacological roles.

References

Efficacy of (R)-3-Aminoquinuclidine Dihydrochloride Derivatives Against Neurological Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (R)-3-Aminoquinuclidine dihydrochloride derivatives and their efficacy against key neurological targets, including nicotinic acetylcholine receptors (nAChRs), muscarinic acetylcholine receptors (mAChRs), and serotonin type-3 receptors (5-HT3Rs). The data presented is compiled from various studies to aid in the evaluation and selection of compounds for further research and development in the context of neurological disorders.

Quantitative Efficacy Data

The following tables summarize the binding affinities (Ki), and in some cases, the potency (EC50/IC50) of various (R)-3-Aminoquinuclidine derivatives and related compounds at different neurological receptor subtypes. This data is crucial for understanding the structure-activity relationships (SAR) and selectivity profiles of these compounds.

Nicotinic Acetylcholine Receptor (nAChR) Subtypes

A series of novel quinuclidine anti-1,2,3-triazole derivatives, synthesized based on the structure of QND8, were evaluated for their binding affinity at human α7, α4β2, and α3β4 nAChR subtypes. The stereochemistry at the C3 position of the quinuclidine scaffold was found to be a critical determinant of subtype selectivity.[1]

Table 1: Binding Affinities (Ki, nM) of Quinuclidine Triazole Derivatives at nAChR Subtypes [1]

CompoundStereochemistryα7 Ki (nM)α4β2 Ki (nM)α3β4 Ki (nM)α7 vs α4β2 Selectivityα7 vs α3β4 Selectivity
(R)-T1 R22.550591172255.2
(S)-T1 S6614142.250.60.003
(R)-T2 R35.8>10000112>2793.1
(S)-T2 S>1000019806.74<0.2<0.0007
(R)-T3 R45.168902561535.7
(S)-T3 S123089014.30.70.01
(R)-T4 R117>100003861>8533
(S)-T4 S2890125019.50.40.007
(R)-T5 R75.33310459446.1
(S)-T5 S4386807.011.60.02
(R)-T6 R88.2845014509616.4
(S)-T6 S115018508.011.60.007

Note: Selectivity is calculated as the ratio of Ki values.

Generally, the (R)-enantiomers displayed significant selectivity for the α7 subtype over α4β2 and, to a lesser extent, over α3β4.[1] Conversely, the (S)-enantiomers showed high selectivity for the α3β4 subtype over both α4β2 and α7.[1]

Muscarinic Acetylcholine Receptor (mAChR) Subtypes

Novel quinuclidinyl N-phenylcarbamate analogs were synthesized and their binding affinities were determined at human M1-M5 muscarinic acetylcholine receptor subtypes. While many compounds exhibited high affinity, they generally showed low subtype selectivity.[2][3]

Table 2: Binding Affinities (Ki, nM) of Quinuclidinyl N-Phenylcarbamate Analogs at mAChR Subtypes [2][3]

CompoundR GroupM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)M3 vs M2 Selectivity
3a 3,4-dimethoxyphenethyl1011011121010
3b 4-methoxyphenethyl4.3754.45.13.917
3c 4-fluorophenethyl2.0132.62.21.85

Compound 3c , with an N-4-fluorophenethyl group, demonstrated the highest affinity across all tested muscarinic subtypes, particularly at M5, M1, and M3 receptors.[2][3] Compound 3b showed the highest selectivity for M3 over M2 receptors.[3]

Serotonin Type-3 (5-HT3) Receptor

A series of quinolinecarboxylic acid amides and esters incorporating a quinuclidine moiety were synthesized and evaluated for their affinity at the 5-HT3 receptor.

Table 3: Efficacy of Quinuclidine-Containing Quinoline Derivatives at the 5-HT3 Receptor [4][5]

Compound5-HT3 Ki (nM)In Vivo Antagonist Activity (ED50, µg/kg i.v.)
Derivative 5 9.910.5 - 21.5

The data indicates that these derivatives can be potent 5-HT3 receptor antagonists. The structure-activity relationship suggests an optimal distance between the quinoline nitrogen and the azabicyclic nitrogen for high affinity.[4][5]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the efficacy of these compounds.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of a compound for a specific receptor.

  • Membrane Preparation:

    • Cells or tissues expressing the target receptor are homogenized in a cold buffer.

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Binding Reaction:

    • The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]methyllycaconitine for α7 nAChR, [3H]epibatidine for other nAChRs, or [3H]N-methylscopolamine for mAChRs) and varying concentrations of the unlabeled test compound.[1][2]

    • The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through a glass fiber filter to separate the bound from the free radioligand.

    • The filters are washed with cold buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Behavioral Assays

Animal models are crucial for evaluating the potential therapeutic effects of these compounds in a physiological context.

  • Nicotine-Induced Antinociception (Mouse Tail-Flick Test):

    • Mice are administered the test compound.

    • After a set period, nicotine is administered to induce an antinociceptive (pain-relieving) effect.

    • The latency of the tail-flick response to a thermal stimulus is measured.

    • The ability of the test compound to antagonize the nicotine-induced increase in tail-flick latency is quantified to determine its antagonist potency (AD50).

  • Models of Cognitive Impairment:

    • Animal models relevant to cognitive deficits in disorders like Alzheimer's disease are used.[6][7] These can include models with age-related cognitive decline, or those induced by lesions or specific pharmacological agents.[6][7]

    • Cognitive function is assessed using tasks such as the Morris water maze or radial arm maze.[6][7]

    • The ability of the test compounds to improve performance in these tasks is evaluated.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and experimental processes described in this guide.

Signaling_Pathway cluster_nAChR Nicotinic Acetylcholine Receptor (α7) R_3_Amine (R)-3-Aminoquinuclidine Derivative (PAM) alpha7 α7 nAChR R_3_Amine->alpha7 Allosteric Modulation ACh Acetylcholine (ACh) ACh->alpha7 Orthosteric Binding Ca_influx Ca²⁺ Influx alpha7->Ca_influx Channel Opening Neuroprotection Neuroprotection (Anti-Aβ Toxicity) Ca_influx->Neuroprotection

Diagram 1: Allosteric modulation of α7 nAChR by an (R)-3-Aminoquinuclidine derivative.

Experimental_Workflow cluster_workflow Radioligand Binding Assay Workflow start Start prep Membrane Preparation start->prep incubate Incubation with Radioligand & Test Compound prep->incubate filter Filtration incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50, Ki) count->analyze end End analyze->end SAR_Concept cluster_SAR Structure-Activity Relationship (SAR) for nAChR Selectivity R_enantiomer (R)-enantiomer alpha7_selectivity α7 Selectivity R_enantiomer->alpha7_selectivity Favors S_enantiomer (S)-enantiomer alpha3beta4_selectivity α3β4 Selectivity S_enantiomer->alpha3beta4_selectivity Favors

References

A Comparative Guide to Chiral Building Blocks: Alternatives to (R)-3-Aminoquinuclidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of chiral building blocks, including (S)-3-Aminoquinuclidine dihydrochloride, chiral 1,2-diamines, and chiral piperidines, as alternatives to (R)-3-Aminoquinuclidine dihydrochloride. This guide provides a comprehensive overview of their performance in asymmetric synthesis, supported by experimental data and detailed protocols, to inform the selection of the most suitable building block for your research and development needs.

This compound is a valuable chiral building block, widely utilized in the synthesis of pharmaceuticals, particularly as a key component in drugs targeting neurotransmitter systems.[1] Its rigid bicyclic structure and defined stereochemistry are crucial for the efficacy of these therapeutic agents. However, the exploration of alternative chiral scaffolds is essential for expanding chemical diversity, improving synthetic efficiency, and discovering novel intellectual property. This guide presents a comparative analysis of prominent alternatives, focusing on their synthesis, performance in asymmetric reactions, and applications in drug discovery.

Executive Summary of Alternatives

This guide evaluates the following chiral building blocks as alternatives to this compound:

  • The Enantiomer: (S)-3-Aminoquinuclidine Dihydrochloride: The direct mirror image, offering a different spatial arrangement for interaction with chiral environments.

  • Chiral Vicinal Diamines (e.g., (1R,2R)-1,2-Diaminocyclohexane): A class of versatile ligands and building blocks known for their effectiveness in a wide range of asymmetric transformations.

  • Chiral Piperidines (e.g., (S)-2-(Aminomethyl)piperidine): A common scaffold in pharmaceuticals that offers a flexible six-membered ring system.

The selection of an appropriate chiral building block is critical and depends on the specific synthetic transformation and the desired properties of the final molecule. While (R)-3-Aminoquinuclidine has a proven track record, its alternatives present unique advantages in terms of synthetic accessibility and performance in certain applications.

Performance Comparison in Asymmetric Synthesis

A direct comparison of the catalytic activity of derivatives of (R)- and (S)-3-Aminoquinuclidine in asymmetric synthesis reveals the critical role of stereochemistry in determining reaction outcomes. While direct head-to-head comparisons in the literature are scarce, a study on a thiourea-derived organocatalyst from (S)-3-Aminoquinuclidine provides valuable insight.

In asymmetric Michael addition and Friedel-Crafts alkylation reactions, the catalyst derived from the (S)-enantiomer demonstrated the ability to catalyze these transformations, albeit with "mediocre yields and low enantioselectivities."[2] For instance, the Michael addition of diethylmalonate to trans-β-nitrostyrene resulted in the (S)-product with only 23% enantiomeric excess (ee).[2]

This contrasts with many applications of (R)-3-Aminoquinuclidine derivatives, which are often employed in the synthesis of highly stereospecific pharmaceuticals. This suggests that for these specific types of organocatalyzed reactions, the spatial arrangement of the quinuclidine scaffold is crucial for achieving high stereocontrol, and the (S)-enantiomer may not be a suitable substitute without significant catalyst redesign.

Catalyst DerivativeReaction TypeSubstratesYield (%)Enantiomeric Excess (ee, %)
(S)-3-Aminoquinuclidine-ThioureaMichael AdditionDiethylmalonate + trans-β-Nitrostyrene17 (conversion)23 (S)
(S)-3-Aminoquinuclidine-ThioureaFriedel-Crafts AlkylationIndole + trans-β-Nitrostyrene-Low

Table 1: Performance of (S)-3-Aminoquinuclidine-Derived Organocatalyst. [2]

In contrast to the modest performance in organocatalysis, (S)-3-Aminoquinuclidine dihydrochloride is a key starting material for the synthesis of the potent 5-HT3 receptor antagonist, Palonosetron.[1][3] The successful synthesis of this complex molecule highlights the utility of the (S)-enantiomer as a crucial chiral building block in its own right.

Chiral 1,2-diamines, such as (R,R)-1,2-diaminocyclohexane, are well-established as highly effective ligands in a variety of asymmetric metal-catalyzed reactions. For example, manganese(I) complexes bearing tetradentate ligands derived from (R,R)-1,2-diaminocyclohexane have been successfully used in the asymmetric hydrogenation of ketones, achieving enantioselectivities of up to 85% ee.[4]

Ligand DerivativeReaction TypeSubstrateYield (%)Enantiomeric Excess (ee, %)
(R,R)-1,2-Diaminocyclohexane-PNNPAsymmetric HydrogenationAcetophenoneHighup to 85 (S)

Table 2: Performance of (R,R)-1,2-Diaminocyclohexane-Derived Ligand. [4]

The high efficiency and versatility of chiral 1,2-diamines make them strong contenders as alternative chiral building blocks, particularly for applications in asymmetric catalysis.

Experimental Protocols

Protocol 1: Synthesis of (S)-3-Aminoquinuclidine Dihydrochloride via Resolution of Racemic 3-Aminoquinuclidine

This protocol describes the resolution of racemic 3-aminoquinuclidine using D-tartaric acid.[7]

Materials:

  • Racemic 3-aminoquinuclidine dihydrochloride

  • Organic solvent (e.g., methanol)

  • Base (e.g., sodium hydroxide)

  • D-Tartaric acid

  • Hydrochloric acid

Procedure:

  • Dissolve racemic 3-aminoquinuclidine dihydrochloride in an appropriate organic solvent.

  • Add a base to neutralize the hydrochloride salt and obtain the free base.

  • Add D-tartaric acid to the solution to form diastereomeric salts.

  • Allow the solution to stand, promoting the crystallization of the less soluble (S)-3-aminoquinuclidine-D-tartrate salt. The resolution can achieve an optical purity of over 98%.[7]

  • Filter the crystals and wash with a small amount of cold solvent.

  • Treat the isolated diastereomeric salt with a base to liberate the free (S)-3-aminoquinuclidine.

  • Convert the free base to the dihydrochloride salt by treatment with hydrochloric acid.

Protocol 2: Synthesis of Palonosetron Hydrochloride from (S)-3-Aminoquinuclidine

This protocol outlines the key steps in the synthesis of Palonosetron, a 5-HT3 receptor antagonist, using (S)-3-aminoquinuclidine as a starting material.[1][3]

Materials:

  • (S)-3-Aminoquinuclidine

  • (S)-1,2,3,4-tetrahydronaphthalenecarboxylic acid

  • Acylating agent (e.g., thionyl chloride)

  • Reducing agent (e.g., sodium borohydride, boron trifluoride diethyl etherate)

  • Cyclization agent (e.g., diphosgene)

Procedure:

  • Acylation: React (S)-3-aminoquinuclidine with an activated form of (S)-1,2,3,4-tetrahydronaphthalenecarboxylic acid (e.g., the acid chloride) to form the corresponding amide, (S,S)-quinuclidine tetralin formamide.[3]

  • Reduction: Reduce the amide functionality to the corresponding amine, (S,S)-tetralin methyl quinuclidine amine, using a suitable reducing agent like sodium borohydride in the presence of boron trifluoride diethyl etherate.[3]

  • Cyclization and Salt Formation: Induce cyclization of the secondary amine with the aromatic ring using an appropriate reagent such as diphosgene, followed by treatment with an alkaline solution and water to yield Palonosetron. The final product is then converted to the hydrochloride salt.[3] The overall yield for this three-step process is reported to be 76%.[1]

Protocol 3: Asymmetric Michael Addition using a (S)-3-Aminoquinuclidine-Derived Thiourea Catalyst

This protocol is adapted from a study on the use of a thiourea derivative of (S)-3-aminoquinuclidine as an organocatalyst.[2]

Materials:

  • (S)-3-Aminoquinuclidine-derived thiourea catalyst (10 mol%)

  • Diethylmalonate (1.0 equivalent)

  • trans-β-Nitrostyrene (1.0 equivalent)

  • Solvent mixture (toluene/tetrahydrofuran/CH2Cl2)

Procedure:

  • Dissolve the (S)-3-aminoquinuclidine-derived thiourea catalyst in the solvent mixture.

  • Add diethylmalonate to the solution.

  • Add trans-β-nitrostyrene to initiate the reaction.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the product can be isolated and purified by flash chromatography. The enantiomeric excess can be determined by chiral HPLC.

Signaling Pathways and Logical Relationships

The primary therapeutic relevance of (R)-3-Aminoquinuclidine and its analogs lies in their ability to modulate neurotransmitter signaling pathways, particularly the serotonin (5-HT) system. As a key component of 5-HT3 receptor antagonists, these building blocks play a crucial role in blocking the action of serotonin at these ligand-gated ion channels.

Caption: 5-HT3 Receptor Signaling Pathway and Antagonism.

The experimental workflow for the resolution of racemic 3-aminoquinuclidine is a critical step in accessing either the (R) or (S) enantiomer as a pure building block.

Resolution_Workflow Start Racemic (R/S)-3-Aminoquinuclidine Dihydrochloride Step1 Neutralization with Base Start->Step1 Step2 Addition of Chiral Resolving Agent (e.g., D-Tartaric Acid) Step1->Step2 Step3 Diastereomeric Salt Formation Step2->Step3 Step4 Fractional Crystallization Step3->Step4 Step5a Insoluble Diastereomer ((S)-Amine-D-Tartrate) Step4->Step5a Step5b Soluble Diastereomer ((R)-Amine-D-Tartrate) Step4->Step5b Step6a Liberation of Free (S)-Amine Step5a->Step6a Step6b Liberation of Free (R)-Amine Step5b->Step6b Step7a (S)-3-Aminoquinuclidine Step6a->Step7a Step7b (R)-3-Aminoquinuclidine Step6b->Step7b

Caption: Experimental Workflow for Chiral Resolution.

Conclusion

The selection of a chiral building block is a critical decision in the design and synthesis of new chemical entities. While this compound is a well-established and valuable synthon, this guide highlights the potential of its enantiomer, (S)-3-Aminoquinuclidine dihydrochloride, as well as other classes of chiral building blocks such as vicinal diamines and piperidines.

The performance data, although not always from direct head-to-head comparisons, suggests that the choice of building block is highly dependent on the specific application. For instance, while a derivative of the (S)-enantiomer of 3-aminoquinuclidine showed limited success in certain organocatalytic reactions, the same enantiomer is the cornerstone for the synthesis of the blockbuster drug Palonosetron. Chiral 1,2-diamines demonstrate excellent performance in asymmetric catalysis, making them a strong alternative for ligand development.

The detailed experimental protocols provided herein offer a starting point for researchers to explore the synthesis and application of these alternative chiral building blocks. Further head-to-head comparative studies are warranted to fully elucidate the relative merits of each scaffold in various asymmetric transformations. Ultimately, a broader palette of chiral building blocks will empower chemists to access a wider range of chemical space and accelerate the discovery of novel and effective pharmaceuticals.

References

A Researcher's Guide to Stereochemical Validation of (R)-3-Aminoquinuclidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereochemical purity of chiral building blocks like (R)-3-Aminoquinuclidine dihydrochloride is a critical parameter influencing drug efficacy and safety. This guide provides a comparative overview of analytical techniques for validating the stereochemistry of this compound, with supporting experimental data and protocols. We also compare its analytical profile to an alternative chiral amine, (R)-2-methylpiperidine, to provide a broader context for stereochemical analysis.

The rigid bicyclic structure of 3-Aminoquinuclidine makes it a valuable synthon in medicinal chemistry, particularly for developing agents targeting the central nervous system. Ensuring the correct enantiomeric form is crucial, as different enantiomers can exhibit varied pharmacological and toxicological profiles. This guide outlines the key analytical methods for confirming the stereochemistry of this compound.

Comparative Analysis of Stereochemical Validation Methods

Three primary analytical techniques are indispensable for the comprehensive stereochemical validation of chiral amines: Polarimetry, Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The performance of these methods for this compound is summarized below, alongside comparative data for (R)-2-methylpiperidine.

Analytical TechniqueThis compound(R)-2-Methylpiperidine
Specific Rotation ([α]D) +22° to +26° (c=1 in water at 20°C)[1]~ +35° (c=3.5 in hexane at 20°C)[2]
Chiral HPLC Requires pre-column derivatizationDirect analysis or derivatization possible
NMR Spectroscopy Racemate shows characteristic shiftsRacemate shows distinct signals for enantiomers with chiral solvating agents

Experimental Protocols

Detailed methodologies for the key validation techniques are provided to facilitate the replication of these analyses in a laboratory setting.

Polarimetry

Polarimetry measures the rotation of plane-polarized light by a chiral compound and is a fundamental technique for confirming the bulk enantiomeric purity.

Protocol for Specific Rotation Measurement:

  • Sample Preparation: Accurately weigh approximately 100 mg of this compound and dissolve it in 10 mL of deionized water in a volumetric flask to achieve a concentration (c) of 1 g/100 mL.

  • Instrumentation: Use a calibrated polarimeter with a sodium lamp (D-line, 589 nm).

  • Measurement:

    • Rinse the sample cell (1 dm path length) with the solvent (water) and record the blank reading.

    • Fill the cell with the sample solution, ensuring no air bubbles are present.

    • Record the observed rotation (α) at a controlled temperature (20°C).

  • Calculation: Calculate the specific rotation using the formula: [α]D20 = α / (l × c) where:

    • α is the observed rotation in degrees.

    • l is the path length in decimeters (dm).

    • c is the concentration in g/100 mL.

A value within the range of +22° to +26° confirms the (R)-enantiomer. The corresponding (S)-enantiomer exhibits a specific rotation of approximately -23.5° to -26.5° under the same conditions.[3]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating and quantifying enantiomers, thus determining the enantiomeric excess (e.e.). Due to the lack of a UV chromophore in 3-Aminoquinuclidine, a pre-column derivatization step is necessary to enable UV detection. A validated method for the analogous compound, 3-quinuclidinol, provides a robust template.[4][5]

Proposed Protocol for Chiral HPLC of (R)-3-Aminoquinuclidine (as a derivatized amide):

  • Derivatization:

    • Dissolve a known amount of this compound in a suitable solvent (e.g., dichloromethane).

    • Add a chiral derivatizing agent such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) or a UV-active achiral agent like benzoyl chloride in the presence of a non-chiral base (e.g., triethylamine).

    • The reaction converts the chiral amine into diastereomeric amides (with a chiral agent) or an enantiomeric amide with a chromophore (with an achiral agent).

  • Chromatographic Conditions (based on derivatized 3-quinuclidinol): [4][6]

    • Column: Chiralpak IC (or a similar polysaccharide-based chiral stationary phase).

    • Mobile Phase: A mixture of n-hexane, ethanol, and a basic modifier (e.g., diethylamine) in an isocratic elution. A typical ratio could be 80:20 (v/v) n-hexane:ethanol with 0.1% diethylamine.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength appropriate for the chosen derivatizing agent (e.g., 230 nm for benzoyl derivatives).

    • Injection Volume: 10 µL.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. While standard ¹H and ¹³C NMR spectra of the racemate can confirm the overall structure, specialized techniques are required for chiral discrimination.

¹H and ¹³C NMR of Racemic 3-Aminoquinuclidine Dihydrochloride:

  • ¹H NMR (in D₂O): The spectrum will show characteristic signals for the protons of the quinuclidine ring system.

  • ¹³C NMR (in D₂O): The spectrum will display the expected number of signals corresponding to the carbon atoms in the molecule.

Chiral Discrimination by NMR:

To determine enantiomeric purity by NMR, a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) is used.[7][8]

  • With a Chiral Derivatizing Agent: Reacting the amine with a CDA (e.g., Mosher's acid) creates diastereomers which will exhibit distinct and quantifiable signals in the ¹H or ¹⁹F NMR spectrum.

  • With a Chiral Solvating Agent: The addition of a CSA to a solution of the chiral amine can induce chemical shift differences between the enantiomers due to the formation of transient diastereomeric complexes.

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for stereochemical validation.

experimental_workflow cluster_polarimetry Polarimetry Workflow cluster_hplc Chiral HPLC Workflow cluster_nmr Chiral NMR Workflow p1 Sample Preparation (R)-3-AQD in Water p2 Instrument Calibration p1->p2 p3 Measure Observed Rotation (α) p2->p3 p4 Calculate Specific Rotation [α]D p3->p4 h1 Pre-column Derivatization (e.g., with Benzoyl Chloride) h2 HPLC Analysis on Chiral Stationary Phase h1->h2 h3 Data Acquisition (Chromatogram) h2->h3 h4 Calculate Enantiomeric Excess h3->h4 n1 Sample Preparation with Chiral Solvating Agent n2 NMR Data Acquisition n1->n2 n3 Spectral Analysis (Diastereomeric Splitting) n2->n3 n4 Determine Enantiomeric Ratio n3->n4

Figure 1. Experimental workflows for the stereochemical validation of this compound.

Logical Relationships in Stereochemical Analysis

The choice of analytical method and the interpretation of the results are interconnected. The following diagram illustrates the logical flow for a comprehensive stereochemical validation.

logical_relationship cluster_methods Analytical Methods cluster_data Experimental Data start Stereochemical Validation of This compound polarimetry Polarimetry Confirms bulk optical rotation (+) for (R)-enantiomer start->polarimetry hplc Chiral HPLC Separates and quantifies enantiomers Requires derivatization start->hplc nmr Chiral NMR Distinguishes enantiomers in solution Requires chiral additives start->nmr specific_rotation Specific Rotation Value between +22° and +26° polarimetry->specific_rotation chromatogram Chromatogram Single major peak for the (R)-enantiomer derivative hplc->chromatogram spectra NMR Spectra Diastereotopic signals with quantifiable integration nmr->spectra conclusion Confirmation of Stereochemistry and Enantiomeric Purity specific_rotation->conclusion chromatogram->conclusion spectra->conclusion

Figure 2. Logical flow for the comprehensive stereochemical analysis of this compound.

Conclusion

The stereochemical validation of this compound requires a multi-pronged analytical approach. While polarimetry provides a quick assessment of bulk chirality, chiral chromatography, following a necessary derivatization step, is essential for the accurate determination of enantiomeric excess. NMR spectroscopy with chiral additives offers an alternative and powerful method for confirming enantiomeric purity. By employing these techniques in a complementary fashion, researchers can confidently ascertain the stereochemical integrity of their this compound products, a critical step in the development of stereochemically pure and effective pharmaceuticals.

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of (R)-3-Aminoquinuclidine Dihydrochloride-Based Ligands

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the quest for target specificity is paramount. Off-target interactions can lead to unforeseen side effects, derailing promising therapeutic candidates. This guide provides an in-depth comparative analysis of ligands derived from (R)-3-Aminoquinuclidine dihydrochloride, a privileged scaffold in medicinal chemistry. We will explore their cross-reactivity profiles against key receptor families and benchmark their performance against established therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of ligand selectivity.

The Significance of the Quinuclidine Scaffold and the Imperative of Cross-Reactivity Profiling

The quinuclidine moiety, a bicyclic amine, is a cornerstone in the design of compounds targeting the central and peripheral nervous systems. Its rigid structure and basic nitrogen atom provide a well-defined pharmacophore for interaction with various receptors. This compound, in particular, serves as a versatile starting material for the synthesis of ligands with a wide spectrum of biological activities, including modulation of nicotinic acetylcholine receptors (nAChRs), muscarinic acetylcholine receptors (mAChRs), and serotonin type 3 (5-HT3) receptors.

However, this structural versatility can also be a double-edged sword, potentially leading to promiscuous binding and undesirable off-target effects. Therefore, comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a critical step in understanding a compound's true biological activity and predicting its safety profile. Early-stage assessment of off-target liabilities allows for the strategic optimization of lead compounds, mitigating the risk of late-stage failures in clinical development. Commercial services, such as Eurofins' SafetyScreen panels, offer a tiered approach to in vitro safety pharmacology, providing a broad overview of potential off-target interactions.[1][2][3][4]

Comparative Ligands: Setting the Benchmark

To provide a meaningful comparison, we will evaluate our hypothetical (R)-3-Aminoquinuclidine-based ligands against three well-characterized drugs, each representing a distinct class of receptor modulators:

  • Varenicline: A partial agonist of α4β2 nicotinic acetylcholine receptors, widely used as a smoking cessation aid.[5][6][7][8] Varenicline also exhibits moderate affinity for the 5-HT3 receptor.[6]

  • Solifenacin: A competitive muscarinic receptor antagonist used to treat overactive bladder.[9][10][11][12][13]

  • Ondansetron: A selective 5-HT3 receptor antagonist, primarily used as an antiemetic.[14][15][16][17]

These comparators provide a robust framework for assessing the selectivity and potential advantages of novel (R)-3-Aminoquinuclidine-based compounds.

Data Presentation: A Comparative Look at Receptor Affinity and Functional Activity

The following tables summarize hypothetical binding affinity (Ki) and functional activity (EC50/IC50) data for our (R)-3-Aminoquinuclidine-based ligands and the comparator drugs. This data is illustrative and serves to demonstrate how such a comparative analysis would be presented.

Table 1: Comparative Binding Affinities (Ki, nM) of (R)-3-Aminoquinuclidine-Based Ligands and Comparator Drugs

CompoundnAChR α4β2nAChR α7mAChR M1mAChR M2mAChR M35-HT3 Receptor
(R)-3-AQD Ligand 1 5.2150>10,000>10,000>10,000850
(R)-3-AQD Ligand 2 258.95,2008,9004,5001,200
(R)-3-AQD Ligand 3 1,5002,10010.550.28.15,500
Varenicline 0.8>3500>10,000>10,000>10,000350
Solifenacin >10,000>10,0002512910>10,000
Ondansetron >10,000>10,000>10,000>10,000>10,0001.2

Table 2: Comparative Functional Activities (EC50/IC50, nM) of (R)-3-Aminoquinuclidine-Based Ligands and Comparator Drugs

CompoundnAChR α4β2 (Agonist)nAChR α7 (Agonist)mAChR M1 (Antagonist)mAChR M2 (Antagonist)mAChR M3 (Antagonist)5-HT3 Receptor (Antagonist)
(R)-3-AQD Ligand 1 15.6 (Partial)450>10,000>10,000>10,0002,500
(R)-3-AQD Ligand 2 8025.3>10,000>10,000>10,0003,800
(R)-3-AQD Ligand 3 >10,000>10,00030.115025.6>10,000
Varenicline 2.1 (Partial)>10,000>10,000>10,000>10,0001,000
Solifenacin >10,000>10,0003216012>10,000
Ondansetron >10,000>10,000>10,000>10,000>10,0002.5

Experimental Protocols: A Guide to Best Practices

The generation of reliable and reproducible cross-reactivity data hinges on robust and well-validated experimental protocols. Here, we outline the methodologies for the key assays used in this guide.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[18] These assays measure the displacement of a radiolabeled ligand from its receptor by a test compound.

Experimental Workflow for Radioligand Binding Assays

Caption: Workflow for a typical radioligand binding assay.

Step-by-Step Protocol for Radioligand Binding Assay:

  • Membrane Preparation:

    • Culture cells stably expressing the target receptor (e.g., HEK293 cells).

    • Harvest cells and homogenize in a lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet multiple times and resuspend in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [³H]-Cytisine for α4β2 nAChR, [³H]-N-methylscopolamine for mAChRs, [³H]-Granisetron for 5-HT3R), and varying concentrations of the test compound.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[19][20][21]

    • Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.

  • Detection and Analysis:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays are essential for determining whether a ligand acts as an agonist, antagonist, or allosteric modulator. The choice of assay depends on the signaling pathway of the target receptor.

GPCR Functional Assay: Intracellular Calcium Mobilization

Muscarinic receptors (M1 and M3) are Gq-coupled GPCRs that signal through the release of intracellular calcium.[22][23][24][25][26]

Signaling Pathway for Gq-Coupled GPCRs

GPCR_Signaling Ligand Agonist Receptor GPCR (M1/M3) Ligand->Receptor Binds G_Protein Gq Protein Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca_ion Ca²⁺ ER->Ca_ion Releases Cell_Response Cellular Response Ca_ion->Cell_Response PKC->Cell_Response

Caption: Gq-coupled GPCR signaling pathway.

Step-by-Step Protocol for Calcium Mobilization Assay:

  • Cell Preparation:

    • Plate cells expressing the target muscarinic receptor in a 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Procedure:

    • Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence.

    • Add the test compound (for agonist testing) or a known agonist in the presence of the test compound (for antagonist testing).

    • Measure the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis:

    • For agonists, determine the EC50 value (the concentration that produces 50% of the maximal response).

    • For antagonists, determine the IC50 value (the concentration that inhibits 50% of the agonist-induced response).

Ligand-Gated Ion Channel Functional Assay

Nicotinic acetylcholine and 5-HT3 receptors are ligand-gated ion channels. Their activation leads to ion influx and membrane depolarization.[27][28][29][30]

Signaling Pathway for Ligand-Gated Ion Channels

LGIC_Signaling Ligand Agonist Receptor Ligand-Gated Ion Channel (nAChR / 5-HT3R) Ligand->Receptor Binds Ion_Influx Cation Influx (Na⁺, Ca²⁺) Receptor->Ion_Influx Opens Channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Cell_Response Cellular Response (e.g., Action Potential) Depolarization->Cell_Response

Caption: Ligand-gated ion channel signaling pathway.

Step-by-Step Protocol for a Fluorescence-Based Ion Channel Assay:

  • Cell Preparation:

    • Transfect cells with the target ion channel subunit cDNAs and a halide-sensitive yellow fluorescent protein (YFP).

    • Plate the cells in a 384-well plate.

  • Assay Procedure:

    • Use an imaging-based plate reader to measure the baseline YFP fluorescence.

    • Progressively add increasing concentrations of the agonist to the wells.

    • After each addition, measure the change in YFP fluorescence, which is quenched by the influx of halide ions (in this case, often replaced by a permeable anion like nitrate in the assay buffer).

  • Data Analysis:

    • Generate dose-response curves for each cell.

    • Determine the EC50 or IC50 values from these curves.

Conclusion

The development of selective ligands is a critical endeavor in drug discovery. The (R)-3-Aminoquinuclidine scaffold holds immense promise, but a thorough understanding of the cross-reactivity of its derivatives is essential for translating this promise into safe and effective therapeutics. By employing a systematic approach to cross-reactivity profiling, as outlined in this guide, researchers can make more informed decisions, leading to the development of next-generation medicines with improved safety and efficacy profiles.

References

A New Wave in CNS Drug Development: Benchmarking Novel Derivatives Against Established Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of central nervous system (CNS) drug discovery, researchers and clinicians are witnessing the emergence of a new generation of therapeutic agents designed to offer improved efficacy and tolerability over existing treatments. This series of comparison guides provides an in-depth analysis of these novel derivatives, benchmarking their performance against current standards of care for major neurological and psychiatric disorders. These guides are intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of preclinical and clinical data, detailed experimental protocols, and insights into the underlying mechanisms of action.

Gepirone: A Novel 5-HT1A Agonist for Major Depressive Disorder

Gepirone, a selective 5-HT1A receptor agonist, represents a departure from the widely used Selective Serotonin Reuptake Inhibitors (SSRIs). Its distinct mechanism of action suggests the potential for comparable antidepressant efficacy with a more favorable side-effect profile, particularly concerning sexual dysfunction.

Quantitative Data Summary
MetricGepironeSSRIs (Fluoxetine/Paroxetine)Source(s)
Preclinical Efficacy (Forced Swim Test, Rat) Dose-dependently shortens immobility time.[1]Increase swimming time.[2][1][2]
Clinical Efficacy (HAM-D-17 Score Change from Baseline) Statistically significant improvement vs. placebo.[2][3][4]Established efficacy in numerous trials.[2][3][4]
Treatment-Emergent Sexual Dysfunction (Incidence) 9% (comparable to placebo at 10%).[5]27%[5][5]
Common Adverse Events Dizziness, nausea, insomnia.[3][5]Nausea, headache, insomnia, sexual dysfunction.[2][2][3][5]
Signaling Pathway: Gepirone's Action at the 5-HT1A Receptor

Gepirone acts as a partial agonist at postsynaptic 5-HT1A receptors and a full agonist at presynaptic 5-HT1A autoreceptors.[6] This dual action is believed to contribute to its antidepressant effects. The binding of gepirone to the G-protein coupled 5-HT1A receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and subsequent modulation of downstream protein kinases. This ultimately influences neuronal firing and serotonin release.[7][8][9]

Gepirone_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Gepirone_pre Gepirone HT1A_pre 5-HT1A Autoreceptor Gepirone_pre->HT1A_pre Full Agonist Gi_pre Gi HT1A_pre->Gi_pre AC_pre Adenylyl Cyclase Gi_pre->AC_pre Inhibits cAMP_pre ↓ cAMP AC_pre->cAMP_pre PKA_pre PKA cAMP_pre->PKA_pre Firing_pre ↓ Neuronal Firing ↓ Serotonin Release PKA_pre->Firing_pre Gepirone_post Gepirone HT1A_post 5-HT1A Receptor Gepirone_post->HT1A_post Partial Agonist Gi_post Gi HT1A_post->Gi_post AC_post Adenylyl Cyclase Gi_post->AC_post Inhibits ERK ERK Gi_post->ERK Activates cAMP_post ↓ cAMP AC_post->cAMP_post PKA_post PKA cAMP_post->PKA_post CREB CREB ERK->CREB Neuroplasticity ↑ Neuroplasticity & Antidepressant Effect CREB->Neuroplasticity cFos_Workflow cluster_staining Immunostaining Steps start Start drug_admin Antipsychotic Administration start->drug_admin perfusion Transcardial Perfusion (PBS followed by 4% PFA) drug_admin->perfusion brain_extraction Brain Extraction & Post-fixation perfusion->brain_extraction sectioning Cryosectioning (30-40 µm) brain_extraction->sectioning blocking Blocking (e.g., Normal Goat Serum) sectioning->blocking immunostaining Immunohistochemical Staining imaging Microscopy & Imaging analysis Quantification of c-Fos-positive Cells imaging->analysis end End analysis->end primary_ab Primary Antibody Incubation (anti-c-Fos) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Biotinylated) primary_ab->secondary_ab abc ABC Reagent Incubation secondary_ab->abc dab DAB Staining abc->dab dab->imaging Ulotaront_Signaling_Pathway cluster_taar1 TAAR1 Pathway cluster_5ht1a 5-HT1A Pathway Ulotaront Ulotaront TAAR1 TAAR1 Receptor Ulotaront->TAAR1 Agonist HT1A 5-HT1A Receptor Ulotaront->HT1A Agonist Gs Gs TAAR1->Gs AC_taar1 Adenylyl Cyclase Gs->AC_taar1 Activates cAMP_taar1 ↑ cAMP AC_taar1->cAMP_taar1 PKA_taar1 PKA cAMP_taar1->PKA_taar1 Dopamine_Modulation Modulation of Dopamine Signaling PKA_taar1->Dopamine_Modulation Gi Gi HT1A->Gi AC_5ht1a Adenylyl Cyclase Gi->AC_5ht1a Inhibits cAMP_5ht1a ↓ cAMP AC_5ht1a->cAMP_5ht1a Serotonin_Modulation Modulation of Serotonin Signaling cAMP_5ht1a->Serotonin_Modulation NU9_Signaling_Pathway AB_monomer Amyloid-Beta Monomers Endosome Late Endosome AB_monomer->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Restored Trafficking AB_oligomers Toxic Amyloid-Beta Oligomers Endosome->AB_oligomers Impaired Trafficking Degradation Degradation Lysosome->Degradation CatB Cathepsin B CatB->Degradation Mediates NU9 NU-9 NU9->Endosome Enhances Trafficking to Lysosome Blarcamesine_Signaling_Pathway Blarcamesine Blarcamesine Sigma1R Sigma-1 Receptor Blarcamesine->Sigma1R Activates ER_Stress ER Stress Sigma1R->ER_Stress Reduces Autophagy Autophagy Sigma1R->Autophagy Enhances Mito_Function Mitochondrial Function Sigma1R->Mito_Function Improves Cell_Survival ↑ Cell Survival & Neuroprotection Autophagy->Cell_Survival Mito_Function->Cell_Survival

References

Head-to-head comparison of different synthetic routes to (R)-3-Aminoquinuclidine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Aminoquinuclidine dihydrochloride is a critical chiral building block in the synthesis of numerous pharmacologically active compounds, most notably potent 5-HT3 receptor antagonists such as Palonosetron. The stereochemistry at the C3 position of the quinuclidine core is paramount for biological activity, making the efficient and enantioselective synthesis of this intermediate a key focus in pharmaceutical development. This guide provides a head-to-head comparison of the most prevalent synthetic strategies, offering objective analysis supported by experimental data to aid researchers in selecting the optimal route for their specific needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Resolution of Racemic AmineRoute 2: Diastereoselective Imine ReductionRoute 3: Asymmetric Ketone Reduction & Amination
Starting Material Racemic 3-Aminoquinuclidine3-Quinuclidinone3-Quinuclidinone
Chiral Source Chiral Resolving Agent (e.g., Tartaric Acid)Chiral Auxiliary (e.g., (R)-1-Phenylethylamine)Chiral Catalyst (Biocatalytic or Chemical)
Key Steps Diastereomeric salt formation & separationImine formation, diastereoselective reduction, debenzylationAsymmetric reduction, hydroxyl-to-amine conversion
Overall Yield Typically < 50% (theoretical max is 50%)59-65% (improved procedure)[1]Variable, can be high
Enantiomeric Purity >98% ee[2]High, diastereomer separation is effectivePotentially very high (>99% ee)[3]
Scalability Can be challenging due to salt handlingDemonstrated at multi-kilo scale[1]Potentially scalable, especially biocatalytic routes
Process Safety Generally safeInvolves catalytic hydrogenation (requires specialized equipment)Dependent on amination strategy
Cost-Effectiveness Loss of 50% of material as undesired enantiomerEfficient, uses inexpensive starting materials[1]High initial cost for chiral catalysts or enzyme development

Route 1: Resolution of Racemic 3-Aminoquinuclidine Dihydrochloride

This classical approach involves the separation of a racemic mixture of 3-aminoquinuclidine using a chiral resolving agent. The principle lies in the formation of diastereomeric salts which, due to their different physical properties, can be separated by fractional crystallization.

Synthetic Pathway

Route_1 racemic_amine Racemic 3-Aminoquinuclidine diastereomeric_salts Diastereomeric Salts ((R)-Amine-(D)-Acid & (S)-Amine-(D)-Acid) racemic_amine->diastereomeric_salts chiral_acid Chiral Resolving Agent (e.g., D-(-)-Tartaric Acid) chiral_acid->diastereomeric_salts separation Fractional Crystallization diastereomeric_salts->separation r_salt (R)-3-Aminoquinuclidine Diastereomeric Salt separation->r_salt Separation liberation Base Treatment & HCl Addition r_salt->liberation final_product (R)-3-Aminoquinuclidine Dihydrochloride liberation->final_product

Caption: Resolution of Racemic 3-Aminoquinuclidine.

Experimental Protocol

A typical procedure involves dissolving racemic 3-aminoquinuclidine dihydrochloride and a chiral acid, such as D-(-)-tartaric acid or D-camphorsulfonic acid, in a suitable solvent system.[2] The solution is heated and then slowly cooled to allow for the selective crystallization of one diastereomeric salt. The solid is collected by filtration, and the free amine is liberated by treatment with a base. Subsequent treatment with hydrochloric acid yields the desired enantiomerically pure dihydrochloride salt. A resolution ratio of over 40% with an optical purity exceeding 98% has been reported.[2]

Advantages and Disadvantages
  • Advantages: High enantiomeric purity can be achieved. The process is conceptually simple and utilizes well-established chemical principles.

  • Disadvantages: The theoretical maximum yield is 50%, as the other enantiomer is discarded unless a racemization and recycling process is implemented. This can be economically inefficient for large-scale production. The process can be labor-intensive and may require significant solvent volumes.

Route 2: Diastereoselective Reduction of a Chiral Imine

This is one of the most widely adopted and scalable methods for producing enantiomerically pure 3-aminoquinuclidine. The strategy relies on the reaction of the prochiral ketone, 3-quinuclidinone, with a chiral amine to form a diastereomeric imine, which is then reduced stereoselectively.

Synthetic Pathway

Route_2 start 3-Quinuclidinone Hydrochloride imine_formation Imine Formation (One-pot) start->imine_formation chiral_amine (R)-1-Phenylethylamine chiral_amine->imine_formation imine Chiral Imine imine_formation->imine reduction Diastereoselective Reduction (NaBH4) imine->reduction diastereomer (3R,1'R)-N-(1-Phenylethyl) -3-aminoquinuclidine reduction->diastereomer hydrogenolysis Debenzylation (H2, Pd/C) diastereomer->hydrogenolysis final_product (R)-3-Aminoquinuclidine Dihydrochloride hydrogenolysis->final_product

Caption: Diastereoselective Imine Reduction Pathway.

Experimental Protocol (Improved Procedure by Kowalczyk et al.[1][4])
  • Imine Formation: 3-Quinuclidinone hydrochloride, lithium oxide, and (R)-(+)-1-phenylethylamine are stirred in a solvent like THF. Molecular sieves are used as a dehydrating agent to drive the reaction to completion in a one-pot process.[1][4] This improved method conveniently uses the commercially available hydrochloride salt directly, avoiding a separate free-basing step.[1]

  • Diastereoselective Reduction: The intermediate imine is not isolated but is reduced in situ with sodium borohydride (NaBH4).

  • Isolation: The resulting N-((R)-1-phenylethyl)-(R)-3-aminoquinuclidine is isolated as its dihydrochloride salt.

  • Debenzylation: The chiral auxiliary is removed via catalytic hydrogenolysis using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.

  • Final Product: After filtration of the catalyst and solvent removal, this compound is obtained with a reported yield of 59-65% and high purity.[1]

Advantages and Disadvantages
  • Advantages: This route is highly efficient and has been successfully implemented on a multi-kilogram scale, making it suitable for industrial production.[1] It starts from inexpensive and readily available materials.[1] The one-pot nature of the imine formation and reduction steps improves process efficiency.[4]

  • Disadvantages: The use of catalytic hydrogenation for debenzylation requires specialized high-pressure equipment and careful handling of a flammable catalyst and hydrogen gas.

Route 3: Asymmetric Reduction of 3-Quinuclidinone and Subsequent Amination

This modern approach leverages advances in asymmetric catalysis to establish the crucial stereocenter. The synthesis begins with the enantioselective reduction of 3-quinuclidinone to (R)-3-quinuclidinol, which is then converted to the desired amine.

Synthetic Pathway

Route_3 start 3-Quinuclidinone reduction Asymmetric Reduction start->reduction catalyst Chiral Catalyst (e.g., Ru-complex or Ketoreductase) catalyst->reduction alcohol (R)-3-Quinuclidinol reduction->alcohol activation Hydroxyl Activation (e.g., Mesylation) alcohol->activation substitution Amination (e.g., with NaN3 then reduction, or NH3) activation->substitution final_product (R)-3-Aminoquinuclidine Dihydrochloride substitution->final_product

Caption: Asymmetric Reduction and Amination Pathway.

Experimental Protocol Outline
  • Asymmetric Reduction: 3-Quinuclidinone is reduced to (R)-3-quinuclidinol with very high enantioselectivity. This can be achieved through two main methods:

    • Chemical Catalysis: Using a chiral ruthenium-based catalyst under hydrogen pressure.[3]

    • Biocatalysis: Employing ketoreductase enzymes from various microorganisms, often with a cofactor regeneration system.[3]

  • Hydroxyl Group Activation: The hydroxyl group of (R)-3-quinuclidinol is converted into a good leaving group, for example, by mesylation or tosylation.

  • Amination: The activated intermediate undergoes nucleophilic substitution to introduce the amino group. This can be a two-step process (e.g., reaction with sodium azide followed by reduction) or a direct displacement with an ammonia source.

  • Salt Formation: The final product is isolated as the dihydrochloride salt.

Advantages and Disadvantages
  • Advantages: This route can potentially provide the highest enantiomeric excess (>99% ee is achievable for the reduction step).[3] Biocatalytic methods are performed under mild conditions and are environmentally friendly.

  • Disadvantages: The subsequent conversion of the alcohol to the amine adds steps to the overall synthesis. Chiral chemical catalysts can be expensive, and the development of a robust biocatalytic process can be time-consuming and require specialized expertise. The amination step can sometimes be challenging and may lead to side products.

Conclusion

The choice of synthetic route to this compound depends heavily on the scale of production, available equipment, and economic targets.

  • For large-scale, industrial production , the Diastereoselective Imine Reduction (Route 2) , particularly the improved one-pot procedure, offers a proven, robust, and cost-effective solution.[1]

  • For exploratory or smaller-scale synthesis where the highest possible enantiopurity is the primary driver, Asymmetric Reduction followed by amination (Route 3) is an excellent, albeit potentially more costly and longer, option.

  • The classical resolution (Route 1) is generally less favorable due to its inherent 50% yield limitation but can be a viable option if the racemic starting material is readily and cheaply available, and a recycling process for the unwanted enantiomer is not feasible.

References

Quinuclidine Core Modifications: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinuclidine scaffold, a rigid bicyclic amine, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Modifications to this core have paved the way for a diverse range of therapeutic agents with activities spanning antimicrobial, anticholinergic, and pro-cognitive effects. This guide provides a comparative analysis of the biological activities of various quinuclidine derivatives, supported by quantitative data and detailed experimental protocols.

Antimicrobial Activity of Quinuclidine Derivatives

Quinuclidine-based compounds have emerged as a promising class of antimicrobial agents, exhibiting potent activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[1][2] A notable mechanism of action for some derivatives is the inhibition of the bacterial cell division protein FtsZ.[3][4] By preventing the formation of the Z-ring, a critical structure for bacterial cytokinesis, these compounds effectively halt bacterial replication.[3][4]

Comparative Antimicrobial Potency

The antimicrobial efficacy of quinuclidine derivatives is commonly quantified by their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible microbial growth. The following table summarizes the MIC values for representative quinuclidine derivatives against various bacterial strains.

Compound ClassDerivative ExampleTarget OrganismMIC (µg/mL)Reference
Pyrimidine-linked QuinuclidineQuinuclidine 1Methicillin-resistant S. aureus (MRSA)24[4]
Vancomycin-resistant E. faecium24[4]
Quaternary Quinuclidinium Oximespara-N-chlorobenzyl quinuclidinium oximePseudomonas aeruginosa0.25[2]
Klebsiella pneumoniae0.50[2]
Staphylococcus aureus1.00[2]
meta-N-bromobenzyl quinuclidinium oximePseudomonas aeruginosa0.25[2]
Klebsiella pneumoniae1.00[2]
Staphylococcus aureus2.00[2]
bisquaternary ammonium compounds (bisQACs)2(QC16)6Staphylococcus aureus ATCC 33591 (MRSA)5 µM[5]
Escherichia coli ATCC 2592219 µM[5]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized procedure to determine the MIC of antimicrobial agents.[3]

1. Preparation of Inoculum:

  • A standardized suspension of the target bacteria (e.g., S. aureus, P. aeruginosa) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium, such as Mueller-Hinton broth.[3]

2. Serial Dilution:

  • The quinuclidine derivative is serially diluted in the broth medium across the wells of a 96-well microtiter plate to create a range of concentrations.[3]

3. Inoculation:

  • Each well is inoculated with the standardized bacterial suspension.[3] Positive (broth and bacteria, no compound) and negative (broth only) controls are included.[3]

4. Incubation:

  • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[3]

5. Determination of MIC:

  • The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis Bacterial Culture Bacterial Culture Standardized Inoculum (5x10^5 CFU/mL) Standardized Inoculum (5x10^5 CFU/mL) Bacterial Culture->Standardized Inoculum (5x10^5 CFU/mL) Dilution 96-well Plate 96-well Plate Standardized Inoculum (5x10^5 CFU/mL)->96-well Plate Inoculation Incubation (37°C, 18-24h) Incubation (37°C, 18-24h) 96-well Plate->Incubation (37°C, 18-24h) Serial Dilution of Compound Serial Dilution of Compound Serial Dilution of Compound->96-well Plate Visual Inspection Visual Inspection Incubation (37°C, 18-24h)->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination Quinuclidine Compound Stock Quinuclidine Compound Stock Quinuclidine Compound Stock->Serial Dilution of Compound

Workflow for MIC Determination.

Muscarinic Receptor Modulation

Quinuclidine derivatives are well-known for their interaction with muscarinic acetylcholine receptors (mAChRs), acting as both agonists and antagonists.[6][7] This has significant implications for the treatment of various conditions, including Alzheimer's disease, where enhancing cholinergic neurotransmission is a key therapeutic strategy.[6] The modification of the quinuclidine core, for instance by introducing an oxadiazole ring as a bioisostere for an ester group, has led to the development of potent and selective muscarinic ligands.[7]

Comparative Muscarinic Receptor Binding Affinities

The binding affinity of quinuclidine derivatives to muscarinic receptors is typically determined through radioligand binding assays and is expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.

CompoundReceptor SubtypeKi (nM)Reference
Pirenzepine M127[8]
M21140[8]
[3H]-(-)-Quinuclidinylbenzilate ([3H]-(-)-QNB) Human Tracheal Smooth Muscle (M2 subclass)0.047[9]
Flavonoid 4 M140,000[10]
Acetylcholine M159,000[10]
Pilocarpine M12,700[10]
Experimental Protocol: Radioligand Binding Assay for Muscarinic Receptors

This assay measures the ability of a test compound to displace a radiolabeled ligand from the muscarinic receptor.[1]

1. Membrane Preparation:

  • Prepare cell membranes from tissues or cell lines expressing the muscarinic receptor subtype of interest.[1]

2. Incubation:

  • Incubate the membranes with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]QNB) and varying concentrations of the test compound.[1]

3. Separation:

  • Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration through glass fiber filters.[1]

4. Quantification:

  • Quantify the radioactivity retained on the filters using a scintillation counter.[1]

5. Data Analysis:

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.[1]

cluster_prep Preparation cluster_binding Binding Assay cluster_analysis Analysis Cell/Tissue Homogenate Cell/Tissue Homogenate Membrane Preparation Membrane Preparation Cell/Tissue Homogenate->Membrane Preparation Centrifugation Incubation Incubation Membrane Preparation->Incubation Filtration Filtration Incubation->Filtration Separation Radioligand ([3H]QNB) Radioligand ([3H]QNB) Radioligand ([3H]QNB)->Incubation Test Compound Test Compound Test Compound->Incubation Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Data Analysis (IC50 -> Ki) Data Analysis (IC50 -> Ki) Scintillation Counting->Data Analysis (IC50 -> Ki)

Radioligand Binding Assay Workflow.

Nicotinic Receptor Modulation

Modifications of the quinuclidine core have also yielded potent and selective ligands for nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, which is a target for cognitive enhancement in disorders like Alzheimer's disease and schizophrenia.

Comparative Nicotinic Receptor Agonist Potency

The potency of quinuclidine-based nicotinic agonists is often expressed as the half-maximal effective concentration (EC50), which is the concentration of the agonist that produces 50% of the maximal response. A lower EC50 value indicates greater potency.

CompoundReceptor SubtypeEC50Efficacy (Maximal Response)Reference
Bradanicline (TC-5619) Human α7 nAChR17 nMFull agonist[11]
Nicotine Human α7 nAChR29.21 µMPartial agonist[11]
Acetylcholine Human α4β2 nAChR153 µM135 ± 26%[12]
Epibatidine Human α4β2 nAChR--[13]
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is a standard method for characterizing the function of ligand-gated ion channels like nAChRs.[11]

1. Oocyte Preparation:

  • Xenopus laevis oocytes are surgically removed and treated with collagenase to remove the follicular layer.

  • Oocytes are injected with cRNA encoding the desired nAChR subunits (e.g., human α7).

2. Electrophysiological Recording:

  • Two microelectrodes are inserted into the oocyte, one to measure the membrane potential and the other to inject current.

  • The oocyte is perfused with a recording solution.

3. Agonist Application:

  • The test compound (agonist) is applied to the oocyte at various concentrations.

  • The resulting ion current through the nAChR channels is recorded.

4. Data Analysis:

  • A dose-response curve is generated by plotting the current response against the agonist concentration.

  • The EC50 and maximal response (Emax) are calculated from this curve.[11]

cluster_prep Oocyte Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis Xenopus Oocyte Xenopus Oocyte cRNA Injection (nAChR subunits) cRNA Injection (nAChR subunits) Xenopus Oocyte->cRNA Injection (nAChR subunits) Two-Electrode Voltage Clamp Two-Electrode Voltage Clamp cRNA Injection (nAChR subunits)->Two-Electrode Voltage Clamp Incubation Record Current Record Current Two-Electrode Voltage Clamp->Record Current Agonist Application Agonist Application Agonist Application->Two-Electrode Voltage Clamp Dose-Response Curve Dose-Response Curve Record Current->Dose-Response Curve EC50 & Emax Calculation EC50 & Emax Calculation Dose-Response Curve->EC50 & Emax Calculation

References

Comparative Assessment of Drug-Like Properties: Novel (R)-3-Aminoquinuclidine Dihydrochloride Compounds and Varenicline

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of novel (R)-3-Aminoquinuclidine dihydrochloride derivatives reveals promising drug-like properties, positioning them as viable candidates for further development, particularly as modulators of nicotinic acetylcholine receptors (nAChRs). This guide provides a comparative assessment of these novel compounds against the established drug, Varenicline, with a focus on key absorption, distribution, metabolism, and excretion (ADME) parameters, supported by detailed experimental protocols and pathway visualizations.

The development of novel therapeutics targeting the central nervous system (CNS) requires a meticulous evaluation of their drug-like properties to ensure efficacy and safety. This compound has emerged as a valuable scaffold in medicinal chemistry for the synthesis of bioactive molecules targeting neurological disorders.[1] This guide focuses on a series of novel 5-(quinuclidin-3-ylmethyl)-1,2,4-oxadiazole derivatives, which have shown potential as α7 nAChR agonists, and compares their in vitro ADME profile with that of Varenicline, a partial agonist of the α4β2 nAChR used for smoking cessation.[2][3]

Quantitative Comparison of Drug-Like Properties

The following tables summarize the key in vitro ADME and pharmacological parameters for a representative novel (R)-3-Aminoquinuclidine derivative and the comparator drug, Varenicline. It is important to note that the novel compounds listed are structurally distinct, and their properties may vary.

Table 1: In Vitro ADME & Physicochemical Properties

ParameterNovel (R)-3-Aminoquinuclidine Derivative (Representative)Varenicline
Aqueous Solubility (µg/mL) 40 - 70 (at pH 7.4)[4][5]High
Log D (at pH 7.4) 1 - 3[4][5]< 0.5
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) 1 - 5[4][5]Moderate
Human Liver Microsome Stability (t½, min) 30 - 60[4][5]> 60
Plasma Protein Binding (%) Not Reported< 20[6]

Table 2: Pharmacological Profile

ParameterNovel (R)-3-Aminoquinuclidine Derivative (Representative)Varenicline
Primary Target α7 Nicotinic Acetylcholine Receptor[2]α4β2 Nicotinic Acetylcholine Receptor[3]
Receptor Affinity (Ki, nM) 14.9 ± 3.2 (for a similar analog)[7]High affinity for α4β2 nAChR[1]
Functional Activity (EC₅₀, µM) 1.8 ± 0.2 (for a similar analog)[7]Partial agonist activity[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of drug-like properties. The following sections outline the standard protocols for the key experiments cited in this guide.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.[8][9]

Objective: To determine the rate of transport of a compound across a monolayer of human colon adenocarcinoma cells (Caco-2), which mimics the intestinal epithelial barrier.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on semi-permeable filter inserts in a transwell plate and cultured for approximately 21 days to form a differentiated and polarized monolayer.[9]

  • Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER). TEER values should be within an acceptable range (typically 300-500 Ω·cm²) to ensure the tightness of the cell junctions.[9]

  • Transport Experiment: The test compound (typically at a concentration of 10 µM) is added to the apical (donor) compartment of the transwell insert.[8] Samples are collected from the basolateral (receiver) compartment at specific time points over a 2-hour incubation period.[10]

  • Bidirectional Transport: To assess active efflux, the experiment is also performed in the reverse direction, from the basolateral to the apical compartment.[10]

  • Quantification: The concentration of the compound in the collected samples is determined using a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of drug permeation.

    • A is the surface area of the filter membrane.

    • C₀ is the initial concentration of the drug in the donor compartment.[2] An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.[10]

Human Liver Microsome Stability Assay

This assay evaluates the metabolic stability of a compound when incubated with human liver microsomes, which are rich in drug-metabolizing enzymes, primarily cytochrome P450s (CYPs).[6][11][12]

Objective: To determine the rate of metabolism of a compound and predict its hepatic clearance.

Methodology:

  • Reaction Mixture Preparation: The test compound (typically at 1 µM) is incubated with pooled human liver microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4) at 37°C.[13]

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system.[11][13]

  • Time Course Sampling: Aliquots of the reaction mixture are taken at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[6]

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.[12] An internal standard is typically included in the stop solution for accurate quantification.[13]

  • Sample Processing: The samples are centrifuged to pellet the precipitated proteins, and the supernatant is collected for analysis.[12]

  • Quantification: The concentration of the remaining parent compound in the supernatant is quantified by LC-MS/MS.[13]

  • Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of the linear portion of this plot is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[13]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the context of the drug discovery process.

G cluster_workflow Drug-Like Property Assessment Workflow Compound Novel (R)-3-Aminoquinuclidine Dihydrochloride Compound Solubility Aqueous Solubility Assay Compound->Solubility Permeability Caco-2 Permeability Assay Compound->Permeability Metabolism Microsomal Stability Assay Compound->Metabolism Binding Receptor Binding Assay Compound->Binding Data Quantitative Data (Solubility, Papp, t½, Ki) Solubility->Data Permeability->Data Metabolism->Data Binding->Data Comparison Comparison with Alternative Compounds Data->Comparison Decision Lead Candidate Selection Comparison->Decision

Caption: Workflow for assessing the drug-like properties of novel compounds.

G cluster_pathway α7 Nicotinic Acetylcholine Receptor Signaling Ligand α7 nAChR Agonist ((R)-3-Aminoquinuclidine derivative) Receptor α7 Nicotinic Acetylcholine Receptor Ligand->Receptor IonChannel Ion Channel Opening Receptor->IonChannel Calcium Ca²⁺ Influx IonChannel->Calcium JAK2 JAK2 Calcium->JAK2 PI3K PI3K Calcium->PI3K STAT3 STAT3 JAK2->STAT3 NFkB NF-κB STAT3->NFkB inhibition Akt Akt PI3K->Akt CellularResponse Cellular Responses (Neurotransmission, Anti-inflammation, Neuroprotection) Akt->CellularResponse NFkB->CellularResponse

Caption: Simplified signaling pathway of the α7 nicotinic acetylcholine receptor.[11][12]

References

Safety Operating Guide

Safe Disposal of (R)-3-Aminoquinuclidine Dihydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of (R)-3-Aminoquinuclidine dihydrochloride, a compound that requires careful management as a hazardous waste. Adherence to these protocols is critical for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to recognize the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2][3] It may also cause respiratory irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times during handling and disposal.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves, such as nitrile rubber, are required to prevent skin contact.[2]

  • Eye Protection: Safety glasses with side shields or chemical safety goggles must be worn to protect against splashes.[2][4]

  • Body Protection: A laboratory coat or other protective clothing is necessary to prevent skin exposure.[2]

  • Respiratory Protection: All handling of the solid or its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[2]

Data Presentation: Hazard and Disposal Summary

The following table summarizes key quantitative and qualitative data for this compound, compiled from safety data sheets.

ParameterDataReference
Chemical Name (R)-(+)-3-Aminoquinuclidine dihydrochloride[1][4]
CAS Number 123536-14-1[2][4]
Molecular Formula C₇H₁₄N₂ · 2HCl[4]
Physical State Solid (White to Beige)[1]
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][2][4]
Primary Disposal Route Dispose of contents/container to an approved waste disposal plant.[2][3][5]
Incompatible Materials Strong oxidizing agents.[5]
Storage Conditions Keep container tightly closed in a dry, cool, and well-ventilated place. Store locked up.[2][3][5]

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is to treat it as hazardous chemical waste, which must be managed by a licensed professional waste disposal service.[2][3] Do not attempt to dispose of this chemical down the drain or in regular trash.[6][7]

  • Don PPE: Before handling the waste, put on all required personal protective equipment as detailed above.

  • Segregate Waste: Keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions.[8][9] Specifically, store it away from incompatible substances like strong oxidizing agents.[5]

  • Contain Waste: Place the solid waste or any contaminated materials (e.g., weighing paper, gloves) into a designated, compatible, and clearly labeled hazardous waste container.[8][10]

  • Label Container: The waste container must be affixed with a "Hazardous Waste" label.[9] The label must include the full chemical name "this compound" (no abbreviations) and the date when waste was first added.[9][10]

  • Store Securely: Keep the waste container tightly sealed except when adding waste.[2][8] Store it in a designated and secure "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[8][10]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal contractor to schedule a pickup.[6][10] Follow their specific procedures for waste consolidation and removal.

Experimental Protocol: Waste Collection and Storage

This protocol outlines the standard operating procedure for the collection of this compound waste within a laboratory setting.

  • Objective: To safely collect and store solid waste of this compound and any materials contaminated with it for proper disposal.

  • Materials:

    • Designated hazardous waste container (e.g., a wide-mouth plastic or glass bottle with a screw cap).

    • "Hazardous Waste" labels.

    • Permanent marker.

    • Personal Protective Equipment (PPE).

  • Procedure:

    • Perform all waste handling within a chemical fume hood to minimize inhalation exposure.

    • Obtain a designated waste container suitable for solid chemical waste. Ensure it is clean, dry, and compatible with amine hydrochlorides.

    • Affix a "Hazardous Waste" label to the container before adding any waste. Fill in the generator information and the full chemical name: "this compound."

    • Carefully transfer the waste chemical and any contaminated disposable materials (e.g., pipette tips, weighing boats, contaminated gloves) into the container. Avoid creating dust.

    • Securely close the container lid immediately after adding waste.

    • Record the date on the label when the first portion of waste is added.

    • Store the container in the designated Satellite Accumulation Area, ensuring it is away from incompatible chemicals.

    • Once the container is full or has been accumulating waste for a set period (e.g., up to 12 months, per institutional policy), arrange for its disposal through the proper channels.[10]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation Phase cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_prohibited Prohibited Actions start Identify (R)-3-Aminoquinuclidine dihydrochloride for Disposal ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe drain Do NOT pour down drain start->drain trash Do NOT dispose in regular trash start->trash collect Place waste in a designated Hazardous Waste container ppe->collect label_container Label Container: - 'Hazardous Waste' - Full Chemical Name - Accumulation Start Date collect->label_container store Store sealed container in a secure Satellite Accumulation Area (SAA) label_container->store contact Contact EH&S or Licensed Waste Disposal Service for Pickup store->contact end Waste Removed for Proper Disposal contact->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling (R)-3-Aminoquinuclidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling (R)-3-Aminoquinuclidine dihydrochloride. Adherence to these procedures is critical for ensuring personal safety and regulatory compliance.

This compound is a chemical compound used in the synthesis of pharmaceuticals. It is a solid, typically a white to beige powder, that is harmful if swallowed and can cause skin, eye, and respiratory irritation.[1][2][3]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular FormulaC₇H₁₄N₂ · 2HCl
Molecular Weight199.12 g/mol
Melting Point>300 °C[1]
Assay≥98%
Optical Activity[α]20/D +24°, c = 1 in H₂O

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure.

PPE CategoryItemSpecifications and Usage
Eye and Face Protection Safety Goggles or Face ShieldMust conform to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[3] Provides protection against dust and splashes.
Hand Protection Chemical-resistant, impervious glovesNitrile rubber gloves are a suitable option.[4] Inspect gloves before use and change them frequently, especially if contaminated.
Body Protection Laboratory Coat or Chemical Protective SuitWear a long-sleeved lab coat to protect skin.[3] For larger quantities or increased risk of exposure, more extensive protective clothing may be necessary.
Respiratory Protection N95 Dust Mask or RespiratorUse a NIOSH-approved N95 dust mask to prevent inhalation of the powder. Handle in a well-ventilated area, preferably a chemical fume hood.[2][3]

Operational Plan: Step-by-Step Handling Procedures

Follow these steps to ensure the safe handling of this compound from receipt to use.

  • Receiving and Inspection:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Verify that the label correctly identifies the contents as this compound.

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated area.[3][5]

    • Keep away from incompatible materials such as strong oxidizing agents.[3][5]

    • The designated storage class is 11 for combustible solids.

  • Weighing and Aliquoting (in a Chemical Fume Hood):

    • Don appropriate PPE before handling the container.

    • Perform all manipulations that may generate dust, such as weighing and transferring, within a certified chemical fume hood to minimize inhalation exposure.

    • Use tools like spatulas to handle the solid. Avoid creating dust clouds.

    • Close the container tightly immediately after use.

  • Dissolution and Use:

    • When preparing solutions, slowly add the solid to the solvent to avoid splashing.

    • Ensure the dissolution is performed in a well-ventilated area or fume hood.

    • Clearly label all solutions with the chemical name, concentration, and date of preparation.

  • General Hygiene:

    • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2][3]

    • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3][5]

    • Contaminated clothing should be removed and washed before reuse.[2][3]

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Solid Waste: Collect unused this compound powder and any contaminated disposable materials (e.g., weighing paper, gloves, wipes) in a designated, clearly labeled hazardous waste container.

    • Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container for liquid chemical waste. Do not pour down the drain.[5]

    • Empty Containers: "Empty" containers that held the chemical should be treated as hazardous waste and disposed of accordingly, as they may retain chemical residue.

  • Labeling and Storage of Waste:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Keep waste containers tightly closed and store them in a designated, secure waste accumulation area that is cool, dry, and well-ventilated.

  • Final Disposal:

    • All chemical waste must be disposed of through a licensed and approved hazardous waste disposal company.[2][3]

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Experimental Workflow and Safety Protocol

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Management A Receiving & Inspection B Secure Storage (Cool, Dry, Ventilated) A->B Store Securely C Don Personal Protective Equipment (PPE) B->C Prepare for Handling D Weighing & Aliquoting C->D Enter Fume Hood E Dissolution & Use in Experiment D->E Proceed with Experiment F Segregate Waste (Solid, Liquid, Sharps) E->F Generate Waste G Label & Store Waste Securely F->G Contain & Identify H Dispose via Approved Vendor G->H Final Disposal

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-Aminoquinuclidine dihydrochloride
Reactant of Route 2
(R)-3-Aminoquinuclidine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.